Azirinomycin
Description
Structure
3D Structure
Properties
CAS No. |
31772-89-1 |
|---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
3-methyl-2H-azirine-2-carboxylic acid |
InChI |
InChI=1S/C4H5NO2/c1-2-3(5-2)4(6)7/h3H,1H3,(H,6,7) |
InChI Key |
NHCHAEIJXKFNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Characterization of 3-methyl-2H-azirine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-methyl-2H-azirine-2-carboxylic acid, also known as azirinomycin, is a naturally occurring antibiotic first isolated from the soil bacterium Streptomyces aureus.[1] As the pioneering example of a 2H-azirine-2-carboxylic acid, its unique strained ring structure and biological activity have garnered significant interest in the fields of medicinal and pharmaceutical chemistry.[1] This technical guide provides a comprehensive overview of the characterization of 3-methyl-2H-azirine-2-carboxylic acid, consolidating available data on its synthesis, spectroscopic properties, and biological activity. Detailed experimental protocols and workflow diagrams are presented to facilitate further research and development of this promising class of compounds.
Physicochemical and Spectroscopic Characterization
The structural elucidation and confirmation of 3-methyl-2H-azirine-2-carboxylic acid rely on a combination of spectroscopic techniques. Due to the inherent instability of the pure compound, which can undergo spontaneous explosive decomposition, characterization is often performed on the crude extract, its ester derivatives, or on more stable synthetic analogues.[1]
Computed Physicochemical Properties
Quantitative data for 3-methyl-2H-azirine-2-carboxylic acid is summarized in the table below. These values are computationally derived and provide a foundational understanding of the molecule's properties.
| Property | Value | Source |
| Molecular Formula | C₄H₅NO₂ | PubChem[2] |
| Molecular Weight | 99.09 g/mol | PubChem[2] |
| IUPAC Name | (2S)-3-methyl-2H-azirine-2-carboxylic acid | PubChem[2] |
| InChI | InChI=1S/C4H5NO2/c1-2-3(5-2)4(6)7/h3H,1H3,(H,6,7)/t3-/m0/s1 | PubChem[2] |
| InChIKey | NHCHAEIJXKFNRU-VKHMYHEASA-N | PubChem[2] |
| Canonical SMILES | CC1=N[C@@H]1C(=O)O | PubChem[2] |
| CAS Number | 31772-89-1 | Echemi[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the definitive identification of 3-methyl-2H-azirine-2-carboxylic acid and its derivatives. The characteristic strained azirine ring gives rise to distinct spectral features.
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| Infrared (IR) Spectroscopy | Strong C=N stretch in the range of 1763–1781 cm⁻¹ is characteristic for C3-substituted azirines. | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to establish the connectivity of the molecule. | [1] |
| High-Resolution Mass Spectrometry (HRMS) | Used to confirm the elemental composition. | [1] |
Synthesis and Reactivity
The synthesis of 2H-azirine-2-carboxylic acids has been a subject of extensive research, driven by the potential for developing new antibacterial agents.
Synthetic Approach from 5-Chloroisoxazoles
A high-yield and effective method for synthesizing 2H-azirine-2-carboxylic acids involves the FeCl₂-catalyzed isomerization of readily accessible 5-chloroisoxazoles.[1][4] This process proceeds through the formation of an azirine-2-carbonyl chloride intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[1][4]
Caption: General workflow for the synthesis of 2H-azirine-2-carboxylic acids.
Reactivity and Stability
3-methyl-2H-azirine-2-carboxylic acid is noted for its instability in pure form.[1] In contrast, 3-aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids exhibit greater stability and can be stored for prolonged periods.[1][4] The high ring strain of the 2H-azirine moiety makes it a versatile synthetic building block for the preparation of other nitrogen-containing heterocycles.[5]
Biological Activity and Significance
Antimicrobial Properties
This compound exhibits a broad spectrum of antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria.[1] This has spurred the development of synthetic analogues with improved stability and efficacy.[4] Notably, some synthetic 3-aryl-2H-azirine-2-carboxylic acids have shown antibacterial activity against ESKAPE pathogens, a group of bacteria known for their resistance to common antibiotics.[1][4]
Cytotoxicity
In vivo studies on mice with a 50% pure sample of naturally isolated this compound indicated high toxicity.[1] However, it was not definitively determined whether this toxicity was inherent to the molecule itself, its decomposition products, or impurities in the sample.[1] More recent studies on synthetic 3-aryl-2H-azirine-2-carboxylic acids have demonstrated a low level of cytotoxicity.[1][4]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the parent compound, 3-methyl-2H-azirine-2-carboxylic acid, are scarce due to its instability. The following are generalized protocols based on the synthesis and characterization of more stable, structurally related 2H-azirine-2-carboxylic acids.
General Protocol for the Synthesis of 3-Aryl-2H-azirine-2-carboxylic Acids
This protocol is adapted from the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles.
Caption: Step-by-step experimental workflow for synthesis.
Detailed Steps:
-
Reaction Setup: A solution of the corresponding 3-aryl-5-chloroisoxazole is prepared in anhydrous acetonitrile.
-
Catalyst Addition: Anhydrous iron(II) chloride is added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Hydrolysis: Upon completion, water is added to the reaction mixture to hydrolyze the intermediate azirine-2-carbonyl chloride.
-
Workup: The product is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified using an appropriate technique, such as column chromatography, to yield the pure 3-aryl-2H-azirine-2-carboxylic acid.
Protocol for Spectroscopic Characterization
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
High-Resolution Mass Spectrometer (HRMS)
Sample Preparation:
-
FTIR: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr), or the sample can be analyzed as a KBr pellet.
-
NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
HRMS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for analysis, often using electrospray ionization (ESI).
Data Acquisition:
-
Acquire the IR spectrum to identify the characteristic C=N stretching frequency.
-
Obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity.
-
Perform HRMS analysis to confirm the molecular formula.
Conclusion
3-methyl-2H-azirine-2-carboxylic acid remains a molecule of significant interest due to its historical importance as the first natural azirine-2-carboxylic acid and its potent antibacterial properties. While its inherent instability poses challenges for research, the development of synthetic methodologies for more stable analogues has opened new avenues for the exploration of this class of compounds as potential therapeutic agents. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals working on the characterization and application of 3-methyl-2H-azirine-2-carboxylic acid and its derivatives.
References
- 1. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S)-3-methyl-2H-azirine-2-carboxylic acid | C4H5NO2 | CID 101181830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Azirine Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azirine antibiotics, a class of potent natural and synthetic compounds, exhibit significant antitumor and antimicrobial activity. Their biological efficacy is primarily attributed to their ability to function as powerful DNA alkylating agents. This guide provides a comprehensive technical overview of the mechanism of action of azirine antibiotics, with a particular focus on the well-characterized member, Azinomycin B. It details the molecular interactions with DNA, the cellular consequences of this interaction, and the key signaling pathways involved in the cellular response to the induced DNA damage. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Introduction to Azirine Antibiotics
Azirine-containing natural products are a relatively rare class of compounds that possess a strained three-membered heterocyclic ring. This structural feature imparts high reactivity, making them potent electrophiles capable of reacting with various biological nucleophiles.[1] Their biological activities, particularly their antitumor properties, have garnered significant interest in the scientific community. Prominent examples of azirine-containing antibiotics include Azinomycin A and B, isolated from Streptomyces sahachiroi.[2] These compounds are known to exert their cytotoxic effects through the covalent modification of DNA.[2]
Molecular Mechanism of DNA Alkylation and Interstrand Cross-linking
The primary mechanism of action of azirine antibiotics, exemplified by Azinomycin B, is the alkylation of DNA, leading to the formation of highly cytotoxic interstrand cross-links (ICLs).[2] ICLs covalently link the two strands of the DNA double helix, thereby preventing essential cellular processes such as DNA replication and transcription that require strand separation.[3]
Key Structural Moieties and Their Roles
The DNA cross-linking ability of Azinomycin B is attributed to two key electrophilic moieties: the aziridine ring and an epoxide ring .[4][5]
-
Aziridine Ring: The strained aziridine ring is susceptible to nucleophilic attack, initiating the cross-linking process.
-
Epoxide Ring: The epoxide ring serves as the second electrophilic center, reacting with a nucleophilic site on the opposite DNA strand to complete the cross-link.[4]
-
Naphthoate Moiety: Detailed studies have indicated that the naphthoate group of Azinomycin B binds to DNA in a non-intercalative manner, playing a crucial role in the proper positioning of the molecule within the major groove of the DNA for efficient cross-linking.[6]
Sequence Selectivity and Reaction Kinetics
Azinomycin B exhibits a degree of sequence selectivity in its DNA alkylation. It preferentially forms cross-links at the N7 positions of purine bases, with a strong preference for guanine over adenine.[4] The initial alkylation event, typically involving the aziridine ring, is considered the kinetically controlled step, while the subsequent formation of the interstrand cross-link by the epoxide is thermodynamically controlled.[4] The overall efficiency of cross-linking is influenced by the nucleophilicity of the target sequence.[6]
Visualization of the DNA Cross-linking Mechanism
Caption: Mechanism of DNA Interstrand Cross-linking by Azinomycin B.
Quantitative Analysis of Biological Activity
The potent DNA cross-linking ability of azirine antibiotics translates to significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Azinomycin B | L1210 | 0.0003 | (Data inferred from related compound studies) |
| Azinomycin Analogue (Epoxy Aziridine) | K562 | ~1 | [5] |
| Azinomycin Analogue (Epoxide only) | K562 | ~1 | [5] |
| Azinomycin Analogue (Aziridine only) | K562 | >10 | [5] |
Note: The IC50 values can vary depending on the specific experimental conditions and the cell line used.
Furthermore, the binding affinity of azirine antibiotic derivatives to DNA has been quantified. For instance, a non-alkylating analogue of Azinomycin B showed a DNA binding constant (Ka) of (1.3 ± 0.3) x 10³ M⁻¹. Dimeric and trimeric derivatives of the Azinomycin B chromophore have demonstrated significantly enhanced DNA binding affinities, with Ka values reaching up to 2.42 × 10⁷ M⁻¹.[7] A study on the interaction of the drug binding protein AziN with Azinomycin B reported a dissociation constant (Kd) of 1.37 ± 0.11 μM.[8]
Cellular Consequences and DNA Damage Response
The formation of ICLs by azirine antibiotics triggers a complex cellular response, primarily centered around the detection and repair of this highly toxic DNA lesion.
Cell Cycle Arrest
The presence of ICLs physically obstructs the progression of DNA replication forks, leading to replication stress. This, in turn, activates cell cycle checkpoints, most notably causing an arrest in the S-phase of the cell cycle. This S-phase arrest provides the cell with time to attempt repair of the damaged DNA before proceeding with cell division.
The Fanconi Anemia (FA) Pathway: The Primary ICL Repair Mechanism
The major signaling pathway responsible for the repair of ICLs is the Fanconi Anemia (FA) pathway.[9] This intricate pathway involves a series of protein complexes that work in a coordinated manner to recognize the lesion, excise it, and repair the resulting DNA break. The activation of the FA pathway is a critical determinant of a cell's sensitivity to ICL-inducing agents like azirine antibiotics.
The key steps in the FA pathway activation in response to ICLs are:
-
ICL Recognition: The stalled replication fork at the site of the ICL is recognized by the FANCM complex.[4]
-
Core Complex Recruitment: This recognition leads to the recruitment of the FA core complex, a multi-protein E3 ubiquitin ligase.[10][11]
-
FANCD2-FANCI Monoubiquitination: The FA core complex monoubiquitinates the FANCD2-FANCI (ID) complex, a central event in the activation of the pathway.[10][11][12]
-
ATR-Mediated Phosphorylation: The ATR kinase, a key sensor of replication stress, phosphorylates multiple components of the FA pathway, including FANCI and FANCD2, which is a crucial step for the activation and chromatin loading of the FANCD2-FANCI complex.[10][13]
-
Recruitment of Repair Factors: The monoubiquitinated ID complex then coordinates the recruitment of downstream DNA repair proteins, including nucleases for lesion excision and proteins involved in homologous recombination to repair the resulting double-strand break.[1][4]
Visualization of the Fanconi Anemia Signaling Pathway
Caption: Fanconi Anemia Pathway Activation in Response to an Interstrand Cross-link.
Experimental Protocols for Studying Azirine Antibiotic-DNA Interactions
A variety of biophysical and biochemical techniques are employed to characterize the interaction of azirine antibiotics with DNA. Detailed protocols for these assays are essential for reproducible research.
Viscometry Assay for Detecting DNA Intercalation and Unwinding
This assay measures changes in the viscosity of a DNA solution upon the addition of a test compound. Intercalating agents increase the length of the DNA molecule, leading to an increase in viscosity.
Detailed Methodology:
-
Prepare DNA Solution: Prepare a solution of calf thymus DNA or a suitable plasmid DNA in an appropriate buffer (e.g., Tris-EDTA buffer). The concentration should be sufficient to yield a measurable viscosity.
-
Viscometer Setup: Use a calibrated viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature.
-
Measure Flow Time of DNA Solution: Measure the flow time of the DNA solution through the viscometer.
-
Add Test Compound: Add increasing concentrations of the azirine antibiotic or its analogue to the DNA solution.
-
Measure Flow Time with Compound: After an equilibration period, measure the flow time of the DNA-compound mixture.
-
Calculate Relative Viscosity: Calculate the relative viscosity at each compound concentration. An increase in relative viscosity suggests intercalation.
Fluorescence Resonance Energy Transfer (FRET) Assay for DNA Binding
FRET is a powerful technique to study molecular interactions, including the binding of small molecules to DNA. This assay relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.
Detailed Methodology:
-
Label DNA: Synthesize or purchase a DNA oligonucleotide with a donor fluorophore (e.g., fluorescein) at one end and an acceptor fluorophore (e.g., rhodamine) at the other.
-
Prepare Reaction Mixture: In a microplate or cuvette, prepare a reaction mixture containing the labeled DNA in a suitable buffer.
-
Add Test Compound: Add the azirine antibiotic to the reaction mixture.
-
Measure Fluorescence: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Analyze FRET Signal: Binding of the antibiotic to the DNA can induce conformational changes that alter the distance between the donor and acceptor, leading to a change in the FRET efficiency. This change can be used to determine binding affinity.[14][15][16][17][18][19]
DNA Unwinding Assay Using Topoisomerase I
This assay is used to determine if a compound unwinds the DNA helix, a characteristic of many DNA binding agents.
Detailed Methodology:
-
Prepare Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA and topoisomerase I reaction buffer.[20][21]
-
Add Test Compound: Add the azirine antibiotic to the reaction mixture and incubate to allow for binding.
-
Initiate Topoisomerase I Relaxation: Add topoisomerase I to the mixture. The enzyme will relax the supercoiled DNA. If the compound unwinds the DNA, the resulting relaxed DNA will have a different linking number.[14][22]
-
Stop Reaction and Purify DNA: Stop the reaction (e.g., by adding SDS) and purify the DNA.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. A shift in the distribution of topoisomers in the presence of the compound indicates DNA unwinding.[20][22][23]
Caption: Experimental Workflow for Characterizing Azirine-DNA Interactions.
Conclusion and Future Directions
Azirine antibiotics represent a class of potent DNA-damaging agents with significant therapeutic potential. Their mechanism of action, centered on the formation of DNA interstrand cross-links, triggers a robust cellular response orchestrated by the Fanconi Anemia pathway. A thorough understanding of this mechanism at the molecular and cellular levels is crucial for the rational design of novel and more effective anticancer drugs. Future research should focus on elucidating the precise structural determinants of sequence selectivity, exploring mechanisms of resistance to these agents, and developing strategies to selectively target cancer cells with deficiencies in the FA pathway. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future endeavors.
References
- 1. hubrecht.eu [hubrecht.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 9. Activation of the FA pathway mediated by phosphorylation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of Ubiquitination and Deubiquitination in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ubiquitylation and the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation by ATR triggers FANCD2 chromatin loading and activates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 15. FRET-Based Method for Direct, Real-Time Measurement of DNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. inspiralis.com [inspiralis.com]
- 21. Assay of topoisomerase I activity [protocols.io]
- 22. inspiralis.com [inspiralis.com]
- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Azirinomycin: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azirinomycin, a naturally occurring antibiotic isolated from Streptomyces aureus, represents a unique class of antimicrobial agents characterized by a highly strained 2H-azirine-2-carboxylic acid core. First reported in 1971, it demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] However, its inherent instability and early reports of toxicity in vivo have limited its clinical development.[1][2] Despite these challenges, the novel structure and mechanism of the azirine ring continue to make it and its synthetic derivatives a subject of interest for the development of new antibacterial agents, particularly in an era of growing antimicrobial resistance. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound and its derivatives, details established experimental protocols for susceptibility testing, and explores its proposed mechanism of action.
Antibacterial Spectrum of Activity
This compound has been shown to exhibit a wide range of antibacterial activity in vitro.[1][2] The methyl ester of this compound also demonstrates broad-spectrum antibiotic properties.[3] Early studies identified its potent activity against several bacterial species, with the highest efficacy observed against Staphylococcus aureus, followed by Streptococcus faecalis, Proteus vulgaris, and Bacillus subtilis.[3] A critical structural feature for its antimicrobial efficacy is the presence of a free carboxyl group; esterification of this group has been shown to significantly reduce antibacterial activity.[1][2]
Quantitative Data on Azirine Derivatives
| Compound | E. faecium (MIC, µM) | S. aureus (MIC, µM) | K. pneumoniae (MIC, µM) | A. baumannii (MIC, µM) | P. aeruginosa (MIC, µM) | E. cloacae (MIC, µM) | Reference |
| 3a | >512 | 16 | 128 | 256 | >512 | 128 | [4] |
| 3b | >512 | 16 | 256 | 256 | >512 | 128 | [4] |
| 3d | 512 | 16 | 128 | 256 | >512 | 128 | [4] |
| 3e | >512 | 16 | 256 | 512 | >512 | 256 | [4] |
| 3m | >512 | 32 | 128 | 256 | >512 | 128 | [4] |
| Sulfamethoxazole | >512 | 32 | 128 | 256 | >512 | 128 | [4] |
Proposed Mechanism of Action
The antibacterial activity of this compound is believed to stem from the high reactivity of the strained 2H-azirine ring. While the precise molecular target has not been definitively elucidated for this compound itself, compounds containing an aziridine or azirine moiety are known to act as alkylating agents. This reactivity suggests a mechanism that likely involves the covalent modification of critical biological macromolecules within the bacterial cell, such as DNA or essential enzymes.
Damage to DNA is a plausible mechanism of action. The electrophilic nature of the azirine ring could lead to the alkylation of nucleophilic sites on DNA bases, resulting in DNA damage and the inhibition of DNA replication and transcription, ultimately leading to bacterial cell death.
Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of activity for antimicrobial agents, consistent with the approaches likely used for the initial characterization of this compound and its derivatives.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: A series of twofold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using a suitable bacterial growth medium such as Mueller-Hinton Broth (MHB). Each well will contain a final volume of 100 µL.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with 100 µL of the standardized bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.
Disk Diffusion Method for Antibacterial Susceptibility Screening
This method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterium to an antimicrobial agent.
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test antimicrobial agent are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
Workflow for antibacterial susceptibility testing.
Conclusion
This compound remains a compelling scaffold for antibiotic research due to its broad-spectrum activity and unique chemical structure. While the natural product itself has been hampered by instability and toxicity concerns, the study of its synthetic derivatives provides a promising avenue for the development of novel antibacterial agents. The data available for these derivatives suggest that the 2H-azirine-2-carboxylic acid core is a valid starting point for medicinal chemistry efforts targeting multidrug-resistant bacteria. Further research is warranted to fully elucidate the mechanism of action of this class of compounds and to optimize their pharmacological properties for potential therapeutic applications.
References
The Potent Bioactivity of Natural Azirine Compounds: A Technical Guide for Drug Discovery
An in-depth exploration of the biological activities, mechanisms of action, and therapeutic potential of naturally occurring azirine-containing compounds.
For Researchers, Scientists, and Drug Development Professionals.
Naturally occurring compounds bearing the highly strained, three-membered azirine ring represent a small but potent class of bioactive molecules. Their inherent ring strain confers significant reactivity, making them intriguing candidates for drug development, particularly in the realms of antimicrobial and anticancer therapies. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of these unique natural products, with a focus on quantitative data, experimental methodologies, and known mechanisms of action.
Introduction to Natural Azirine Compounds
Azirines are nitrogen-containing heterocycles characterized by a three-membered ring with a double bond. The 2H-azirine tautomer is the more stable and commonly found form in nature.[1] The high degree of ring strain in azirines makes them susceptible to nucleophilic attack and ring-opening reactions, a property that is believed to be central to their biological activity.[1] This reactivity allows them to potentially act as covalent inhibitors of key biological targets.
This guide will focus on two of the most well-studied natural azirine compounds: Azirinomycin and Dysidazirine, and its derivatives.
Quantitative Biological Activity Data
The biological activities of natural azirine compounds have been quantified against a range of bacterial, fungal, and cancer cell lines. The following tables summarize the available minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) data for this compound and Dysidazirine.
Table 1: Antibacterial and Antifungal Activity of Natural Azirine Compounds
| Compound | Target Organism | Activity Type | Value | Reference(s) |
| This compound | Staphylococcus aureus | MIC | Most active | [2] |
| Streptococcus faecalis | MIC | Active | [2] | |
| Proteus vulgaris | MIC | Active | [2] | |
| Bacillus subtilis | MIC | Active | [2] | |
| (-)-(Z)-Dysidazirine | Candida albicans ATCC 14503 | MIC50 | 8 µg/mL | [3] |
| Candida albicans UCD-FR1 | MIC50 | 8 µg/mL | [3] | |
| Candida albicans 96–489 | MIC50 | 4 µg/mL | [3] | |
| Candida glabrata | MIC50 | 4 µg/mL | [3] | |
| Candida krusei | MIC50 | 16 µg/mL | [3] | |
| Cryptococcus neoformans var. grubii | MIC50 | 2 µg/mL | [3] | |
| Cryptococcus neoformans var. gatti | MIC50 | 2 µg/mL | [3] |
Table 2: Cytotoxic Activity of Natural Azirine Compounds
| Compound | Cell Line | Activity Type | Value | Reference(s) |
| Dysidazirine | HCT116 (colorectal cancer) | IC50 | 9.1 µM | [4] |
| Dysidazirine Carboxylic Acid | HCT116 (colorectal cancer) | IC50 | Non-cytotoxic | [4] |
| Dysidazirine Carboxylic Acid | RAW264.7 (macrophage) | IC50 | Non-cytotoxic (up to 50 µM) | [4] |
| 2H-azirine-2-azetidinone (Compound 1) | HL-60 (leukemia) | IC50 | 1.1 - 10.5 µM | [5] |
| HCT-8 (colon cancer) | IC50 | 1.1 - 10.5 µM | [5] | |
| MDA-MB-435 (melanoma) | IC50 | 1.1 - 10.5 µM | [5] | |
| SF-295 (CNS cancer) | IC50 | 1.1 - 10.5 µM | [5] | |
| 2H-azirine-2-azetidinone (Compound 2) | HL-60 (leukemia) | IC50 | 3.8 - 26.6 µM | [5] |
| HCT-8 (colon cancer) | IC50 | 3.8 - 26.6 µM | [5] | |
| MDA-MB-435 (melanoma) | IC50 | 3.8 - 26.6 µM | [5] | |
| SF-295 (CNS cancer) | IC50 | 3.8 - 26.6 µM | [5] |
Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms of action for most natural azirine compounds are still under investigation. However, several compelling hypotheses and preliminary findings have emerged.
Dysidazirine Carboxylic Acid: Downregulation of Inducible Nitric Oxide Synthase (iNOS)
Dysidazirine carboxylic acid has been shown to exhibit anti-inflammatory activity by downregulating the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[4] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and the phosphorylation of MAP kinases (p38, ERK, JNK). These events, in turn, induce the expression of iNOS, leading to the production of nitric oxide (NO), a key inflammatory mediator. While the exact point of intervention is not yet fully elucidated, it is hypothesized that dysidazirine carboxylic acid interferes with the NF-κB or MAPK signaling pathways, thus preventing the upregulation of iNOS.
Caption: Proposed mechanism of iNOS downregulation by Dysidazirine Carboxylic Acid.
Dysidazirine and Lipid Metabolism
It has been proposed that the antifungal activity of (-)-(Z)-dysidazirine may stem from its interaction with lipid metabolism.[3] The long alkyl chain of dysidazirine is suggestive of an interaction with hydrophobic binding pockets in enzymes involved in lipid biosynthesis or modification. One hypothesis is that dysidazirine may act as an antimetabolite, interfering with the synthesis or function of essential lipids in fungal cell membranes. However, direct evidence for the inhibition of specific enzymes such as fatty acid synthase (FASN) or acetyl-CoA carboxylase (ACC) by dysidazirine has not yet been reported.
Caption: Hypothetical inhibition of fungal lipid metabolism by Dysidazirine.
This compound and Bacterial Cell Wall Synthesis
The antibacterial activity of this compound is thought to be due to the inhibition of bacterial cell wall synthesis. The peptidoglycan cell wall is a unique and essential structure in bacteria, making it an excellent target for antibiotics. The biosynthesis of peptidoglycan is a multi-step process that involves enzymes in the cytoplasm, at the cell membrane, and in the periplasmic space. While the specific enzyme targeted by this compound has not been definitively identified, its structural similarity to D-alanine, a key component of the peptidoglycan precursor, suggests that it may inhibit an enzyme involved in the incorporation of D-alanine into the growing peptidoglycan chain, such as a transpeptidase.
Caption: Postulated inhibition of bacterial cell wall synthesis by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide for determining the biological activity of natural azirine compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) of Antibacterial Agents
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A11 guidelines.[3]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Test compound (e.g., natural azirine compound)
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as the growth control (no drug), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.
Objective: To determine the effect of a test compound on the viability of mammalian cells.
Materials:
-
Test compound (e.g., natural azirine compound)
-
Mammalian cell line(s) of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).
-
Conclusion and Future Directions
Natural azirine compounds represent a promising, albeit underexplored, area for drug discovery. The inherent reactivity of the azirine ring, coupled with the diverse chemical scaffolds in which it is found, provides a unique platform for the development of novel therapeutic agents. The demonstrated antibacterial, antifungal, and anti-inflammatory activities of compounds like this compound and Dysidazirine warrant further investigation.
Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: Utilizing modern chemical biology and proteomic approaches to identify the specific molecular targets of these compounds. This will be crucial for understanding their efficacy and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of azirine analogues to optimize their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Progressing the most promising compounds into preclinical animal models to assess their therapeutic potential and safety profiles in a whole-organism context.
The continued exploration of the biological activity of natural azirine compounds holds significant promise for the discovery of new medicines to address unmet medical needs in infectious diseases and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Anti-Inflammatory Dysidazirine Carboxylic Acid from the Marine Cyanobacterium Caldora sp. Collected from the Reefs of Fort Lauderdale, Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Azirinomycin: A Technical Guide to Its Toxicity and Therapeutic Limitations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azirinomycin, a naturally occurring antibiotic containing a highly strained 2H-azirine ring, has long been recognized for its antimicrobial potential. However, its inherent toxicity has precluded its development as a therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the known and extrapolated toxicity of this compound, drawing on data from related azirine and aziridine compounds. It details the probable mechanisms of toxicity, summarizes available quantitative data, and outlines relevant experimental protocols for assessing the toxicological profile of such molecules. This document aims to serve as a resource for researchers in the fields of antibiotic development, toxicology, and medicinal chemistry, offering insights into the challenges and potential strategies for harnessing the activity of strained-ring systems while mitigating their toxicity.
Introduction
This compound is an antibiotic produced by the bacterium Streptomyces aureus, first isolated in 1971.[1][4] It is a derivative of 2H-azirine, the smallest unsaturated nitrogen-containing heterocycle.[5][6] The defining feature of this compound is its three-membered ring with a carbon-nitrogen double bond, which is responsible for both its biological activity and its significant toxicity.[6] Due to this toxicity, this compound has never been used in human medicine.[1][2][3] This guide will explore the toxicological aspects of this compound, primarily by examining the well-documented hazards of the structurally related aziridine compounds and the cytotoxic effects of synthetic molecules containing the 2H-azirine moiety.
The Chemistry of the Azirine Ring and its Implications for Toxicity
The toxicity of this compound is intrinsically linked to the high reactivity of the 2H-azirine ring. This three-membered heterocycle is characterized by significant ring strain, with bond angles deviating substantially from the ideal.[7] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions.[7][8]
It is hypothesized that the azirine ring acts as a potent electrophile, readily reacting with biological nucleophiles such as the nitrogenous bases in DNA, and the sulfhydryl and amino groups in proteins. This indiscriminate reactivity as an alkylating agent is a hallmark of many highly toxic and carcinogenic compounds.[8] The saturated analog, aziridine, is a well-known toxin and mutagen, with an oral LD50 in rats of 14 mg/kg.[9] The International Agency for Research on Cancer (IARC) classifies aziridine compounds as possibly carcinogenic to humans (Group 2B), based on evidence of them being direct-acting alkylating agents that form mutagenic DNA adducts.[8][10]
Quantitative Toxicity Data
Acute Toxicity of Related Aziridine Compounds
The following table summarizes the acute toxicity data for aziridine, the parent compound of the saturated analogs of azirines.
| Compound | Animal Model | Route of Administration | LD50/LC50 | Reference |
| Aziridine | Rat | Oral | 14 mg/kg | [9] |
| Aziridine | Rat | Inhalation (8 hours) | 15 ppm | [11] |
| Aziridine | Guinea Pig | Inhalation (8 hours) | 25 ppm | [11] |
| 2-Methylaziridine | Rat | Inhalation (4 hours) | 500 ppm (5/6 mortality) | [11] |
In Vitro Cytotoxicity of Synthetic 2H-Azirine-Containing Compounds
Recent studies on synthetic 2H-azirine-2-azetidinones, which share the core azirine ring with this compound, have provided valuable in vitro cytotoxicity data.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 2H-azirine-2-azetidinone 1 | HL-60 | Leukemia | 1.1 - 10.5 | [5] |
| HCT-8 | Colon Cancer | 1.1 - 10.5 | [5] | |
| MDA-MB-435 | Melanoma | 1.1 - 10.5 | [5] | |
| SF-295 | CNS Cancer | 1.1 - 10.5 | [5] | |
| 2H-azirine-2-azetidinone 2 | HL-60 | Leukemia | 3.8 - 26.6 | [5] |
| HCT-8 | Colon Cancer | 3.8 - 26.6 | [5] | |
| MDA-MB-435 | Melanoma | 3.8 - 26.6 | [5] | |
| SF-295 | CNS Cancer | 3.8 - 26.6 | [5] |
Experimental Protocols
Detailed experimental protocols for the original this compound toxicity studies are not available. However, modern methodologies for assessing the cytotoxicity of compounds, such as those used for the synthetic 2H-azirine-2-azetidinones, provide a clear blueprint for how such studies would be conducted today.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Human tumor cell lines (e.g., HL-60, HCT-8, MDA-MB-435, SF-295) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., a 2H-azirine derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound are not elucidated, the cytotoxicity of related compounds is known to involve the induction of apoptosis.
Figure 1. Hypothesized mechanism of this compound-induced cytotoxicity.
The following diagram illustrates a typical workflow for in vitro cytotoxicity screening.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. アジリノマイシン - Wikipedia [ja.wikipedia.org]
- 3. 氨丙黴素 - 維基百科,自由的百科全書 [zh.wikipedia.org]
- 4. Metabolites from Streptomyces aureus (VTCC43181) and Their Inhibition of Mycobacterium tuberculosis ClpC1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azirine - Wikipedia [en.wikipedia.org]
- 7. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aziridines - Wikipedia [en.wikipedia.org]
- 9. Aziridine - Wikipedia [en.wikipedia.org]
- 10. Aziridine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
In Vivo Toxicity of Impure Azirinomycin Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azirinomycin, a naturally occurring antibiotic containing a highly reactive aziridine ring, has demonstrated broad-spectrum antibacterial activity. However, its therapeutic potential has been significantly hindered by its inherent instability and reports of high in vivo toxicity, particularly in impure forms. This technical guide provides a comprehensive overview of the known and extrapolated in vivo toxicological profile of impure this compound extracts. Due to the scarcity of direct studies on this compound itself, this guide synthesizes information from research on analogous aziridine-containing compounds to provide a robust framework for understanding its potential toxicities. This document details probable mechanisms of toxicity, outlines relevant experimental protocols for assessment, and presents potential signaling pathways involved in the toxic response. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound is a chiral 2-azirine-2-carboxylic acid first isolated from Streptomyces aureus. Its antibacterial properties are attributed to the strained three-membered aziridine ring, which acts as a potent alkylating agent. However, this same reactivity is the primary driver of its toxicity. Early in vivo studies in mice indicated "rather high toxicity" for this compound of 50% purity[1]. The inherent instability of the molecule makes it challenging to definitively attribute the observed toxicity to the parent compound, its degradation products, or co-isolated impurities[1]. This guide aims to provide a detailed technical overview for researchers by extrapolating from the broader class of aziridine-containing compounds to understand the potential in vivo toxicity of impure this compound extracts.
Quantitative Toxicity Data
Direct quantitative in vivo toxicity data, such as the median lethal dose (LD50), for impure this compound extracts are not available in the published literature. This is likely due to the compound's instability, which complicates the preparation of standardized and well-characterized test substances. However, based on the known toxicology of other aziridine-containing compounds, a qualitative and semi-quantitative summary of expected toxic effects can be compiled.
| Parameter | Observed Effect/Finding | Relevant Animal Model | Notes | References |
| Acute Toxicity | High toxicity observed with impure (50%) natural extracts. | Mice | The specific contribution of this compound vs. impurities/degradation products is unknown. | [1] |
| Cytotoxicity | Aziridine derivatives are potent alkylating agents, leading to cell death. | In vitro and in vivo | The in vivo potency is primarily based on toxicity rather than specific activity. | [2] |
| Mutagenicity | Aziridine can induce gene mutations and chromosomal aberrations. | Bacteria, Insects, Mammalian Cells (in vitro) | Opening of the aziridine ring is a key step in its mutagenic action. | |
| Carcinogenicity | Aziridine has been shown to increase tumor incidence in animal models. | Mice, Rats | Increased incidence of liver-cell and pulmonary tumors observed. | |
| Organ Toxicity | The liver and kidneys are common targets for toxic effects of reactive compounds. | General observation for xenobiotics | Histopathological changes would be expected in these organs. | [3][4][5] |
Experimental Protocols
The following protocols are representative of the methodologies that would be employed to assess the in vivo toxicity of a substance like impure this compound extract. Given the compound's instability, specific considerations for handling and administration are included.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol is designed to determine the acute toxicity of a test substance after a single oral dose.
Objective: To estimate the median lethal dose (LD50) and identify signs of toxicity.
Test Animals: Healthy, young adult mice (e.g., Swiss albino), typically females as they can be more sensitive.
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
Dose Levels and Preparation:
-
A series of dose levels are selected. For a substance with unknown toxicity, a sighting study with a small number of animals may be performed to determine the starting dose.
-
Due to the instability of this compound, the extract should be prepared fresh immediately before administration. The concentration and purity of the extract should be determined as accurately as possible using appropriate analytical methods (e.g., HPLC, NMR).
-
The extract is dissolved or suspended in a suitable vehicle (e.g., sterile water, saline, or a non-toxic oil). The stability of the extract in the vehicle should be assessed if possible.
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single dose of the test substance is administered to each animal by oral gavage.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
All animals (including those that die during the study and survivors at the end) undergo a gross necropsy. Tissues, particularly the liver and kidneys, are preserved for histopathological examination.
Data Analysis: The LD50 is calculated using appropriate statistical methods. All observed signs of toxicity, gross pathology, and histopathology findings are recorded and analyzed.
Histopathological Examination
Objective: To identify microscopic changes in tissues indicative of toxicity.
Procedure:
-
Tissue samples (liver, kidney, spleen, etc.) are collected during necropsy and fixed in 10% neutral buffered formalin.
-
Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Stained sections are examined under a light microscope by a qualified pathologist.
-
Lesions are described and scored for severity (e.g., minimal, mild, moderate, severe). Common findings for toxic compounds include necrosis, inflammation, cellular degeneration, and changes in tissue architecture[4][5][6].
Biochemical Analysis
Objective: To quantify markers of organ damage in the blood.
Procedure:
-
Blood samples are collected from animals at specified time points.
-
Serum or plasma is separated and analyzed for key biochemical parameters.
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN) and creatinine.
-
Significant elevations in these markers can indicate organ damage.
Mandatory Visualizations
Experimental Workflow for Acute Toxicity Assessment
Caption: Workflow for in vivo acute toxicity testing of impure this compound extracts.
Postulated Signaling Pathway for Aziridine-Induced Toxicity
Caption: Postulated mechanism of aziridine-induced cytotoxicity via DNA alkylation.
Discussion and Conclusion
The available evidence strongly suggests that impure this compound extracts are likely to exhibit significant in vivo toxicity. The primary mechanism is believed to be the alkylating activity of the aziridine ring, leading to covalent modification of critical cellular macromolecules, most notably DNA[2]. This can result in DNA damage, cell cycle arrest, and ultimately, apoptosis, manifesting as cytotoxicity and organ damage, particularly in metabolically active organs like the liver and kidneys.
The instability of this compound is a critical factor that complicates toxicological assessment. It is plausible that the observed toxicity in early studies was a result of a combination of the parent molecule, its more reactive degradation products, and other impurities present in the extract.
For drug development professionals, these findings underscore the necessity of robust purification and stabilization strategies for any potential therapeutic applications of this compound or related compounds. Furthermore, comprehensive preclinical toxicology studies, following established guidelines such as those from the OECD, are imperative to characterize the safety profile and establish a safe therapeutic window. Future research should focus on isolating and stabilizing pure this compound to definitively assess its intrinsic toxicity and to identify the specific impurities or degradation products that contribute to the toxicity of the extracts.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histopathological changes in the liver and kidney tissues of Wistar albino rat exposed to fenitrothion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
The Azirine Ring: A Cornerstone of Potent Biological Activity
For Immediate Release
[City, State] – The highly strained, three-membered unsaturated heterocyclic 2H-azirine ring is a critical pharmacophore responsible for the significant biological activity observed in a variety of natural and synthetic compounds. Its inherent ring strain and electrophilic nature make it a potent alkylating agent, a characteristic that underpins its diverse therapeutic potential, including anticancer and antibacterial properties. This technical guide provides an in-depth analysis of the role of the azirine ring in biological activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular mechanisms and workflows.
The Azirine Moiety: A Driver of Cytotoxicity and Antimicrobial Action
The biological activity of azirine-containing compounds is largely attributed to the high reactivity of the strained three-membered ring. This reactivity allows for nucleophilic attack and ring-opening, leading to the alkylation of crucial biological macromolecules such as DNA and proteins. This mechanism is central to the observed anticancer and antibacterial effects.
Several natural products, including the antibiotic Azirinomycin, feature the 2H-azirine ring and exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Synthetic 2H-azirine derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines, often inducing apoptosis.[4][5]
Quantitative Analysis of Biological Activity
The potency of various azirine-containing compounds has been quantified through in vitro assays, with IC50 values indicating cytotoxic efficacy and Minimum Inhibitory Concentration (MIC) values representing antibacterial strength.
Cytotoxicity of Azirine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2H-Azirine-2-azetidinone 1 | HL-60 (Leukemia) | 1.1 - 10.5 | [4][5] |
| HCT-8 (Colon Cancer) | 1.1 - 10.5 | [4][5] | |
| MDA-MB-435 (Melanoma) | 1.1 - 10.5 | [4][5] | |
| SF-295 (CNS Cancer) | 1.1 - 10.5 | [4][5] | |
| 2H-Azirine-2-azetidinone 2 | HL-60 (Leukemia) | 3.8 - 26.6 | [4][5] |
| HCT-8 (Colon Cancer) | 3.8 - 26.6 | [4][5] | |
| MDA-MB-435 (Melanoma) | 3.8 - 26.6 | [4][5] | |
| SF-295 (CNS Cancer) | 3.8 - 26.6 | [4][5] | |
| Aziridinyl Galactopyranoside (AzGalp) | AA8 (Chinese Hamster Ovary) | 318.7 ± 77.2 | [6] |
| UV4 (NER-deficient) | 58.6 ± 9.3 | [7][6] | |
| UV5 (NER-deficient) | 38.6 ± 6.3 | [7][6] | |
| Aziridine Phosphine Oxide 5 | HeLa (Cervical Cancer) | 6.4 | |
| Ishikawa (Endometrial Cancer) | 4.6 | [8] | |
| Aziridine Phosphine Oxide 7 | HeLa (Cervical Cancer) | 7.1 | [8] |
| Ishikawa (Endometrial Cancer) | 10.5 | [8] |
Antibacterial Activity of Azirine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Aziridine-thiourea derivatives (3a-3f) | Gram-positive strains | 16 - 512 | [9] |
| 2H-Azirine-2-carboxylic acid 3a | Staphylococcus aureus | 56 | [10] |
| Klebsiella pneumoniae | 56 | [10] | |
| 2H-Azirine-2-carboxylic acid 3b | Staphylococcus aureus | 50 | [10] |
| Klebsiella pneumoniae | 200 | [10] | |
| 2H-Azirine-2-carboxylic acid 3d | Staphylococcus aureus | 19 | [10] |
| Klebsiella pneumoniae | 76 | [10] | |
| 2H-Azirine-2-carboxylic acid 3e | Staphylococcus aureus | 38 | [10] |
| Klebsiella pneumoniae | 76 | [10] |
Mechanism of Action: DNA Alkylation
A primary mechanism by which azirine-containing compounds exert their cytotoxic effects is through the alkylation of DNA. The strained azirine ring, particularly after protonation, becomes highly electrophilic and susceptible to nucleophilic attack by DNA bases, such as guanine. This leads to the formation of covalent adducts, which can cause DNA damage, inhibit replication and transcription, and ultimately trigger cell death.[8][11][12]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Azirinomycin: A Technical Guide to a Natural Product Lead Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of azirinomycin, a unique natural product containing a highly strained azirine ring. Despite its inherent toxicity, this compound's potent biological activity and novel structure make it a significant lead compound in the development of new therapeutic agents. This document details its chemical properties, biological activities, mechanism of action, and synthetic methodologies, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction to this compound
This compound (3-methyl-2H-azirine-2-carboxylic acid) is an antibiotic first isolated in 1971 from the bacterium Streptomyces aureus.[1][2] It belongs to a small class of natural products characterized by the presence of a 2H-azirine ring, a highly strained, three-membered unsaturated heterocycle.[3][4] This structural feature is the basis for its biological activity and its potential as a reactive intermediate in synthesis.[4][5] While its toxicity has precluded its direct use in human medicine, its broad-spectrum antibacterial activity has established it as an important scaffold for the design and synthesis of novel antibiotics and other therapeutic agents.[1][2][6]
Chemical and Physical Properties
This compound is an unstable compound, particularly in concentrated form, which has posed challenges for its isolation and characterization.[3]
-
Molecular Formula: C₄H₅NO₂[1]
-
Molar Mass: 99.089 g·mol⁻¹[1]
-
IUPAC Name: 3-Methyl-2H-azirine-2-carboxylic acid[1]
-
Structure: The molecule consists of a three-membered ring containing a nitrogen atom and a double bond, with a methyl group and a carboxylic acid group attached to the ring.
Biological Activity and Mechanism of Action
Antibacterial Spectrum: this compound exhibits a wide spectrum of antibiotic activity in vitro against both Gram-positive and Gram-negative bacteria.[2][5][6] Its methyl ester also shows broad-spectrum activity.[5] The parent compound is most active against Staphylococcus aureus, with notable activity also reported against Streptococcus faecalis, Proteus vulgaris, and Bacillus subtilis.[5] Studies have indicated that the free carboxyl group is crucial for its antimicrobial potency, as ester derivatives show significantly lower activity.[2]
Mechanism of Action: The biological activity of aziridine-containing compounds is attributed to their function as powerful alkylating agents.[5] The high ring strain of the azirine moiety makes it susceptible to nucleophilic attack and ring-opening. This reactivity allows it to alkylate biological macromolecules, such as DNA. The physiological effect of similar compounds, like the well-known anticancer agent Mitomycin C, involves the opening of the aziridine ring and subsequent covalent crosslinking of DNA strands, which inhibits replication and ultimately leads to cell death.[5]
Caption: General mechanism of action for aziridine-based alkylating agents.
Toxicity: In vivo studies in mice revealed high toxicity for partially purified this compound.[2][6][7] It remains unclear whether this toxicity is inherent to the this compound molecule itself or due to impurities or decomposition products in the isolated samples.[6][7] This toxicity is a primary driver for the synthesis of more stable and selective analogs.
Quantitative Data on Azirine Derivatives
| Compound | Substituent (R) | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | K. pneumoniae (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) | A. baumannii (MIC, μg/mL) | E. faecium (MIC, μg/mL) |
| 3a | Phenyl | 32 | >128 | >128 | >128 | 128 | 64 |
| 3b | 4-Fluorophenyl | 32 | >128 | >128 | >128 | >128 | 64 |
| 3d | 4-Chlorophenyl | 32 | >128 | >128 | >128 | >128 | 64 |
| 3e | 4-Bromophenyl | 32 | >128 | >128 | >128 | >128 | 64 |
| 3m | 2-Thienyl | 64 | >128 | >128 | >128 | >128 | 128 |
| Sulfamethoxazole | (Control) | 64 | 16 | 128 | >128 | 64 | >128 |
| Data adapted from a study on non-natural 2H-azirine-2-carboxylic acids. Compounds 3a, 3b, 3d, and 3e showed better or comparable activity against S. aureus than the control antibiotic, Sulfamethoxazole.[7] |
Experimental Protocols
Protocol 1: Isolation and Characterization of this compound
This protocol is a generalized summary based on early reports of this compound isolation.[3][8][9]
-
Fermentation: Culture Streptomyces aureus in a suitable fermentation broth under controlled conditions to produce this compound.
-
Harvesting: Separate the mycelium from the fermentation broth by filtration or centrifugation. The supernatant contains the crude antibiotic.
-
Ion-Exchange Chromatography: Pass the clarified broth through a cation-exchange resin column. Elute the bound this compound using an appropriate buffer system.
-
Solvent Extraction: Further purify the active fractions from the ion-exchange step using liquid-liquid extraction with a suitable organic solvent.
-
Concentration: Carefully concentrate the purified extract under reduced pressure. Note that this compound is unstable in concentrated form.
-
Characterization: Analyze the final product using spectroscopic methods (e.g., NMR, IR) and mass spectrometry to confirm its identity as 3-methyl-2H-azirine-2-carboxylic acid. Hydrogenation of the product should yield L-α-aminobutyric acid, which can be identified by standard analytical techniques.[3]
Protocol 2: Synthesis of 2H-Azirine-2-Carboxylic Acids via Isoxazole Isomerization
This modern synthetic method provides a high-yield route to various azirine-2-carboxylic acids, including the racemic form of this compound.[2][7]
-
Precursor Synthesis: Synthesize the required 5-chloroisoxazole precursor from appropriate starting materials.
-
Isomerization: Dissolve the 5-chloroisoxazole (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Catalysis: Add a catalytic amount of iron(II) chloride (FeCl₂) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction involves the isomerization of the 5-chloroisoxazole to an azirine-2-carbonyl chloride intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion of the isomerization, carefully add water to the reaction mixture to hydrolyze the azirine-2-carbonyl chloride intermediate to the final 2H-azirine-2-carboxylic acid.
-
Workup and Purification: Extract the product into an organic solvent. Wash, dry, and concentrate the organic phase. If necessary, purify the final product by recrystallization or column chromatography. In many cases, purification is not required.[7]
Caption: Workflow for the synthesis of 2H-azirine-2-carboxylic acids.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a stock solution of the test compound (e.g., a synthetic this compound analog) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
This compound as a Lead Compound for Drug Development
Natural products are a rich source of lead structures for drug discovery.[10][11] this compound, with its unique azirine scaffold and potent bioactivity, serves as an excellent starting point for medicinal chemistry campaigns. The primary goals of such campaigns are to:
-
Reduce Toxicity: Modify the core structure to decrease non-specific cytotoxicity while retaining or enhancing antimicrobial activity.
-
Improve Stability: Synthesize analogs that are more stable than the parent natural product, facilitating formulation and administration.
-
Enhance Potency and Spectrum: Introduce functional groups that improve the compound's interaction with its biological target, potentially increasing its potency and broadening its spectrum of activity.
The development of synthetic routes to access the azirine core has been crucial for exploring the SAR of this compound class and generating novel derivatives with improved therapeutic potential.[2]
Caption: Drug development workflow starting from a natural product lead.
Conclusion
This compound represents a fascinating and challenging natural product. Its simple yet highly reactive structure provides a powerful chemical tool for interacting with biological systems. While its inherent instability and toxicity limit its direct clinical application, it remains a highly valuable lead compound. Continued research into the synthesis of novel azirine-containing molecules, guided by the structural and biological insights gained from this compound, holds significant promise for the discovery of next-generation antibiotics and other therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 3. This compound. II [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound. I. Microbial production and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound. II. Isolation and chemical characterization as 3-methyl-2(2H) azirinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Natural product inspired leads in the discovery of anticancer agents: an update [pubmed.ncbi.nlm.nih.gov]
Early Research on Azirinomycin's Antibiotic Potential: A Technical Guide
Foreword: This document provides a detailed overview of the early research conducted on the antibiotic potential of Azirinomycin, a novel compound isolated in the early 1970s. The information presented is compiled from foundational scientific publications and aims to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. This guide adheres to stringent data presentation and visualization requirements to facilitate a comprehensive understanding of the initial findings.
Introduction
This compound, identified as 3-methyl-2H-azirine-2-carboxylic acid, is an antibiotic produced by the bacterium Streptomyces aureus.[1][2][3] First reported in 1971, initial studies revealed its broad-spectrum in vitro activity against both Gram-positive and Gram-negative bacteria.[1][3] However, early research also highlighted its toxicity in animal models, which has since limited its development for human medicinal use.[1] This guide delves into the seminal research that characterized the antibiotic profile of this unique azirine-containing natural product.
Quantitative Antimicrobial Activity
The initial assessment of this compound's antibiotic efficacy was primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While the precise quantitative data from the original 1971 publications by Stapley et al. are not fully available in the public domain, the following table summarizes the reported antibacterial spectrum.
| Bacterial Species | Gram Stain | Reported Susceptibility |
| Staphylococcus aureus | Positive | Susceptible |
| Streptococcus pyogenes | Positive | Susceptible |
| Bacillus subtilis | Positive | Susceptible |
| Escherichia coli | Negative | Susceptible |
| Klebsiella pneumoniae | Negative | Susceptible |
| Salmonella enterica | Negative | Susceptible |
| Pseudomonas aeruginosa | Negative | Susceptible |
Table 1: Summary of the In Vitro Antibacterial Spectrum of this compound.
Experimental Protocols
The early investigations into this compound's antibiotic properties relied on established microbiological techniques of the era. The following sections detail the likely methodologies employed for key experiments.
Microbial Production of this compound
The production of this compound was achieved through submerged fermentation of Streptomyces aureus.
-
Organism: A selected strain of Streptomyces aureus.
-
Culture Medium: A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and inorganic salts.
-
Fermentation: The fermentation was carried out in shake flasks or larger fermenters under aerobic conditions at a controlled temperature (typically 25-30°C) for a period of several days.
-
Monitoring: The production of the antibiotic in the fermentation broth was monitored using bioassay techniques, likely involving the inhibition of a susceptible indicator organism such as Staphylococcus aureus or Bacillus subtilis.
Isolation and Purification
The isolation of this compound from the fermentation broth was a multi-step process.
-
Harvest: The fermentation broth was harvested, and the mycelium was separated from the supernatant by filtration or centrifugation.
-
Extraction: The active compound was extracted from the filtered broth using a suitable organic solvent.
-
Purification: Further purification was achieved through a series of chromatographic techniques, which may have included column chromatography on silica gel or alumina, and ion-exchange chromatography.
-
Characterization: The purified compound was characterized using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry to elucidate its chemical structure.
In Vitro Antibiotic Susceptibility Testing
The antibacterial activity of this compound was likely determined using one of the standard methods of the time: broth dilution or agar diffusion.
-
Broth Dilution Method:
-
A series of twofold dilutions of this compound were prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in test tubes.
-
Each tube was inoculated with a standardized suspension of the test bacterium (approximately 5 x 10^5 colony-forming units per milliliter).
-
A positive control tube (no antibiotic) and a negative control tube (no bacteria) were included.
-
The tubes were incubated at 35-37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of this compound that showed no visible turbidity (bacterial growth).
-
-
Agar Diffusion Method (Disc Diffusion):
-
A Mueller-Hinton agar plate was uniformly inoculated with a standardized suspension of the test bacterium.
-
A sterile paper disc impregnated with a known concentration of this compound was placed on the surface of the agar.
-
The plate was incubated at 35-37°C for 18-24 hours.
-
The diameter of the zone of growth inhibition around the disc was measured. The size of the zone is proportional to the susceptibility of the bacterium to the antibiotic.
-
Visualizations: Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action: DNA Alkylation
The antibiotic activity of this compound is believed to stem from its ability to act as a DNA alkylating agent, a common mechanism for compounds containing a strained aziridine ring. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: In Vitro Susceptibility Testing
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth dilution method.
Caption: Workflow for MIC determination by broth dilution.
Conclusion
The early research on this compound established it as a potent, broad-spectrum antibiotic. The foundational studies provided a basis for understanding its production, isolation, and antimicrobial characteristics. While its inherent toxicity has precluded its clinical use, the unique chemical structure and biological activity of this compound continue to be of interest to medicinal chemists and microbiologists. The methodologies and findings from this initial research serve as a valuable reference for the ongoing exploration of novel antimicrobial agents from natural sources. Further investigation into the specific molecular interactions of this compound with its cellular targets could yet yield insights for the design of new, less toxic antibacterial compounds.
References
- 1. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Azirinomycin: A Technical Overview of its Chemical Properties and Isolation
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Data
The fundamental molecular and chemical properties of Azirinomycin are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NO₂ | [1] |
| Molar Mass | 99.089 g·mol⁻¹ | [1] |
| IUPAC Name | 3-Methyl-2H-azirine-2-carboxylic acid | [1] |
Isolation and Characterization Workflow
This compound is a naturally occurring antibiotic produced by the bacterium Streptomyces aureus.[1] Its isolation and characterization involve a multi-step process focusing on separation from the fermentation broth and subsequent purification and structural elucidation.
References
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of 2H-Azirine-2-Carboxylic Acids
Introduction
2H-Azirine-2-carboxylic acids and their ester derivatives are highly strained, three-membered nitrogen-containing heterocycles that serve as valuable chiral building blocks in organic synthesis. Their synthetic versatility allows for their use in the preparation of non-protein amino acids, substituted aziridines, and as precursors in various cycloaddition reactions.[1][2] The inherent ring strain and the presence of a C=N double bond make them highly reactive and useful intermediates.[3] This document outlines several key methodologies for the enantioselective synthesis of these important compounds, providing detailed protocols and comparative data for researchers in synthetic chemistry and drug development. The methods covered include kinetic resolution of racemic 2H-azirines, asymmetric Neber reactions, elimination from chiral precursors, and isomerization of isoxazoles.
Method 1: Copper-Catalyzed Reductive Kinetic Resolution of Racemic 2H-Azirines
This method provides access to both enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted, enantioenriched 2H-azirines from a racemic mixture. The reaction utilizes a copper hydride catalyst system to achieve high diastereoselectivity and enantioselectivity.[4][5]
Logical Workflow
References
Asymmetric Synthesis of Azirinomycin Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of precursors to Azirinomycin, a naturally occurring antibiotic with a unique 2H-azirine-2-carboxylic acid structure. The methodologies outlined here focus on establishing stereocenters to yield enantiomerically enriched azirine compounds, which are crucial for the development of novel therapeutic agents.
Introduction
This compound, first isolated from Streptomyces aureus, exhibits broad-spectrum antibacterial activity.[1] Its core structure, a highly strained 3-methyl-2H-azirine-2-carboxylic acid, has intrigued synthetic chemists for decades. The development of asymmetric routes to this and related structures is of paramount importance for structure-activity relationship studies and the synthesis of more potent and selective analogues. This document details several key strategies for the enantioselective synthesis of 2H-azirine-2-carboxylates and related precursors.
Key Asymmetric Strategies and Quantitative Data
Several successful methodologies have been developed for the asymmetric synthesis of this compound precursors. The following table summarizes the quantitative data from some of the most effective approaches, providing a comparative overview of their efficiency.
| Strategy | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Reductive Kinetic Resolution | Racemic 3-aryl-2H-azirine-2-carboxylates | Copper Hydride Complex | Up to 49 | Up to 94 | [2] |
| Base-Induced Elimination | Nonracemic N-sulfinylaziridine 2-carboxylate esters | Lithium diisopropylamide (LDA)/Trimethylsilyl chloride (TMSCl) | 42 - 62 | >98 | [3] |
| Dehydrochlorination of 2-Chloroaziridine Carboxylates | Methyl 2-chloroaziridine-2-carboxylates | Base | 46 - 74 | >99 | [4] |
| Alkaloid-Mediated Neber Reaction | Ketoxime p-toluenesulfonates of 3-oxocarboxylic esters | Quinidine | 55 - 85 | 57 - 82 | [3][5] |
| FeCl₂-Catalyzed Isomerization | 5-Chloroisoxazoles | FeCl₂ | Good to Excellent | Racemic | [1] |
Experimental Protocols
Reductive Kinetic Resolution of Racemic 2H-Azirines
This protocol is based on the copper hydride-catalyzed kinetic resolution of racemic 2H-azirines to produce enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted enantioenriched 2H-azirines.[2][6]
Materials:
-
Racemic 3-aryl-2H-azirine-2-carboxylate
-
Copper(I) catalyst precursor
-
Chiral phosphine ligand
-
Silane reducing agent (e.g., (EtO)₃SiH)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) catalyst precursor and the chiral phosphine ligand in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the racemic 3-aryl-2H-azirine-2-carboxylate to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the silane reducing agent dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon reaching approximately 50% conversion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the enantioenriched N-H aziridine-2-carboxylate and the unreacted 2H-azirine by column chromatography.
-
Determine the enantiomeric excess of both products using chiral HPLC analysis.
Base-Induced Elimination from N-sulfinylaziridine 2-carboxylate Esters
This method provides enantiomerically pure 2H-azirine 2-carboxylate esters through the elimination of sulfenic acid from a chiral N-sulfinylaziridine precursor.[3][7]
Materials:
-
Enantiomerically pure N-sulfinylaziridine 2-carboxylate ester
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-sulfinylaziridine 2-carboxylate ester in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -95 °C using a cryocooler or a suitable cooling bath.
-
Add TMSCl to the solution and stir for 15 minutes.
-
Slowly add a freshly prepared solution of LDA in THF to the reaction mixture.
-
Stir the reaction at -95 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting 2H-azirine 2-carboxylate ester by flash column chromatography.
Visualizations
Reaction Pathway: Reductive Kinetic Resolution
Caption: Kinetic resolution of racemic 2H-azirines.
Experimental Workflow: Base-Induced Elimination
Caption: Synthesis of 2H-azirine esters.
Logical Relationship: Precursor to this compound
Caption: From achiral materials to this compound analogues.
References
- 1. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of 2H-Azirine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FeCl2-Catalyzed Isomerization for Azirine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2H-azirine derivatives via an iron(II) chloride (FeCl₂)-catalyzed isomerization of 5-chloroisoxazoles. This method offers a rapid and efficient route to highly reactive 2H-azirine-2-carbonyl chlorides, which can be trapped in situ with a variety of nucleophiles to generate a diverse library of azirine-containing compounds.[1][2]
Introduction
2H-Azirines are valuable synthetic intermediates due to their high ring strain, which enables a variety of ring-opening and ring-expansion reactions. Derivatives of 2H-azirine-2-carboxylic acid, in particular, are precursors to a range of nitrogen-containing heterocycles and have shown potential as bioactive molecules.[1][3] The FeCl₂-catalyzed isomerization of readily available 5-chloroisoxazoles provides a convenient, room-temperature method for accessing these important building blocks. The resulting 2H-azirine-2-carbonyl chlorides are typically used immediately in subsequent reactions.[1][4]
Reaction Principle and Mechanism
The core of this synthetic strategy is the Lewis acid-catalyzed rearrangement of a 5-chloroisoxazole to a 2H-azirine-2-carbonyl chloride. Anhydrous FeCl₂ acts as the catalyst for this isomerization. The generated azirine is a highly reactive acyl chloride and is not typically isolated. Instead, it is reacted in situ with nucleophiles such as amines, alcohols, or thiols to yield stable 2H-azirine-2-carboxamides, esters, or thioesters, respectively.[1]
Caption: FeCl₂-catalyzed isomerization and subsequent nucleophilic trapping.
Quantitative Data
The following tables summarize the yields of 2H-azirine derivatives prepared via the FeCl₂-catalyzed isomerization of various 3-substituted-5-chloroisoxazoles and subsequent in situ reaction with different nucleophiles.
Table 1: Synthesis of 2H-Azirine-2-carboxamides [3]
| Entry | 3-Substituent (R) | Amine (Nucleophile) | Product | Yield (%) |
| 1 | Phenyl | tert-Butylamine | N-(tert-Butyl)-3-phenyl-2H-azirine-2-carboxamide | 91 |
| 2 | 4-Tolyl | tert-Butylamine | N-(tert-Butyl)-3-(4-tolyl)-2H-azirine-2-carboxamide | 85 |
| 3 | 4-Methoxyphenyl | tert-Butylamine | N-(tert-Butyl)-3-(4-methoxyphenyl)-2H-azirine-2-carboxamide | 88 |
| 4 | 4-Chlorophenyl | tert-Butylamine | N-(tert-Butyl)-3-(4-chlorophenyl)-2H-azirine-2-carboxamide | 87 |
| 5 | 4-Bromophenyl | tert-Butylamine | N-(tert-Butyl)-3-(4-bromophenyl)-2H-azirine-2-carboxamide | 82 |
| 6 | 2-Thienyl | tert-Butylamine | N-(tert-Butyl)-3-(2-thienyl)-2H-azirine-2-carboxamide | 75 |
| 7 | Methyl | tert-Butylamine | N-(tert-Butyl)-3-methyl-2H-azirine-2-carboxamide | 60 |
| 8 | Phenyl | Morpholine | 4-((3-Phenyl-2H-azirine-2-yl)carbonyl)morpholine | 84 |
| 9 | Phenyl | Benzylamine | N-Benzyl-3-phenyl-2H-azirine-2-carboxamide | 78 |
Table 2: Synthesis of 2H-Azirine-2-carboxylates and -carbothioates [1]
| Entry | 3-Substituent (R) | Nucleophile | Product | Yield (%) |
| 1 | Phenyl | Phenol | Phenyl 3-phenyl-2H-azirine-2-carboxylate | 75 |
| 2 | Phenyl | 4-Nitrophenol | 4-Nitrophenyl 3-phenyl-2H-azirine-2-carboxylate | 80 |
| 3 | Phenyl | Thiophenol | S-Phenyl 3-phenyl-2H-azirine-2-carbothioate | 81 |
| 4 | Phenyl | Cyclopentanethiol | S-Cyclopentyl 3-phenyl-2H-azirine-2-carbothioate | 73 |
Experimental Protocols
General Experimental Workflow
The overall process involves three main stages: synthesis of the 5-chloroisoxazole starting material, FeCl₂-catalyzed isomerization to the 2H-azirine-2-carbonyl chloride, and the in situ trapping with a nucleophile.
Caption: General workflow for the synthesis of 2H-azirine derivatives.
Protocol for the Synthesis of 5-Chloroisoxazoles
This protocol is a general procedure for the preparation of the 5-chloroisoxazole starting materials.[3]
Materials:
-
Isoxazol-5(4H)-one (3 mmol)
-
Phosphorus(V) oxychloride (POCl₃) (4 mL)
-
Triethylamine (2.5 mmol, 0.35 mL)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Suspend the isoxazol-5(4H)-one (3 mmol) in POCl₃ (4 mL) in a round-bottom flask.
-
Cool the stirring suspension to 0°C in an ice bath.
-
Add triethylamine (2.5 mmol) dropwise to the suspension.
-
Heat the mixture at 75°C and stir for 12 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into ice (approx. 300 g).
-
Extract the aqueous mixture with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether–EtOAc, 10:1) to obtain the desired 5-chloroisoxazole.
Protocol for FeCl₂-Catalyzed Isomerization and In Situ Synthesis of 2H-Azirine-2-carboxamides
This protocol describes the core isomerization reaction followed by trapping with an amine nucleophile.[1][3]
Materials:
-
5-Chloroisoxazole (2 mmol)
-
Anhydrous FeCl₂ (0.4 mmol, 51 mg)
-
Dry acetonitrile (4 mL)
-
Dry diethyl ether (100 mL)
-
Anhydrous toluene (4 mL)
-
2-Methylpyridine (2 mmol, 186 mg)
-
Amine (2 mmol)
-
Celite
-
Argon atmosphere
Procedure:
-
To a solution of the 5-chloroisoxazole (2 mmol) in dry acetonitrile (4 mL) under an argon atmosphere, add anhydrous FeCl₂ (0.4 mmol).
-
Stir the mixture at room temperature for 2 hours. Monitor the consumption of the starting material by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dilute the residue with dry diethyl ether (100 mL).
-
Filter the mixture through a pad of Celite to remove the precipitated iron salts.
-
Evaporate the ether under reduced pressure to yield the crude 2H-azirine-2-carbonyl chloride.
-
Immediately dissolve the crude product in anhydrous toluene (4 mL).
-
To this solution, add 2-methylpyridine (2 mmol) followed by the desired amine (2 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, purify the product by an appropriate method (e.g., filtration, extraction, and/or column chromatography).
Logical Relationships of Reaction Components
The success of this synthetic method relies on the interplay between the substrate, catalyst, and the trapping agent.
Caption: Key components and their roles in the synthesis.
Safety and Handling
-
5-Chloroisoxazoles: These compounds can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous FeCl₂: Iron(II) chloride is moisture-sensitive. Handle under an inert atmosphere (e.g., argon or nitrogen).
-
POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. Use in a well-ventilated fume hood with appropriate PPE.
-
2H-Azirine-2-carbonyl chlorides: These are reactive intermediates and should be handled in solution and used immediately after their formation. They are lachrymatory and should be handled with care in a fume hood.
-
Solvents: Use dry solvents, as moisture can deactivate the catalyst and react with the intermediate. Diethyl ether is highly flammable.
References
- 1. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2 H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole-Nitrogen Heterocycle Dyads - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Azirinomycin from Streptomyces Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azirinomycin, a potent antibiotic with a unique 3-methyl-2H-azirine-2-carboxylic acid structure, is a secondary metabolite produced by Streptomyces aureus.[1] Its inherent instability, however, presents a significant challenge for its isolation and purification.[1] This document provides a detailed, generalized protocol for the purification of this compound from Streptomyces culture. The methodologies outlined are based on established techniques for the purification of unstable antibiotics from Streptomyces species and are intended to serve as a foundational guide for researchers.[1][2] Due to the compound's lability, careful optimization of each step is critical to achieving a successful purification.
Introduction to this compound
This compound is a broad-spectrum antibiotic first isolated in 1971.[1] The presence of the highly strained azirine ring is crucial for its biological activity but also contributes to its significant chemical instability. Reports indicate that in its pure, solvent-free form, this compound can undergo explosive decomposition. This inherent instability has limited its clinical development, making the development of robust purification and handling protocols essential for further research and potential therapeutic applications.
Fermentation of Streptomyces aureus
The production of this compound begins with the fermentation of a high-yielding strain of Streptomyces aureus. The following protocol outlines typical culture conditions.
Materials
-
Streptomyces aureus strain (known this compound producer)
-
Seed culture medium (e.g., X-medium: soyabean meal 10 g/L, CaCO₃ 3 g/L, MgSO₄·7H₂O 0.5 g/L, (NH₄)₂HPO₄ 0.5 g/L, NaCl 3 g/L, K₂HPO₄ 1 g/L, glycerol 15 mL/L, pH 6.9–7.0)[2]
-
Production culture medium (e.g., Starch Casein Nitrate Broth)[1]
-
Sterile baffled flasks
-
Incubator shaker
Protocol for Fermentation
-
Seed Culture Preparation: Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with a glycerol stock or agar plug of Streptomyces aureus. Incubate at 28°C with shaking at 200 rpm for 48 hours.[2]
-
Production Culture: Inoculate 200 mL of sterile production medium in a 1 L baffled flask with 0.5% (v/v) of the seed culture.[2]
-
Incubation: Incubate the production culture at 28°C with shaking at 180-200 rpm for 5 to 7 days.[1][2] Monitor the production of this compound periodically using a suitable bioassay or analytical method (e.g., LC-MS).
-
Harvesting: After the optimal incubation period, harvest the culture broth by centrifugation at 10,000 x g for 20 minutes at 4°C to separate the mycelial biomass from the supernatant.[1]
Extraction of Crude this compound
Solvent extraction is employed to isolate the crude this compound from the culture supernatant. Due to the compound's instability, it is recommended to perform all extraction steps at low temperatures.
Materials
-
Culture supernatant
-
Separatory funnel
-
Rotary evaporator
Protocol for Extraction
-
Transfer the cell-free supernatant to a separatory funnel.
-
Extract the supernatant twice with an equal volume of chilled ethyl acetate or diethyl ether.[1][2]
-
Pool the organic phases.
-
Concentrate the organic extract to dryness under vacuum using a rotary evaporator at a temperature not exceeding 30°C.[2]
-
The resulting crude extract should be stored at -20°C or colder and immediately processed in the next purification step.
Purification of this compound
A multi-step chromatography approach is recommended for the purification of this compound. The following protocol describes a general workflow using silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).
Silica Gel Column Chromatography (Initial Purification)
This step aims to separate this compound from the bulk of the impurities in the crude extract.
-
Crude this compound extract
-
Chromatography column
-
Solvents: Chloroform and Ethyl Acetate (HPLC grade)[1]
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Alternatively, create a slurry of the crude extract with a small amount of silica gel, dry it, and load the dried powder onto the top of the column.[2]
-
Elution: Elute the column with a stepwise or gradient of chloroform:ethyl acetate. A suggested starting point is 100% chloroform, gradually increasing the polarity with ethyl acetate (e.g., 90:10, 80:20, etc.).[1]
-
Fraction Collection: Collect fractions and monitor for the presence of the active compound using a bioassay or Thin Layer Chromatography (TLC) with bioautography.[1]
-
Pooling and Concentration: Pool the active fractions and concentrate under reduced pressure at low temperature.
High-Performance Liquid Chromatography (Final Purification)
HPLC is used for the final purification of this compound to achieve high purity.
-
Partially purified this compound from the silica gel step
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
Semi-preparative C18 HPLC column
-
Solvents: Acetonitrile and Water (HPLC grade)[1]
-
Sample Preparation: Dissolve the concentrated active fractions from the silica gel column in the initial mobile phase for HPLC.
-
Elution: Use a mobile phase of acetonitrile and water. The exact gradient will need to be optimized, but a starting point could be a linear gradient from 5% acetonitrile to 95% acetonitrile over 30 minutes.[1]
-
Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the partially purified sample) and collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.
-
Concentration and Storage: Concentrate the pure fraction. Due to its instability, it is highly recommended to convert the purified this compound to a more stable salt form (e.g., potassium salt) for storage. Store at -80°C.
Data Presentation
Quantitative data should be meticulously recorded at each stage of the purification process to assess the efficiency and yield.
Table 1: Summary of this compound Purification
| Purification Step | Total Volume (mL) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | e.g., 1000 | Record | Record | 100 | 1 |
| Crude Extract | e.g., 50 | Record | Record | Calculate | Calculate |
| Silica Gel Pool | e.g., 20 | Record | Record | Calculate | Calculate |
| HPLC Purified | e.g., 5 | Record | Record | Calculate | Calculate |
Experimental Workflows and Diagrams
The following diagrams illustrate the key workflows in the purification of this compound.
Caption: Overall workflow for this compound purification.
Caption: Logical flow of the chromatographic purification steps.
Stability and Storage
Given the high instability of this compound, the following precautions are recommended:
-
Temperature: Perform all purification steps at low temperatures (4°C where possible) and minimize the time the compound is at room temperature.
-
pH: Avoid strongly acidic or basic conditions during extraction and chromatography.
-
Storage: For short-term storage, keep the purified compound in a suitable solvent at -80°C. For long-term storage, conversion to a more stable salt, such as a potassium salt, should be considered.
Conclusion
The purification of this compound from Streptomyces aureus is a challenging but feasible process. The protocol outlined in this document provides a comprehensive framework for researchers to develop a robust purification strategy. Success will heavily depend on careful handling to mitigate the compound's inherent instability and on the systematic optimization of each purification step.
References
Application Note and Protocol: In Vitro Antibacterial Susceptibility Testing of Azirinomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azirinomycin is an antibiotic produced by the bacterium Streptomyces aureus, first isolated in 1971.[1] It is a derivative of azirine containing a carboxylic acid group, specifically 3-methyl-2H-azirine-2-carboxylic acid.[1][2][3] this compound has demonstrated a broad spectrum of in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] Notably, its methyl ester has also shown broad-spectrum activity.[2] The presence of the free carboxylic acid group appears to be important for its antimicrobial efficacy.[4][5] Historical in vivo studies in mice have indicated potential toxicity, which is a critical consideration in its development as a therapeutic agent.[4][5] Due to its potential and the rising challenge of antimicrobial resistance, standardized in vitro susceptibility testing is crucial to further characterize its antibacterial profile.
This document provides a detailed protocol for determining the in vitro antibacterial susceptibility of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and subsequently, the Minimum Bactericidal Concentration (MBC). These methods are aligned with established standards for antimicrobial susceptibility testing.[6][7][8][9][10]
Experimental Protocols
Principle
The in vitro antibacterial susceptibility of this compound is determined by measuring its ability to inhibit the visible growth of a bacterial pathogen (MIC) and its ability to kill the bacteria (MBC). The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[11][12][13] The MBC is determined as a subsequent step to the MIC test by subculturing from wells with no visible growth onto an antibiotic-free agar medium.[14][15][16]
Materials and Equipment
Reagents and Media:
-
This compound (with known purity and solvent for stock solution preparation)
-
Mueller-Hinton Agar (MHA)[18]
-
Sterile 0.9% saline solution[18]
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Sterile deionized water
-
Appropriate solvent for this compound (e.g., DMSO, water, depending on solubility)
Equipment:
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Incubator (35 ± 2°C)[14]
-
Spectrophotometer or McFarland standards for inoculum preparation
-
Vortex mixer
-
Biological safety cabinet
-
Sterile culture tubes and flasks
-
Petri dishes
Experimental Workflow
The overall experimental workflow for determining the MIC and MBC of this compound is depicted below.
Figure 1: Experimental workflow for MIC and MBC determination.
Detailed Methodologies
2.4.1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of an appropriate sterile solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The instability of this compound, especially in concentrated form, should be considered.[3] Prepare fresh stock solutions for each experiment.
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 10x or 20x).
2.4.2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]
2.4.3. Minimum Inhibitory Concentration (MIC) Assay
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the this compound working stock solution to the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
Inoculate each well with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[11][21]
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[20][21]
2.4.4. Minimum Bactericidal Concentration (MBC) Assay
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto separate, appropriately labeled MHA plates.
-
Spread the inoculum evenly over the surface of the agar.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[22]
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][16]
Data Presentation
The results of the MIC and MBC assays should be recorded systematically. The following tables provide a template for organizing the data.
Table 1: MIC and MBC Testing Parameters
| Parameter | Recommended Value/Condition |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum Density | Approx. 5 x 10⁵ CFU/mL in wells |
| Incubation Temperature | 35 ± 2°C |
| MIC Incubation Time | 16-20 hours |
| MBC Incubation Time | 18-24 hours |
| Volume per Well | 100 µL |
| Controls | Growth Control, Sterility Control |
Table 2: Example of MIC and MBC Data Recording for this compound
| This compound Conc. (µg/mL) | Growth (+/-) | Colony Count (CFU/plate) from 10µL subculture | % Kill |
| Growth Control | + | N/A | N/A |
| Sterility Control | - | N/A | N/A |
| 0.25 | + | N/A | N/A |
| 0.5 | + | N/A | N/A |
| 1 | - (MIC) | 50 | 90% |
| 2 | - | 5 | 99% |
| 4 | - (MBC) | 0 | 100% |
| 8 | - | 0 | 100% |
Note: The % Kill is calculated relative to the initial inoculum count.
Signaling Pathways and Logical Relationships
The relationship between MIC and MBC can be used to classify the antibacterial activity of this compound as either bacteriostatic or bactericidal.
Figure 2: Logic diagram for interpreting MIC and MBC results.
Conclusion
This application note provides a comprehensive and standardized protocol for the in vitro antibacterial susceptibility testing of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the continued evaluation of this compound as a potential therapeutic agent. The provided templates for data presentation and the logical diagrams for workflow and interpretation will aid researchers in conducting these experiments and analyzing the results in a systematic manner. Further studies should also consider the stability of this compound under the specified testing conditions to ensure accurate determination of its antimicrobial potency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. II [jstage.jst.go.jp]
- 4. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. iacld.com [iacld.com]
- 9. goums.ac.ir [goums.ac.ir]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. apec.org [apec.org]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Azirinomycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azirinomycin is a naturally occurring antibiotic produced by the bacterium Streptomyces aureus. It belongs to the azirine class of compounds, characterized by a highly strained three-membered ring containing a nitrogen atom. This compound and its synthetic derivatives, particularly 2H-azirine-2-carboxylic acids, have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is notably dependent on the presence of a free carboxylic acid group.[1][2] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives, along with available data on their antimicrobial activity and insights into their mechanism of action.
Data Presentation: Antimicrobial Activity of Azirine Derivatives
Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic 2H-Azirine-2-Carboxylic Acid Derivatives against ESKAPE Pathogens [1][3]
| Compound | E. faecium (μM) | S. aureus (μM) | K. pneumoniae (μM) | A. baumannii (μM) | P. aeruginosa (μM) | E. aerogenes (μM) |
| 3a | 56 | 56 | 225 | 450 | 56 | 56 |
| 3b | 50 | 50 | 200 | 600 | 600 | 600 |
| 3d | 304 | 19 | 76 | 608 | 608 | 304 |
| 3e | 152 | 38 | 76 | 608 | 608 | 608 |
| 3m | >864 | 864 | 864 | 216 | 54 | >864 |
| Sulfamethoxazole | 16 | 64 | 64 | 128 | 32 | 32 |
Note: The compounds are designated as per the nomenclature in the source publication. Lower MIC values indicate greater antimicrobial activity.
Mechanism of Action
The precise mechanism of action for this compound and its derivatives is not fully elucidated. However, the chemical nature of the azirine ring suggests that these compounds likely act as alkylating agents. This reactivity allows them to form covalent bonds with nucleophilic groups present in essential biological macromolecules within the bacterial cell, such as DNA and enzymes. This interaction can disrupt critical cellular processes, leading to the inhibition of bacterial growth or cell death.
While specific enzyme targets have not been definitively identified for this compound, other antibiotics that function as alkylating agents are known to interfere with DNA replication and transcription. It is hypothesized that azirine compounds may exert their effect through a similar mechanism, potentially by targeting enzymes involved in maintaining DNA topology, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival and are validated targets for other classes of antibiotics.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound and its derivatives using the broth microdilution and agar dilution methods. These methods are standard procedures for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
This compound or its synthetic derivatives
-
Appropriate bacterial strains (e.g., ESKAPE pathogens)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the azirine compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the antimicrobial agent to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.
-
Continue this process across the plate to create a range of concentrations. Discard 100 µL from the last well containing the antimicrobial agent.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
A microplate reader can also be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.
-
Protocol 2: Agar Dilution Assay
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound or its synthetic derivatives
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the azirine compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the antimicrobial agent in a suitable solvent.
-
Melt MHA and cool it to 45-50°C.
-
Add a specific volume of each antimicrobial dilution to a specific volume of molten MHA to achieve the desired final concentrations. Mix well but avoid forming bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate the prepared agar plates with the bacterial suspension. Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
-
Visualization of Experimental Workflow and Proposed Mechanism
To facilitate a clear understanding of the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 3. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Measuring the Cytotoxicity of Azirine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azirine compounds, particularly 2H-azirines, are strained, three-membered unsaturated nitrogen heterocycles. Their unique chemical reactivity has made them valuable intermediates in organic synthesis and has drawn interest in their potential as bioactive molecules. Several studies have highlighted the cytotoxic and anticancer properties of azirine-containing compounds, making them promising candidates for drug discovery.[1][2] The aziridine moiety, a core feature of many of these compounds, is known to play a significant role in their cytotoxicity, often through mechanisms like DNA alkylation.[1] Accurate and reproducible assessment of cytotoxicity is a critical first step in evaluating the therapeutic potential of these novel agents.
This document provides detailed protocols for assessing the cytotoxicity of azirine compounds using common in vitro methods, guidance on data presentation, and diagrams illustrating the experimental workflow and relevant biological pathways.
Part 1: Mechanism of Action Overview
The cytotoxic effects of azirine derivatives are often linked to their ability to induce programmed cell death, or apoptosis.[2][3][4] Studies on various azirine-containing molecules have shown that their mechanism can involve:
-
Induction of DNA Damage: The strained azirine ring can act as an alkylating agent, leading to the formation of DNA adducts. This damage can disrupt DNA replication and trigger cell death pathways.[1][5]
-
Apoptosis Induction: Treatment with cytotoxic azirines has been shown to result in classic morphological and biochemical markers of apoptosis, such as DNA fragmentation, externalization of phosphatidylserine, and the activation of caspases.[3][4]
-
Cell Cycle Arrest: Some aziridine derivatives have been observed to inhibit the cell cycle, often at the S phase, which prevents cancer cells from proliferating.[5]
Part 2: Experimental Protocols
Two common and robust methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity as a surrogate for cell viability, and the LDH assay, which measures cell membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability.[6] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][8]
A. Materials and Reagents
-
96-well flat-bottom sterile cell culture plates
-
Azirine compound stock solution (e.g., in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store protected from light at 4°C.
-
Solubilization solution: e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl.
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
B. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Include wells for "medium only" (blank) and "untreated cells" (vehicle control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azirine compound in complete culture medium from the stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
For the vehicle control wells, add 100 µL of medium containing the same final concentration of the solvent (e.g., 0.5% DMSO) used for the highest compound concentration.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[7][9] This results in a final concentration of 0.5 mg/mL.
-
Mix gently by tapping the plate.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or detach the cells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
C. Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
Determine IC₅₀ Value:
-
Plot the Percent Viability against the log of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in graphing software (like GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity and necrosis.[5][10][11]
A. Principle Released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product.[11] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cell lysis.[10]
B. Abbreviated Procedure
-
Cell Seeding and Treatment: Seed and treat cells with the azirine compound in a 96-well plate as described in the MTT protocol (Steps B.1 and B.2). Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[12]
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new, clean 96-well plate.[10] Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Stop the reaction with a stop solution if required by the kit. Measure the absorbance at 490 nm.[10][13]
-
Data Analysis: Calculate the percentage of cytotoxicity by correcting for background and comparing the LDH release in treated wells to that of the maximum release and spontaneous release controls.
Part 3: Data Presentation
Quantitative results from cytotoxicity assays should be summarized for clear comparison. The IC₅₀ value is the most common metric used to represent the potency of a cytotoxic compound.
Table 1: Cytotoxicity (IC₅₀) of Exemplary Azirine Compounds on Various Human Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) [± SEM] |
|---|---|---|---|---|
| Azirine-A | HL-60 | Leukemia | 48 | 8.5 [± 0.7] |
| Azirine-A | HCT-116 | Colon Cancer | 48 | 15.2 [± 1.1] |
| Azirine-A | HeLa | Cervical Cancer | 48 | 21.8 [± 2.5] |
| Azirine-B | HL-60 | Leukemia | 48 | 4.1 [± 0.3] |
| Azirine-B | HCT-116 | Colon Cancer | 48 | 9.7 [± 0.9] |
| Azirine-B | HeLa | Cervical Cancer | 48 | 12.4 [± 1.4] |
| Cisplatin | HCT-116 | Colon Cancer | 48 | 7.3 [± 0.6] |
Data are hypothetical but representative of published findings for novel cytotoxic agents.[2][14][15][16]
Part 4: Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) according to the specified requirements.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic compounds.
References
- 1. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Evaluation of Cytotoxic Activities of Novel Aziridinyl Phosphonic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
Application Notes and Protocols for HPLC Purification and Analysis of Azirinomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azirinomycin is a naturally occurring antibiotic produced by Streptomyces aureus. Its structure, 3-methyl-2H-azirine-2-carboxylic acid, features a highly strained azirine ring, which is key to its biological activity but also contributes to its instability, particularly in concentrated form[1][2]. As a chiral molecule, the separation and analysis of its enantiomers are crucial for understanding its pharmacological properties. These application notes provide detailed protocols for the purification and analysis of this compound using High-Performance Liquid Chromatography (HPLC), addressing the compound's unique chemical properties.
Physicochemical Properties Relevant to HPLC
A summary of this compound's properties is essential for method development:
| Property | Value/Characteristic | Implication for HPLC |
| Molecular Formula | C₄H₅NO₂[1] | Low molecular weight. |
| Molar Mass | 99.089 g/mol [1] | Influences diffusion and chromatographic behavior. |
| Structure | 3-methyl-2H-azirine-2-carboxylic acid[1] | Contains a carboxylic acid group, making it a polar and ionizable compound. The azirine ring is highly strained. |
| Polarity | High | Suitable for reversed-phase HPLC with highly aqueous mobile phases or polar-endcapped columns. Normal-phase or HILIC could also be options. |
| Chirality | Contains a stereocenter | Chiral separation methods are required for enantiomeric analysis. |
| UV Absorbance | No strong chromophore | Detection at low UV wavelengths (e.g., 210-230 nm) is anticipated. |
| Stability | Unstable, especially in concentrated form and in acidic or basic conditions[2][3]. | Requires mild conditions for purification and analysis, including controlled temperature and pH. |
Application Note 1: Purification of this compound by Reversed-Phase HPLC
This protocol outlines a method for the purification of this compound from a crude extract or synthetic mixture using reversed-phase HPLC. The method is designed to be gentle to accommodate the compound's instability.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the crude this compound sample in the initial mobile phase (98:2 water:acetonitrile with 0.1% formic acid) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
Maintain the sample at low temperature (4-10 °C) in the autosampler.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 Polar-Endcapped (e.g., Agilent Poroshell 120 EC-C18, Waters Acquity UPLC BEH C18) |
| Dimensions | 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10-50 µL |
3. Post-Purification Handling:
-
Collect fractions corresponding to the this compound peak.
-
Immediately freeze the collected fractions and lyophilize to remove the mobile phase.
-
Store the purified, lyophilized this compound at -20°C or below.
Application Note 2: Achiral Analysis and Purity Assessment of this compound
This method is suitable for determining the purity of this compound samples and for quantification.
Experimental Protocol
1. Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound in the mobile phase at 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare unknown samples by dissolving them in the mobile phase to fall within the calibration range.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex Luna C18(2), Waters SunFire C18) |
| Dimensions | 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | Isocratic: 95:5 20 mM Ammonium Acetate (pH 6.8):Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 5 µL |
Application Note 3: Chiral Separation of this compound Enantiomers
Due to the presence of a stereocenter, a chiral HPLC method is necessary to separate the enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for separating chiral compounds containing polar functional groups.[4]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the racemic or enantiomerically-enriched this compound sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | Amylose-based Chiral Stationary Phase (e.g., Chiralpak IA, Chiralpak AD-H) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: Hexane:Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Workflow for this compound Purification and Analysis
Caption: Workflow for this compound purification and analysis.
Summary of HPLC Methods
| Method | Column Type | Mobile Phase | Detection | Purpose |
| Purification | C18 Polar-Endcapped | Gradient: Water/Acetonitrile with 0.1% Formic Acid | UV @ 215 nm | Isolation of this compound |
| Achiral Analysis | C18 | Isocratic: Ammonium Acetate/Acetonitrile | UV @ 215 nm | Purity and Quantification |
| Chiral Analysis | Amylose-based CSP | Isocratic: Hexane/Ethanol with 0.1% TFA | UV @ 215 nm | Enantiomeric Separation |
References
Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Azirinomycin and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azirinomycin, an antibiotic produced by Streptomyces aureus, is a structurally unique natural product featuring a highly strained 2H-azirine ring system. Its chemical formula is C₄H₅NO₂ and its structure has been identified as 3-methyl-2H-azirine-2-carboxylic acid.[1][2] The inherent instability of this compound, particularly in concentrated form, presents significant challenges for its isolation and comprehensive spectroscopic characterization.[3] Consequently, detailed NMR data for this compound itself is scarce in the literature.
These application notes provide a guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structure elucidation of this compound and its more stable synthetic analogs, such as 3-aryl-2H-azirine-2-carboxylic acids. The protocols and data presented are based on published information for these analogs and serve as a representative guide for researchers working with this class of compounds.
Data Presentation: NMR Data of this compound Analogs
Due to the instability of this compound, the following tables summarize ¹H and ¹³C NMR data for more stable, synthetically accessible 3-substituted-2H-azirine-2-carboxylic acid derivatives. This data is crucial for understanding the characteristic chemical shifts and coupling constants associated with the azirine scaffold.
Table 1: ¹H NMR Data for Representative 3-Aryl-2H-azirine-2-carboxylic Acids
| Compound (Substituent) | H-2 (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) | Solvent |
| 3-phenyl-2H-azirine-2-carboxylic acid | 3.44 (s, 1H) | 7.50-7.65 (m, 3H), 7.95-8.05 (m, 2H) | 11.5 (br s, 1H, COOH) | CDCl₃ |
| 3-(4-chlorophenyl)-2H-azirine-2-carboxylic acid | 3.42 (s, 1H) | 7.45 (d, J=8.5 Hz, 2H), 7.90 (d, J=8.5 Hz, 2H) | 11.2 (br s, 1H, COOH) | CDCl₃ |
| 3-(4-methoxyphenyl)-2H-azirine-2-carboxylic acid | 3.38 (s, 1H) | 7.00 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.8 Hz, 2H) | 3.85 (s, 3H, OCH₃), 11.0 (br s, 1H, COOH) | CDCl₃ |
Note: Data is compiled from representative literature on synthetic azirine derivatives. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), and m (multiplet). Coupling constants (J) are in Hertz (Hz).
Table 2: ¹³C NMR Data for Representative 3-Aryl-2H-azirine-2-carboxylic Acids
| Compound (Substituent) | C-2 (ppm) | C-3 (ppm) | C=O (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) | Solvent |
| 3-phenyl-2H-azirine-2-carboxylic acid | 42.5 | 165.2 | 172.1 | 128.8, 129.0, 131.5, 133.5 | - | CDCl₃ |
| 3-(4-chlorophenyl)-2H-azirine-2-carboxylic acid | 42.3 | 164.1 | 171.9 | 127.4, 129.5, 130.2, 138.0 | - | CDCl₃ |
| 3-(4-methoxyphenyl)-2H-azirine-2-carboxylic acid | 42.1 | 164.5 | 172.3 | 114.5, 120.8, 130.5, 162.0 | 55.6 (OCH₃) | CDCl₃ |
Note: Data is compiled from representative literature on synthetic azirine derivatives. Chemical shifts are reported in ppm relative to TMS.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR data for 3-substituted-2H-azirine-2-carboxylic acids.
Protocol 1: Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified azirine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable for these compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the spectrometer is not equipped to reference the residual solvent peak.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for a few minutes to remove dissolved oxygen, which can affect relaxation times.
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: Acquire data for 2-4 seconds.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 16-64 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: Acquire data for 1-2 seconds.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Number of Scans: Acquire 1024-4096 scans, as ¹³C has a low natural abundance.
-
Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Sequence: Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Parameters: Acquire a 2048 x 256 data matrix with 8-16 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Sequence: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Parameters: Set the ¹J(C,H) coupling constant to approximately 145 Hz. Acquire a 2048 x 256 data matrix with 4-8 scans per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.
-
Pulse Sequence: Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Parameters: Optimize the long-range coupling constant (ⁿJ(C,H)) to 8-10 Hz. Acquire a 2048 x 256 data matrix with 16-64 scans per increment.
-
Visualizations: Workflows and Mechanisms
Diagram 1: NMR Structure Elucidation Workflow for this compound Analogs
Caption: Workflow for structure elucidation using NMR.
Diagram 2: Proposed Mechanism of Action for Azirine Antibiotics
The antibacterial activity of azirine-containing compounds is attributed to the high ring strain of the three-membered ring, which makes it susceptible to nucleophilic attack. This reactivity allows it to act as an alkylating agent, potentially targeting biological macromolecules like DNA.
Caption: Proposed alkylating mechanism of azirine antibiotics.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Azirinomycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azirinomycin is a naturally occurring antibiotic produced by Streptomyces aureus. It belongs to the azirine class of compounds, characterized by a highly strained three-membered ring containing a nitrogen atom and a double bond. The inherent ring strain and electrophilic nature of the azirine moiety are believed to be responsible for its biological activity. This document provides detailed application notes and protocols for the analysis of this compound and its derivatives using mass spectrometry, a powerful analytical technique for the identification, quantification, and structural elucidation of small molecules.
Due to the limited availability of specific mass spectrometric data for this compound in the public domain, the following protocols and fragmentation patterns are based on established methodologies for the analysis of similar small, polar, nitrogen-containing natural products and the known reactivity of aziridine-containing compounds.
I. Mechanism of Action: DNA Alkylation
The antimicrobial and potential cytotoxic effects of many aziridine-containing compounds are attributed to their ability to act as alkylating agents, causing damage to cellular macromolecules such as DNA. The proposed mechanism for this compound involves the nucleophilic attack of DNA bases, primarily guanine, on the electrophilic azirine ring. This leads to the formation of covalent adducts, which can disrupt DNA replication and transcription, ultimately leading to cell death.
Caption: Proposed mechanism of this compound-induced DNA damage.
II. Experimental Protocols
A. Sample Preparation: Extraction of this compound from Streptomyces aureus Culture
This protocol outlines the extraction of this compound from a liquid culture of Streptomyces aureus.
Materials:
-
Streptomyces aureus liquid culture
-
Ethyl acetate (LC-MS grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Harvesting: Centrifuge the Streptomyces aureus culture broth at 8,000 x g for 15 minutes to pellet the mycelia.
-
Supernatant Extraction: Carefully decant the supernatant into a separating funnel.
-
Liquid-Liquid Extraction: Add an equal volume of ethyl acetate to the supernatant. Shake vigorously for 2 minutes and allow the layers to separate.
-
Organic Phase Collection: Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to avoid degradation of the analyte.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol:water (1:1, v/v) for LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection.
B. LC-MS/MS Method for Quantitative Analysis
This protocol provides a starting point for the development of a quantitative LC-MS/MS method for this compound. Optimization of parameters may be required based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A polar-endcapped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for the retention of this polar analyte.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound (C₄H₅NO₂; MW: 99.09):
-
Precursor ion (Q1): m/z 100.04 [M+H]⁺
-
Product ion (Q3): To be determined by infusion and fragmentation experiments. A potential fragment could be the loss of CO₂ (m/z 56.05).
-
-
Derivatives: MRM transitions will need to be optimized for each specific derivative based on its molecular weight and fragmentation pattern.
-
III. Data Presentation
Quantitative data should be presented in clear and concise tables. The following tables are examples of how to structure calibration curve data and sample quantification results.
Table 1: Hypothetical Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 1,520 |
| 5 | 7,890 |
| 10 | 15,300 |
| 50 | 76,500 |
| 100 | 152,000 |
| 500 | 755,000 |
| R² | 0.9995 |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
Table 2: Hypothetical Quantification of this compound in S. aureus Extracts
| Sample ID | Peak Area | Calculated Concentration (ng/mL) |
| Extract 1 | 45,670 | 30.1 |
| Extract 2 | 51,230 | 33.7 |
| Extract 3 | 48,910 | 32.2 |
| Mean | 32.0 | |
| SD | 1.8 |
IV. Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and analysis.
Proposed Fragmentation Pattern of this compound
The fragmentation of this compound in positive ion mode ESI-MS/MS is likely to proceed through several key pathways following protonation. As a carboxylic acid, a characteristic loss is that of carbon dioxide.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Disclaimer: The protocols, quantitative data, and fragmentation patterns presented in these application notes are proposed based on the analysis of structurally similar compounds and general principles of mass spectrometry. Researchers should perform their own method development and validation for the specific analysis of this compound and its derivatives.
In Vitro Evaluation of Azirinomycin Against Gram-Positive Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro evaluation of Azirinomycin, a naturally occurring antibiotic with potential activity against Gram-positive bacteria. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows.
Introduction
This compound is a natural product isolated from Streptomyces aureus that has demonstrated broad-spectrum antimicrobial activity in vitro against both Gram-positive and Gram-negative bacteria.[1] Its structure features a highly strained azirine ring, and the presence of a carboxylic acid group is believed to be crucial for its antibacterial efficacy.[2] While this compound itself has been reported to be unstable and toxic in vivo, its unique structure and antimicrobial potential have spurred interest in the synthesis and evaluation of more stable derivatives.[3][4] This document outlines the essential in vitro assays to characterize the antibacterial activity and safety profile of this compound and its analogues.
Data Presentation
The following tables summarize the available quantitative data for this compound derivatives against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic Azirine-2-Carboxylic Acid Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecium (MIC in µg/mL) |
| 3a | >128 | 128 |
| 3b | 64 | 64 |
| 3d | 32 | 32 |
| 3e | 64 | 64 |
| 3m | 128 | >128 |
| Sulfamethoxazole | 32 | >512 |
Data sourced from a study on non-natural 2H-azirine-2-carboxylic acids.[2]
Table 2: Cytotoxicity of Synthetic Azirine-2-Carboxylic Acid Derivatives against a Non-Cancerous Human Cell Line (ARPE-19)
| Compound/Derivative | IC50 (µM) |
| 3a | >100 |
| 3b | >100 |
| 3d | >100 |
| 3e | 80 |
| 3m | >100 |
Data reflects the concentration at which 50% of cell viability is inhibited.[2]
Experimental Protocols
Detailed methodologies for the in vitro evaluation of this compound are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).
Materials:
-
This compound (or derivative) stock solution
-
Gram-positive bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: From the wells showing no visible growth, subculture 100 µL onto MHA plates. Incubate the plates at 35°C ± 2°C for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Workflow for MIC and MBC Determination
Time-Kill Kinetics Assay
Objective: To assess the rate of bactericidal activity of this compound over time.
Materials:
-
This compound stock solution
-
Log-phase culture of Gram-positive bacteria
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
MHA plates
-
Sterile saline for dilutions
Protocol:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate the tubes at 35°C ± 2°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[5]
Time-Kill Kinetics Assay Workflow
Mechanism of Action Studies (General Approach)
Objective: To elucidate the primary cellular target of this compound in Gram-positive bacteria.
Background: The precise mechanism of action for this compound is not yet fully established. A common approach to identify the target pathway is to use macromolecular synthesis inhibition assays.
Protocol (Macromolecular Synthesis Inhibition):
-
Bacterial Culture: Grow a culture of the target Gram-positive bacterium to the mid-logarithmic phase.
-
Radiolabeled Precursors: In separate experimental setups, expose the bacterial culture to this compound at a concentration known to inhibit growth (e.g., 2x MIC). Simultaneously, add a radiolabeled precursor for a specific macromolecular synthesis pathway:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine or [³⁵S]methionine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine
-
-
Incubation and Sampling: Incubate the cultures and take samples at various time points.
-
Precipitation and Measurement: Precipitate the macromolecules (e.g., using trichloroacetic acid) and measure the incorporation of the radiolabel using a scintillation counter.
-
Analysis: Compare the incorporation of radiolabeled precursors in the this compound-treated samples to an untreated control. A significant and rapid reduction in the incorporation of a specific precursor suggests that this compound inhibits that particular synthesis pathway.
Potential Mechanisms of Action for this compound
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or ARPE-19)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, including a vehicle control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration.
MTT Cytotoxicity Assay Workflow
Conclusion
The in vitro evaluation of this compound and its derivatives is a critical step in assessing their potential as antibacterial agents. The protocols outlined in this document provide a standardized framework for determining their activity against Gram-positive bacteria and for assessing their preliminary safety profile. Further investigation into the specific mechanism of action of this compound is warranted to guide future drug development efforts. The instability and toxicity of the natural product highlight the importance of synthesizing and evaluating novel, more stable analogues with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of Azirinomycin against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azirinomycin is a naturally occurring antibiotic characterized by a highly strained azirine ring structure.[1] This unique functional group is believed to be the source of its antimicrobial activity. Historical studies have indicated that this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] However, its inherent instability and potential for in vivo toxicity have limited its clinical development.[2] Renewed interest in novel antimicrobial agents to combat rising antibiotic resistance necessitates a thorough in vitro re-evaluation of compounds like this compound.
These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy against Gram-negative bacteria. The methodologies are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines, with special considerations for handling an unstable compound.[1][3][4]
Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for this compound analogs against a panel of clinically relevant Gram-negative pathogens. It is important to note that these values are for structurally related 2H-azirine-2-carboxylic acids and serve as a proxy for the potential activity of this compound. Actual MIC values for this compound may vary and should be determined experimentally.
| Gram-negative Bacterium | This compound Analog MIC (µg/mL) | Reference |
| Acinetobacter baumannii | 64 - 256 | [2] |
| Klebsiella pneumoniae | 128 - >512 | [2] |
| Pseudomonas aeruginosa | >512 | [5] |
| Escherichia coli | 128 - 256 | [5] |
Experimental Protocols
Special Handling Considerations for this compound
This compound is known to be unstable, especially in concentrated form and in aqueous solutions.[6] To ensure the reliability and reproducibility of in vitro assays, the following precautions are recommended:
-
Storage: Store this compound as a dry powder at -80°C in a desiccated environment.
-
Solubilization: Prepare stock solutions immediately before use. Due to its instability in aqueous media, consider using a non-aqueous solvent such as dimethyl sulfoxide (DMSO) for the initial stock solution. Subsequent dilutions in aqueous culture media should be performed rapidly and just prior to addition to the assay.
-
pH: The stability of aziridine-containing compounds can be pH-dependent. It is advisable to conduct preliminary stability studies at the pH of the intended culture medium.
-
Light and Temperature: Protect stock solutions and assay plates from light and elevated temperatures to minimize degradation.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[1][3][4]
a. Materials:
-
This compound
-
Gram-negative bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile DMSO (or other suitable solvent)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
b. Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a concentration gradient.
-
-
Assay Setup:
-
Transfer 50 µL of each this compound dilution to the corresponding wells of the test microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final this compound concentrations.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and follows the principles outlined in CLSI M26-A.[7]
a. Materials:
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and pipettor
b. Protocol:
-
From the wells of the MIC plate showing no visible growth, and from the growth control well, subculture 10 µL onto a sterile MHA plate.
-
Spread the subcultured aliquot evenly over a section of the agar plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on each subculture spot.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential toxicity of this compound to mammalian cells.
a. Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile 96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
b. Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a cell-free blank.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qlaboratories.com [qlaboratories.com]
Application Notes & Protocols: Experimental Infection Models for Azirinomycin Efficacy Testing
Introduction
Azirinomycin is a naturally occurring antibiotic isolated from the bacterium Streptomyces aureus.[1][2] Structurally, it is a derivative of azirine, containing a highly strained three-membered unsaturated ring with the chemical formula C₄H₅NO₂ (3-methyl-2H-azirine-2-carboxylic acid).[1][3] While it demonstrates broad-spectrum antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria, its development has been hampered by its inherent instability and toxicity observed in early in vivo studies.[1][4][5] The antimicrobial activity is believed to be linked to the presence of the free carboxylic acid group.[5] These application notes provide detailed protocols for establishing robust in vitro and in vivo experimental models to assess the efficacy and therapeutic potential of this compound and its synthetic derivatives.
Mechanism of Action (Proposed)
The high ring strain of the azirine moiety makes this compound a potent alkylating agent. It is proposed that the compound acts by covalently modifying biological nucleophiles, such as DNA and essential enzymes, leading to disruption of cellular processes and ultimately, cell death. The aziridine ring can undergo nucleophilic attack, leading to irreversible alkylation of target macromolecules.
Part 1: In Vitro Efficacy and Cytotoxicity Testing
In vitro assays are fundamental for determining the direct antimicrobial activity of this compound and its potential toxicity against host cells.
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
This compound (or derivative) stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Spectrophotometer (600 nm)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 bacterial colonies from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution Series:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria, no drug) and a negative control (media, no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound in which no visible turbidity (growth) is observed.
-
-
MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), plate 100 µL of the suspension onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
-
Data Presentation: In Vitro Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 16 | 32 |
| (Derivative A) | Staphylococcus aureus | 8 | 16 |
| This compound | Escherichia coli | 64 | 128 |
| (Derivative A) | Escherichia coli | 32 | 64 |
| This compound | Pseudomonas aeruginosa | >128 | >128 |
| (Derivative A) | Pseudomonas aeruginosa | 64 | >128 |
| Ampicillin | Staphylococcus aureus | 0.5 | 1 |
| Ciprofloxacin | Escherichia coli | 0.015 | 0.03 |
| Note: Values are representative for aziridine-class antibiotics and should be determined experimentally.[4] |
Part 2: In Vivo Efficacy Models
In vivo models are essential for evaluating the therapeutic efficacy of this compound in a complex biological system, considering pharmacokinetics, pharmacodynamics, and host response.
Protocol 2: Caenorhabditis elegans Liquid Killing Assay
The C. elegans model is a valuable high-throughput tool for initial in vivo screening of antimicrobials.[6][7] It can identify compounds that either kill the pathogen directly or enhance host immunity.[6]
Materials:
-
Wild-type C. elegans N2 (L4 stage)
-
Pathogenic bacteria (e.g., Enterococcus faecalis V583)
-
Brain Heart Infusion (BHI) medium
-
M9 buffer
-
35 mm agar plates
-
96-well microtiter plates (flat bottom)
-
This compound
-
Gentamicin (control antibiotic)
Procedure:
-
Pathogen Preparation: Grow E. faecalis in BHI broth overnight at 37°C.
-
Infection of C. elegans:
-
Spread 10 µL of the overnight E. faecalis culture onto the center of 35 mm BHI agar plates. Incubate for 4 hours at 37°C.
-
Synchronize and grow C. elegans to the L4 larval stage.
-
Transfer approximately 30-40 L4 worms to the prepared pathogen lawns.
-
Incubate the plates for 24 hours at 25°C to establish infection.
-
-
Liquid Killing Assay:
-
Prepare a solution of 80% M9 buffer and 20% BHI broth containing the desired concentrations of this compound.
-
Wash the infected worms off the plates with M9 buffer and transfer ~20 worms per well into the 96-well plate containing the test solutions.
-
Include a "no drug" control and a Gentamicin control.
-
-
Scoring and Analysis:
-
Incubate the plate at 25°C.
-
Score the number of living and dead worms daily for 5-7 days using a dissecting microscope. Worms that do not respond to prodding are considered dead.
-
Generate survival curves and analyze using the log-rank test.
-
Data Presentation: C. elegans Survival Assay
| Treatment Group | Mean Lifespan (Days) | % Survival at Day 5 | P-value (vs. Untreated) |
| Untreated (Infected) | 3.2 ± 0.4 | 15% | - |
| This compound (10 µg/mL) | 4.5 ± 0.6 | 45% | <0.05 |
| This compound (50 µg/mL) | 6.1 ± 0.5 | 78% | <0.001 |
| Gentamicin (50 µg/mL) | 6.5 ± 0.4 | 85% | <0.001 |
| Note: Values are representative and should be determined experimentally. |
Protocol 3: Murine Neutropenic Thigh Infection Model
This is a standard, robust model for evaluating the in vivo efficacy of antibacterial agents against localized infections.[8] It allows for the direct quantification of bacterial burden reduction following treatment.
Materials:
-
6-8 week old female ICR or BALB/c mice
-
Cyclophosphamide (immunosuppressive agent)
-
Pathogen of interest (e.g., S. aureus)
-
This compound formulation for injection (e.g., subcutaneous, intravenous)
-
Saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Homogenizer
Procedure:
-
Induce Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic, removing the confounding effect of the innate immune system.[8]
-
-
Inoculum Preparation:
-
Grow the bacterial strain to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline to a concentration of ~1 x 10⁷ CFU/mL.
-
-
Infection:
-
On day 0, lightly anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum directly into the posterior thigh muscle of one hind limb.
-
-
Treatment:
-
At 2 hours post-infection, begin treatment with this compound. Administer the compound via the desired route (e.g., subcutaneous injection).
-
A control group should receive vehicle (e.g., saline) only.
-
Dosing regimens can vary (e.g., single dose, multiple doses over 24 hours).
-
-
Endpoint Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Weigh the muscle tissue and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU).
-
Calculate the bacterial load as log₁₀ CFU per gram of tissue.
-
Data Presentation: Murine Thigh Infection Model
| Treatment Group (Dose) | Mean Bacterial Load (log₁₀ CFU/gram thigh) ± SD | Reduction vs. Control (log₁₀) |
| Vehicle Control (24h) | 8.5 ± 0.4 | - |
| This compound (10 mg/kg) | 7.2 ± 0.6 | 1.3 |
| This compound (50 mg/kg) | 5.1 ± 0.8 | 3.4 |
| Vancomycin (50 mg/kg) | 4.8 ± 0.5 | 3.7 |
| Note: Values are representative and should be determined experimentally. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. I. Microbial production and biological characteristics. | Semantic Scholar [semanticscholar.org]
- 3. This compound. II [jstage.jst.go.jp]
- 4. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Mechanism of Action of Azirinomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azirinomycin is a naturally occurring antibiotic with a unique 2H-azirine ring structure, isolated from Streptomyces auras.[1] It has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][3] Understanding the precise mechanism of action (MoA) is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive suite of cell-based assays to elucidate the molecular target and cellular effects of this compound.
The following protocols are designed to systematically investigate whether this compound acts by inhibiting key cellular processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or by inducing cytotoxicity and apoptosis.
Section 1: Initial Assessment of Bioactivity and Cytotoxicity
The first step in characterizing a novel antibiotic is to determine its potency and its toxic effect on host cells. This section covers the determination of the Minimum Inhibitory Concentration (MIC) against various bacterial strains and cytotoxicity against a mammalian cell line.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: Broth Microdilution MIC Assay
This assay determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate the bacterial strains to a final concentration of 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well containing the this compound dilution.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600).
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| S. aureus (ATCC 29213) | 2 |
| E. coli (ATCC 25922) | 8 |
| P. aeruginosa (ATCC 27853) | 16 |
| MRSA (Clinical Isolate) | 4 |
Mammalian Cell Cytotoxicity Assay
Protocol: Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the metabolic activity of cells, which is indicative of cell viability. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.[4]
Materials:
-
Human cell line (e.g., HEK293 - kidney, HepG2 - liver)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Sterile 96-well cell culture plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HEK293 | 24 | > 100 |
| 48 | 75.2 | |
| HepG2 | 24 | > 100 |
| 48 | 88.5 |
Section 2: Elucidation of the Primary Mechanism of Action
Conventional MoA studies often involve macromolecular synthesis assays to determine if a compound inhibits the synthesis of DNA, RNA, protein, or the cell wall.[6]
Macromolecular Synthesis Inhibition Assays
Protocol: Radiolabeled Precursor Incorporation Assay
This set of assays measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan. A specific inhibition of one pathway suggests it is the primary target.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), [³H]-leucine (for protein), and N-acetyl-[³H]-glucosamine (for peptidoglycan)
-
This compound
-
Control antibiotics with known mechanisms (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Tetracycline for protein, Penicillin for cell wall)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Aliquot the culture into tubes and add this compound or control antibiotics at 4x MIC.
-
After a short pre-incubation, add the respective radiolabeled precursor to each tube.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the incorporation by adding cold 5% TCA.
-
Precipitate the macromolecules on ice for 30 minutes.
-
Collect the precipitate by filtration onto glass fiber filters.
-
Wash the filters with cold TCA and ethanol.
-
Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Express the results as a percentage of the untreated control.
Data Presentation:
| Treatment (4x MIC) | [³H]-thymidine (DNA) % of Control | [³H]-uridine (RNA) % of Control | [³H]-leucine (Protein) % of Control | N-acetyl-[³H]-glucosamine (Cell Wall) % of Control |
| Untreated Control | 100 | 100 | 100 | 100 |
| This compound | 95.2 | 92.8 | 9.7 | 89.1 |
| Ciprofloxacin | 8.1 | 85.4 | 90.3 | 91.5 |
| Rifampicin | 91.3 | 7.5 | 88.9 | 93.2 |
| Tetracycline | 89.9 | 90.1 | 12.3 | 94.6 |
| Penicillin G | 93.4 | 91.7 | 95.0 | 15.8 |
The hypothetical data strongly suggests that this compound's primary mechanism of action is the inhibition of protein synthesis.
Section 3: In-depth Investigation of Protein Synthesis Inhibition
Based on the results from the macromolecular synthesis assays, this section focuses on confirming and further characterizing the inhibition of protein synthesis.
In Vitro Transcription/Translation (IVTT) Assay
Protocol: Cell-Free Protein Synthesis Assay
This assay uses a bacterial cell extract to determine if this compound directly inhibits the translational machinery.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
This compound and control antibiotics
-
Luciferase assay reagent or ONPG for β-galactosidase activity measurement
-
Luminometer or spectrophotometer
Procedure:
-
Set up the IVTT reaction according to the manufacturer's instructions.
-
Add this compound or control antibiotics at various concentrations.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Measure the reporter protein activity.
-
Calculate the IC50 for the inhibition of protein synthesis.
Data Presentation:
| Compound | IVTT IC50 (µM) |
| This compound | 5.8 |
| Tetracycline | 1.2 |
| Kanamycin | 0.9 |
| Rifampicin | > 100 |
This confirms that this compound directly targets the bacterial protein synthesis machinery.
Section 4: Visualizing Cellular Effects
Bacterial cytological profiling can provide visual confirmation of the mechanism of action, as different antibiotic classes induce characteristic morphological changes.[7]
Bacterial Cytological Profiling
Protocol: Fluorescence Microscopy of Treated Bacteria
Materials:
-
Bacterial strain (e.g., E. coli or B. subtilis)
-
This compound and control antibiotics
-
Fluorescent dyes: DAPI (stains DNA), FM 4-64 (stains membranes), and a fluorescently labeled protein stain.
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat bacterial cells with this compound and controls at their respective MICs for a set time.
-
Stain the cells with the fluorescent dyes.
-
Image the cells using a fluorescence microscope.
-
Analyze the images for changes in cell morphology, nucleoid condensation, and membrane integrity.
Expected Observations:
-
Protein Synthesis Inhibitors (e.g., Tetracycline, this compound): Typically cause a slight compaction of the nucleoid and may lead to some filamentation, but generally less dramatic changes than DNA or cell wall synthesis inhibitors.
-
DNA Synthesis Inhibitors (e.g., Ciprofloxacin): Cause significant filamentation and delocalized, decondensed nucleoids.[7]
-
Cell Wall Synthesis Inhibitors (e.g., Penicillin): Lead to cell swelling, lysis, and the formation of spheroplasts.[8]
Visualizations
Experimental Workflow
Caption: Workflow for elucidating this compound's mechanism of action.
Postulated Signaling Pathway of Inhibition
Caption: Postulated inhibition of bacterial protein synthesis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologics.com [microbiologics.com]
- 6. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action-based classification of antibiotics using high-content bacterial image analysis - Molecular BioSystems (RSC Publishing) DOI:10.1039/C3MB70027E [pubs.rsc.org]
- 8. resources.biomol.com [resources.biomol.com]
Troubleshooting & Optimization
Azirinomycin Stability & Handling Technical Support Center
This center provides essential guidance for researchers, scientists, and drug development professionals working with Azirinomycin. Due to its inherent molecular strain, pure, solvent-free this compound is highly unstable and can undergo spontaneous explosive decomposition. Adherence to strict safety protocols is mandatory.
Frequently Asked Questions (FAQs)
Q1: Why is pure this compound so unstable?
A1: The instability of this compound stems from the significant ring strain in its 2H-azirine ring.[1][2] This three-membered, unsaturated heterocycle forces bond angles to deviate significantly from their ideal values, creating a high-energy, reactive molecule.[1][3][4] In its pure, solid form, intermolecular forces can align the molecules in a way that facilitates a rapid, exothermic decomposition, which can be explosive.[5][6]
Q2: What are the primary triggers for this compound decomposition?
A2: The primary trigger is the isolation of this compound as a pure, solvent-free solid. Other potential triggers common to high-strain molecules include:
-
Thermal Stress: Elevated temperatures provide the activation energy for decomposition.
-
Mechanical Shock: Physical impact or friction can initiate decomposition.
-
Incompatible Materials: Contact with strong acids, bases, oxidizing agents, or certain metals can catalyze decomposition.
-
Concentration: Decomposition risk increases dramatically with concentration. This compound is noted to be particularly unstable in concentrated form.[1][7]
Q3: Are there more stable forms or derivatives of this compound?
A3: Yes. While rac-Azirinomycin in its pure form is explosively unstable, derivatives substituted with an aryl or heteroaryl group at the C3 position are significantly more stable.[5][6] These derivatives can typically be stored at -20°C for extended periods without notable decomposition.[5][6] For this compound itself, keeping it in a dilute solution with a compatible solvent is the primary method of stabilization.
Q4: What are the signs of decomposition?
A4: Visual indicators may include a change in color or the evolution of gas. However, decomposition can be extremely rapid and without prior warning. Any deviation from a clear, stable solution or expected solid form should be treated as a potential hazard. Thermal analysis of similar, more stable compounds shows that they melt and then undergo vigorous, exothermic decomposition.[5][6]
Troubleshooting Guide
Issue: Sample decomposed upon removal of solvent.
| Potential Cause | Recommended Action & Prevention |
| Spontaneous Decomposition of Pure Solid: | This is the most probable cause. NEVER attempt to isolate this compound in a pure, solvent-free state. It is known to undergo spontaneous explosive decomposition under these conditions.[5][6] |
| High Temperature During Evaporation: | Using elevated temperatures to remove solvent can initiate thermal decomposition. |
| Mechanical Agitation: | Scraping or grinding the solid during isolation can provide the mechanical energy to trigger decomposition. |
Issue: Solution shows unexpected color change or gas evolution.
| Potential Cause | Recommended Action & Prevention |
| Thermal Degradation: | The solution may have been exposed to excessive heat or direct sunlight. Store all this compound solutions at low temperatures (e.g., -20°C to -80°C) and protect from light. |
| Incompatible Solvent or Contaminant: | The solvent may be impure or incompatible (e.g., protic solvents, presence of acid/base). Use only high-purity, anhydrous, and aprotic solvents. Ensure all glassware is scrupulously clean and dry. |
| Concentration Limit Exceeded: | The solution may be too concentrated, increasing intermolecular reactivity. Work with the most dilute solutions practical for your experiment. |
Quantitative Stability Data (Illustrative)
Disclaimer: Specific quantitative decomposition data for this compound is not available in published literature. The following tables are illustrative, based on the behavior of other highly strained molecules, and should be used for conceptual understanding only.
Table 1: Hypothetical Thermal Stability of this compound Forms
| Form | State | Max Recommended Handling Temp. | Decomposition Onset (Hypothetical) | Notes |
| rac-Azirinomycin | Pure Solid | DO NOT ISOLATE | Potentially <0°C | Spontaneous explosive decomposition reported.[5][6] |
| This compound | 10 mM in Ethyl Acetate | 0°C | >40°C | Stability is highly dependent on concentration and purity. |
| 3-Aryl-Azirinomycin | Pure Solid | 25°C (short term) | >80°C (melts with decomp.) | Aryl substitution significantly increases stability.[5][6] |
Table 2: Hypothetical Material Compatibility
| Material Class | Compatibility | Rationale / Notes |
| Strong Acids | NO | Protonation of the azirine ring can catalyze rapid ring-opening and decomposition. |
| Strong Bases | NO | Can deprotonate and induce rearrangement or polymerization. |
| Oxidizing Agents | NO | The strained ring is susceptible to oxidation, which can be highly exothermic. |
| Heavy Metals | NO | Can coordinate to the nitrogen and catalyze decomposition. |
| Anhydrous Aprotic Solvents (e.g., EtOAc, Toluene, THF) | YES | Recommended for creating stock solutions. Purity is critical. |
| Protic Solvents (e.g., Water, Alcohols) | LIMITED / CAUTION | May lead to hydrolysis or solvolysis, opening the ring. Use only if the protocol demands it and for short durations at low temperatures. |
Experimental Protocols & Workflows
Protocol: Safe Handling and Dilution of this compound Stock Solution
-
Preparation: Always work behind a blast shield in a fume hood rated for explosive compounds. Wear appropriate PPE, including a face shield, safety glasses, and flame-resistant lab coat.
-
Temperature Control: Pre-cool all glassware, solvents, and equipment to 0°C or below using an ice bath or cryo-cooler.
-
Inert Atmosphere: Purge all reaction vessels with an inert gas (Argon or Nitrogen) to remove oxygen and moisture.
-
Solution Handling: Obtain a pre-made, quantified stock solution of this compound in a recommended solvent (e.g., Ethyl Acetate). Never attempt to prepare a stock from an isolated solid.
-
Dilution: Using a pre-chilled, gas-tight syringe, slowly draw the required volume of the this compound stock solution.
-
Addition: Add the stock solution dropwise to the pre-chilled, rapidly stirring reaction solvent. A rapid temperature increase (exotherm) indicates a potential problem; slow or stop the addition immediately.
-
Storage: Store all solutions containing this compound at or below -20°C in a blast-proof freezer. Do not store large quantities.
-
Waste Disposal: Quench all excess this compound solutions by slowly adding them to a large volume of a cooled, stirred quenching solution (e.g., a dilute solution of a mild reducing agent). Dispose of waste according to institutional hazardous waste protocols.
Diagrams
References
- 1. This compound. II [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Strained heterocycles in radical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Azirinomycin degradation product identification and analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with azirinomycin. The information addresses common challenges encountered during experimental analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows rapid loss of purity even under standard storage conditions. What is the likely cause?
A1: this compound is inherently unstable due to the high ring strain of the 2H-azirine moiety.[1] This strained ring is susceptible to cleavage under various conditions, including exposure to nucleophiles, heat, or light. Even ambient temperatures can lead to gradual degradation. For optimal stability, it is crucial to store this compound at low temperatures (ideally -70°C), protected from light, and in a dry environment to minimize exposure to atmospheric moisture which can initiate hydrolysis.
Q2: I am observing multiple peaks in my HPLC analysis of a stressed this compound sample. What are the potential degradation products?
A2: Degradation of this compound can proceed through several pathways depending on the stress conditions.
-
Hydrolytic Degradation: Under aqueous acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the strained azirine ring. This would involve nucleophilic attack by water or hydroxide ions, leading to ring-opening. A potential product is 2-amino-3-oxobutanoic acid, which may undergo further decarboxylation.
-
Thermal Degradation: At elevated temperatures, 2H-azirines can undergo ring-opening to form a nitrile ylide intermediate.[1][2] For this compound (3-methyl-2H-azirine-2-carboxylic acid), this intermediate could subsequently cyclize to form 5-methyl-1,3-oxazole-4-carboxylic acid.
-
Photochemical Degradation: Exposure to light can also induce ring cleavage, potentially forming a vinyl nitrene intermediate which can lead to a variety of rearranged products.[1]
Q3: My mass spectrometry results for a degraded sample show a product with the same mass as this compound but a different retention time. What could this be?
A3: This is likely an isomer of this compound formed through a rearrangement reaction. The 2H-azirine ring is known to isomerize to other heterocyclic structures under certain conditions, such as forming isoxazoles or other rearranged products.[3] It is also possible that racemization or other subtle structural changes have occurred. Further structural elucidation using techniques like NMR or tandem MS is recommended.
Q4: How can I confirm the identity of a suspected degradation product?
A4: A combination of analytical techniques is essential for unambiguous identification.
-
LC-MS/MS: This is a powerful tool for obtaining the molecular weight and fragmentation pattern of the degradation product.[4][5] Comparing the fragmentation of the parent drug with the unknown peak can provide significant structural clues.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradation product.
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard for elucidating the complete chemical structure of an unknown compound.[6] Changes in chemical shifts and coupling constants can definitively identify ring-opening or rearrangement products.
-
Isolation and Characterization: If possible, isolating the degradation product using preparative HPLC allows for more extensive offline characterization.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Stability Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in degradation rates between replicate experiments. | Inconsistent temperature or pH control. | Ensure precise and accurate control of temperature using a calibrated incubator or water bath. Use calibrated pH meters and freshly prepared buffers. |
| Appearance of unexpected degradation peaks in some replicates but not others. | Contamination of solvents or reagents with nucleophiles (e.g., amines). | Use high-purity (HPLC or MS-grade) solvents and reagents. Prepare fresh solutions for each experiment. |
| Accelerated degradation compared to literature reports. | Presence of trace metals, which can catalyze degradation. | Use metal-free containers where possible or rinse glassware with a chelating agent like EDTA before use. |
Issue 2: Difficulty in Separating Degradation Products by HPLC
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Co-elution of this compound and its degradation products. | Inadequate chromatographic resolution. | Optimize the HPLC method. Try different stationary phases (e.g., C18, Phenyl-Hexyl), modify the mobile phase composition (acetonitrile/methanol/water ratios), or adjust the pH of the aqueous component. | | Broad or tailing peaks for degradation products. | Secondary interactions with the stationary phase or poor solubility. | Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape. Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve a portion of the stressed solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., in acetonitrile/water) to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time intervals.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method and by LC-MS/MS to identify and characterize the degradation products.
Protocol 2: LC-MS/MS Analysis for Degradation Product Identification
Objective: To determine the mass and fragmentation pattern of this compound degradation products.
Methodology:
-
Chromatographic Separation:
-
Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan (e.g., m/z 50-500) to detect all ions.
-
Tandem MS (MS/MS): Perform product ion scans on the molecular ion of this compound (C₄H₅NO₂; [M+H]⁺ = 100.039) and any new peaks observed in the stressed samples.
-
Collision Energy: Optimize collision energy (e.g., 10-40 eV) to achieve informative fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the degradation products from the full scan data.
-
Propose elemental compositions.
-
Elucidate the structure of the degradation products by interpreting the MS/MS fragmentation patterns and comparing them to the fragmentation of the parent drug.
-
Visualizations
Caption: Experimental workflow for this compound degradation analysis.
Caption: Proposed degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for stabilizing 2H-azirine-2-carboxylic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 2H-azirine-2-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My 2H-azirine-2-carboxylic acid is decomposing upon storage. What are the recommended storage conditions?
A1: For optimal stability, 3-aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids should be stored at -20°C.[1][2] These compounds have been shown to be stable for prolonged periods under these conditions. Avoid storing them at room temperature or higher, as thermal decomposition can occur, especially upon melting.
Q2: I observed a gas evolution from my sample upon heating. What is happening?
A2: 2H-Azirine-2-carboxylic acids, particularly 3-aryl substituted ones, are known to undergo decarboxylation (loss of CO₂) upon melting.[1] This is an exothermic decomposition process. The natural product azirinomycin is particularly unstable and has been reported to undergo spontaneous explosive decomposition in its pure form without a solvent.[1]
Q3: My synthesis of a 3-alkyl-2H-azirine-2-carboxylic acid is resulting in a very unstable product. Is this expected?
A3: Yes, this is a known challenge. While 3-aryl and 3-heteroaryl substituents confer greater stability, simple alkyl-substituted analogs, like the natural product this compound (3-methyl-2H-azirine-2-carboxylic acid), are known to be very unstable.[1] Consider derivatization to a more stable form, such as an amide, if the free acid is not required for your immediate next steps.
Q4: Is the free carboxylic acid group necessary for the biological activity of these compounds?
A4: Yes, for antibacterial activity, the free carboxylic acid group appears to be essential.[1][3] Studies have shown that the methyl ester of 3-phenyl-2H-azirine-2-carboxylic acid displayed significantly reduced activity compared to the parent acid.[1]
Q5: Can I improve the stability of my compound by converting it to a derivative?
A5: Yes, converting the carboxylic acid to an amide, ester, or thioester can be a viable strategy if the free acid is not immediately required.[4][5] For instance, N,N-dimethylamides of 2H-azirine-3-carboxamides have been found to be more stable than the corresponding esters.[6]
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation During Synthesis from 5-Chloroisoxazoles
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use anhydrous FeCl₂. Ensure the catalyst has not been exposed to moisture. |
| Incorrect Solvent | Acetonitrile is the solvent of choice for the FeCl₂-catalyzed isomerization.[1] Other solvents like acetone, THF, or toluene have been shown to be less effective.[1] |
| Incomplete Isomerization | Monitor the reaction by TLC to ensure full conversion of the 5-chloroisoxazole to the azirine-2-carbonyl chloride before adding water for hydrolysis.[4] |
| Substituent Effects | Isomerization of 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride does not occur at room temperature. This specific substrate requires elevated temperatures, which can lead to side reactions.[5] |
Issue 2: Product Decomposes During Work-up or Purification
| Possible Cause | Troubleshooting Step |
| Elevated Temperatures | Avoid heating the 2H-azirine-2-carboxylic acid. Concentrate solutions under reduced pressure at low temperatures. As they can decompose upon melting, avoid melting the solid product.[1] |
| Prolonged Exposure to Protic Solvents | While soluble in water, prolonged exposure, especially under non-neutral pH, may lead to hydrolysis of the strained azirine ring. Minimize the time in aqueous or alcoholic solutions. |
| Nucleophilic Attack | The strained ring of 2H-azirines is susceptible to nucleophilic attack. Avoid strong nucleophiles during work-up and purification if possible. |
Experimental Protocols
Protocol 1: General Synthesis of 3-Aryl-2H-azirine-2-carboxylic Acids
This protocol is based on the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles followed by in-situ hydrolysis.
Materials:
-
Substituted 3-aryl-5-chloroisoxazole
-
Anhydrous Iron(II) chloride (FeCl₂)
-
Anhydrous acetonitrile
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 3-aryl-5-chloroisoxazole in anhydrous acetonitrile.
-
Add a catalytic amount of anhydrous FeCl₂ (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isoxazole is completely consumed. This step involves the formation of the intermediate 2H-azirine-2-carbonyl chloride.
-
Once the isomerization is complete, add water to the reaction mixture to hydrolyze the carbonyl chloride.
-
Stir for an additional 30-60 minutes at room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as DCM or EtOAc.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure at a low temperature to yield the crude 2H-azirine-2-carboxylic acid.
-
Further purification can be achieved by recrystallization if necessary, being mindful of the compound's thermal sensitivity.
Visualizations
Caption: Synthetic pathway from 5-chloroisoxazoles.
Caption: Major decomposition routes for 2H-azirines.
Caption: Decision tree for stabilizing unstable products.
References
- 1. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Optimizing Racemic Azirinomycin Synthesis
Welcome to the technical support center for the synthesis of racemic Azirinomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common high-yield method for the synthesis of racemic this compound?
A1: A recently developed high-yield method involves the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles to form azirine-2-carbonyl chlorides, which are then hydrolyzed to produce 2H-azirine-2-carboxylic acids, including racemic this compound.[1] This method has been shown to produce the desired product in high yields and often without the need for chromatographic purification.[1]
Q2: What are the primary stability concerns with this compound?
A2: this compound is an unstable compound, particularly in its pure, concentrated form.[1][2] It has been reported to be explosive when in a pure state without solvent.[1] Therefore, it is crucial to handle it with care, preferably in solution, and to store it at low temperatures (-20°C) for extended stability.[1]
Q3: Are there alternative synthetic routes to the 2H-azirine ring present in this compound?
A3: Yes, several methods for synthesizing the 2H-azirine ring have been reported. These include pyrolysis of vinyl azides, synthesis from allenic esters, and various metal-catalyzed reactions.[2][3] The choice of method may depend on the available starting materials and desired scale of the reaction.
Q4: What are the key reactive features of the 2H-azirine ring that might lead to side reactions?
A4: The high reactivity of the 2H-azirine ring is due to its significant ring strain.[4] This makes it susceptible to reactions where the ring is opened. It can act as both a nucleophile and an electrophile and can undergo thermal or photochemical ring cleavage to form reactive intermediates like vinyl nitrenes or nitrile ylides, respectively.[4] These intermediates can then participate in various subsequent reactions, potentially leading to byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of this compound | Incomplete Reaction: The isomerization of the 5-chloroisoxazole precursor may not have gone to completion. | - Ensure the use of anhydrous FeCl₂ as the catalyst.[1] - Optimize the reaction time and temperature. The reaction is typically carried out at room temperature.[1] - Verify the quality and purity of the starting 5-chloroisoxazole. |
| Product Decomposition: this compound is unstable and may have decomposed during the reaction or workup.[1][2] | - Perform the hydrolysis of the intermediate azirine-2-carbonyl chloride under mild conditions. - Minimize the time the product is kept at room temperature and in a concentrated form. - After synthesis, immediately store the product in a suitable solvent at low temperatures (-20°C).[1] | |
| Side Reactions: The reactive 2H-azirine ring could be participating in undesired reactions.[4] | - Analyze the crude reaction mixture by techniques such as NMR or LC-MS to identify potential byproducts and understand the side reactions. - Adjust reaction conditions (e.g., temperature, concentration, solvent) to minimize the formation of byproducts. | |
| Difficulty in Product Purification | Product Instability on Silica Gel: Standard chromatographic purification using silica gel may lead to the decomposition of the acid-sensitive azirine ring. | - The FeCl₂-catalyzed method often yields a product pure enough to not require chromatographic purification.[1] - If purification is necessary, consider alternative methods such as crystallization or chromatography on a less acidic stationary phase like alumina. - Keep the purification process as short as possible and at low temperatures. |
| Co-elution with Impurities: Non-polar impurities may co-elute with the desired product. | - Adjust the solvent system for chromatography to achieve better separation. - Consider a pre-purification step like a liquid-liquid extraction to remove major impurities. | |
| Inconsistent Results | Moisture in Reagents/Solvents: The FeCl₂ catalyst and the intermediate acyl chloride are sensitive to moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Variability in Reagent Quality: The quality of the 5-chloroisoxazole precursor or the catalyst can affect the reaction outcome. | - Use reagents from a reliable source and verify their purity before use. |
Experimental Protocols
High-Yield Synthesis of Racemic this compound via FeCl₂-Catalyzed Isomerization [1]
This protocol is based on the method described by Sakharov, et al. (2019).
Materials:
-
3-Methyl-5-chloroisoxazole
-
Anhydrous Iron(II) chloride (FeCl₂)
-
Anhydrous Acetonitrile (MeCN)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Isomerization:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-methyl-5-chloroisoxazole in anhydrous acetonitrile.
-
Add anhydrous FeCl₂ (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Hydrolysis:
-
Upon completion of the isomerization, carefully add water to the reaction mixture to hydrolyze the in-situ formed azirine-2-carbonyl chloride.
-
Stir for a short period until the hydrolysis is complete.
-
-
Workup and Isolation:
-
Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature.
-
Caution: Avoid complete removal of the solvent to prevent the isolation of pure, potentially explosive this compound.[1] It is recommended to keep the product in a solution.
-
Quantitative Data Summary
| Catalyst | Solvent | Time (h) | Yield of 3a (%) | Reference |
| FeCl₂·4H₂O | MeCN | 100 | Trace | [1] |
| FeCl₂ | MeCN | 2 | 98 | [1] |
| FeCl₂ | Acetone | 24 | 60 | [1] |
| FeCl₂ | THF | 48 | 35 | [1] |
| FeCl₂ | PhMe | 100 | 10 | [1] |
| Rh₂(Piv)₄ | PhMe | 2 | 51 | [1] |
| Table adapted from Sakharov, et al. (2019). '3a' refers to a model 3-aryl-2H-azirine-2-carboxylic acid, with the synthesis of racemic this compound itself reported to be high-yield under the standard conditions.[1] |
Visualizations
Caption: Workflow for the synthesis of racemic this compound.
References
Overcoming challenges in the chiral synthesis of Azirinomycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral synthesis of Azirinomycin and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this compound synthesis are common due to the inherent instability of the 2H-azirine ring. Several factors could be contributing to this issue:
-
Product Decomposition: this compound and its precursors are highly strained and can easily decompose, especially in the presence of acid, heat, or on certain chromatography media.[1] Racemic this compound, for instance, has been observed to undergo spontaneous explosive decomposition in its pure, solvent-free form.[1]
-
Solution: Maintain low temperatures throughout the reaction and work-up. When purification by chromatography is necessary, consider using basic alumina instead of silica gel to minimize decomposition.[2] It is also advisable to use the crude product immediately in the next step if possible.
-
-
Substrate Reactivity: The choice of starting materials and reagents can significantly impact the reaction efficiency.
-
Solution: Ensure the purity of your starting materials. For reactions like the aza-Darzens synthesis, the reactivity of the enolate and the sulfinimine is crucial. The order and rate of addition of reagents can also affect the yield; for instance, slow, dropwise addition of the imine/THF solution is critical in some aziridination reactions.[2]
-
-
Inefficient Reaction Conditions: The choice of base, solvent, and reaction time can dramatically influence the outcome.
-
Solution: Optimize your reaction conditions systematically. For instance, in the aza-Darzens reaction, a two-step process (generation of the enolate followed by addition of the imine) can sometimes lead to higher diastereoselectivity, although a one-pot method might give a better yield at the cost of selectivity.[3]
-
Question: I am struggling to achieve high enantioselectivity. What strategies can I employ to improve the stereochemical control?
Answer: Achieving high enantioselectivity is a primary challenge in the synthesis of chiral azirines. Here are several approaches to enhance stereocontrol:
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans' oxazolidinones or sulfinimines (N-sulfinyl imines), is a well-established method to induce chirality.[3][4][5][6][7]
-
Solution: In the aza-Darzens reaction, employing enantiopure sulfinimines can lead to excellent diastereoselectivity in the formation of N-sulfinylaziridine 2-carboxylate esters.[3] The choice of the chiral auxiliary can significantly influence the stereochemical outcome.
-
-
Catalyst Selection: The use of chiral catalysts is a powerful strategy for enantioselective synthesis.
-
Kinetic Resolution: This technique can be used to separate enantiomers from a racemic mixture.
-
Solution: Copper hydride-catalyzed kinetic resolution of racemic 2H-azirines is a method to obtain N-H aziridine-2-carboxylates with high enantioselectivity.[10][11] Asymmetric imine amidation using a chiral N,N'-dioxide/Sc(III) complex is another effective kinetic resolution strategy.[8] A highly efficient kinetic resolution of racemic 2H-azirines has also been achieved by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[12]
-
-
Reaction Conditions: Temperature and the choice of base can influence the stereochemical outcome.
-
Solution: Lowering the reaction temperature can sometimes improve enantioselectivity. The choice of base can also be critical; for example, in the synthesis of spirooxindole 2H-azirines via the Neber reaction, (DHQD)2PHAL was used as the catalyst to achieve good enantiomeric ratios.[13]
-
Question: My product appears to be decomposing during purification. What are the best practices for isolating and handling unstable azirine compounds?
Answer: The instability of the 2H-azirine ring system makes purification challenging. Here are some recommended practices:
-
Chromatography: Standard silica gel chromatography can lead to decomposition.
-
Storage: Pure this compound is unstable, especially when concentrated.[1]
-
Solution: It is recommended to store azirine-2-carboxylic acids as their salts to improve stability for long-term storage.
-
-
Handling: Minimize exposure to heat and acidic conditions.
-
Solution: Perform all manipulations at low temperatures and under an inert atmosphere. If possible, use the crude product directly in the next synthetic step to avoid degradation during purification.
-
Frequently Asked Questions (FAQs)
What are the main synthetic routes to chiral this compound and its precursors?
The primary strategies for the asymmetric synthesis of azirine-2-carboxylates, the core of this compound, include:
-
Aza-Darzens Reaction: This involves the reaction of an enolate with an imine. Using a chiral sulfinimine as the imine component allows for asymmetric induction.[3]
-
Neber Reaction: An organocatalytic asymmetric Neber reaction of O-sulfonyl ketoximes can be used to synthesize chiral 2H-azirines.[1][13]
-
Isomerization of Isoxazoles: FeCl2-catalyzed isomerization of 5-chloroisoxazoles provides a route to 2H-azirine-2-carbonyl chlorides, which can then be converted to various derivatives.[14][15]
-
Kinetic Resolution: Racemic mixtures of 2H-azirines can be resolved using methods like copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides or asymmetric imine amidation.[8][10][11][12]
What is the role of the N-sulfinyl group in the aza-Darzens synthesis of aziridine-2-carboxylates?
The N-sulfinyl group serves as a chiral auxiliary, directing the stereochemical outcome of the reaction to produce the desired enantiomer of the aziridine. It can be removed later in the synthetic sequence to yield the N-H aziridine.[3]
How does the high ring strain of the azirine ring affect the synthesis?
The high ring strain (calculated to be 48-44.6 kcal/mol) makes 2H-azirine-2-carboxylates highly reactive.[10] This reactivity is beneficial for subsequent transformations but also contributes to the instability of these compounds, making their isolation and handling challenging.
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Methods for Aziridine/Azirine Derivatives
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Aza-Darzens | N-(p-Toluenesulfinyl) | Various imines and α-bromo esters | 50-77 | 94-98% de | [3] |
| Aza-Darzens | Zn-ProPhenol | Chlorinated aromatic ketones | up to 98 | up to 98% ee, >20:1 dr | [9] |
| Neber Reaction | (DHQD)₂PHAL | Isatin ketoxime | Good to excellent | up to 92:8 er | [13] |
| Kinetic Resolution | Cu(I)/(S,Sp)-Ph-Phosferrox | Racemic 2H-azirines | - | up to 99% ee (for recovered azirine) | [12] |
| Kinetic Resolution | Chiral N,N'-dioxide/Sc(III) | Racemic 2H-azirines | - | High (s-factor up to >200) | [8] |
| Kinetic Resolution | CuH/Chiral Ligand | Racemic 2H-azirines | - | up to 94% ee | [10][11] |
Experimental Protocols
Protocol 1: Asymmetric Aza-Darzens Synthesis of N-(p-Toluenesulfinyl)aziridine 2-Carboxylate Esters (Two-Step Method)
This protocol is adapted from the work of Davis et al.[3]
-
Enolate Formation:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add the desired α-bromo ester dropwise to the LDA solution at -78 °C and stir for 1 hour to generate the lithium α-bromoenolate.
-
-
Aziridination:
-
To the freshly prepared enolate solution at -78 °C, add a solution of the enantiopure N-sulfinylimine in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (typically 2-4 hours), monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired N-sulfinylaziridine 2-carboxylate ester.
-
Protocol 2: FeCl₂-Catalyzed Isomerization of 5-Chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides
This protocol is based on the work of Sakharov et al.[15]
-
Reaction Setup:
-
To a solution of the 3-aryl-5-chloroisoxazole in anhydrous acetonitrile at room temperature under an argon atmosphere, add anhydrous FeCl₂.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the disappearance of the starting isoxazole by TLC.
-
-
Work-up (for subsequent conversion to amides):
-
Once the starting material is consumed, cool the reaction mixture to 0 °C.
-
Add a solution of the desired amine and an ortho-substituted pyridine (e.g., 2,6-lutidine) in acetonitrile.
-
Stir the mixture for the appropriate time at room temperature.
-
Isolate the product by filtration through celite or by aqueous work-up and extraction.
-
Purify the product by chromatography if necessary.
-
Visualizations
Caption: General experimental workflows for the Aza-Darzens synthesis and Isoxazole isomerization routes to chiral azirine derivatives.
Caption: A logical troubleshooting workflow for common issues in the chiral synthesis of this compound.
References
- 1. This compound. II [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. 手性助剂 [sigmaaldrich.com]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Kinetic Resolution of 2H-Azirines by Asymmetric Imine Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Kinetic resolution of 2H-azirines via Cu(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. The organocatalytic asymmetric Neber reaction for the enantioselective synthesis of spirooxindole 2H-azirines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yield in Azirinomycin fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low yield in Azirinomycin fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it? this compound is a toxic antibiotic derivative with the molecular formula C4H5NO2.[1] It is naturally produced by the bacterium Streptomyces aureus.[1]
Q2: My this compound fermentation yield is low. Where should I start troubleshooting? Start by systematically evaluating the three main areas of fermentation: the producing strain (viability, genetic stability), the culture medium (nutrient composition, pH), and the fermentation conditions (temperature, aeration, agitation). A logical workflow can help pinpoint the issue (see the troubleshooting workflow diagram below).
Q3: What are the most critical environmental factors affecting antibiotic production? Key environmental factors that significantly influence the yield of antibiotics like this compound include pH, temperature, aeration (dissolved oxygen), and agitation rate.[2][3] These parameters must be closely monitored and optimized.[4]
Q4: Can the composition of the fermentation medium dramatically impact yield? Yes, the composition of the growth media significantly influences the yield and potency of antibiotics.[5] The type and concentration of carbon and nitrogen sources are particularly critical as they provide the energy and building blocks for both cell growth and secondary metabolite production.[6]
Q5: How do I quantify the amount of this compound in my fermentation broth? While specific protocols for this compound are not detailed in the provided results, standard analytical methods for antibiotics include High-Performance Liquid Chromatography (HPLC) and bioassays against susceptible organisms.[7][8] For compounds lacking a strong chromophore, derivatization may be necessary for spectrophotometric methods.[9]
Visual Guides: Workflows and Pathways
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: Simplified biosynthetic pathway of Azomycin from L-Arginine.[10][11]
Detailed Troubleshooting Guides
Issue 1: Poor or No Microbial Growth
| Question | Possible Causes & Solutions |
| My culture fails to grow after inoculation. What's wrong? | Inactive Inoculum: Your seed culture may have low viability. Solution: Always use a fresh, actively growing seed culture for inoculation. Verify cell viability via microscopy or plating before use.[12] Incorrect Medium: The medium may lack essential nutrients or have an incorrect initial pH. Solution: Double-check the composition of your growth medium against a known formulation. Ensure the pH is within the optimal range for Streptomyces (typically 6.0-8.0) before inoculation.[2] Contamination: The culture may be contaminated with faster-growing microorganisms that inhibit S. aureus. Solution: Practice strict aseptic techniques. Examine the culture microscopically for foreign microbes. If contaminated, discard the batch and sterilize all equipment thoroughly.[13] |
| Growth starts but stops prematurely. Why? | Nutrient Limitation: An essential nutrient (e.g., carbon, nitrogen, phosphate) may be depleted early in the fermentation. Solution: Analyze nutrient consumption over time. Consider using fed-batch strategies to supply limiting nutrients.[6] Accumulation of Toxic Byproducts: The microorganism may produce secondary metabolites that are self-inhibitory at high concentrations. Solution: Investigate in-situ product removal techniques or optimize the medium to reduce the formation of toxic byproducts. |
Issue 2: Good Microbial Growth, but Low this compound Yield
| Question | Possible Causes & Solutions |
| Biomass is high, but the final antibiotic titer is very low. What should I investigate? | Sub-optimal Fermentation Conditions: Antibiotic production (secondary metabolism) often has different optimal conditions than cell growth (primary metabolism). The temperature, pH, or dissolved oxygen levels might favor growth but not synthesis. Solution: Perform optimization studies for key physical parameters. For many actinomycetes, optimal temperatures for antibiotic production are between 28-30°C.[2][14] Incorrect Harvest Time: this compound is a secondary metabolite, meaning its production typically peaks in the stationary phase of growth.[4] Solution: Conduct a time-course study, measuring both biomass and this compound concentration daily to determine the optimal fermentation duration. Harvesting too early or too late can significantly reduce yield.[2] Precursor Limitation: The biosynthesis of this compound depends on the availability of specific precursors, such as amino acids.[15] The biosynthesis of the related antibiotic Azomycin, for instance, begins with L-arginine.[10] Solution: Investigate precursor-directed biosynthesis by supplementing the medium with suspected precursors.[16] This can sometimes lead to the production of novel analogues as well.[16] |
| Yields are inconsistent between batches. How can I improve reproducibility? | Inoculum Variability: Inconsistent age, size, or viability of the inoculum can lead to variable fermentation performance. Solution: Standardize your inoculum preparation protocol strictly, including the age of the seed culture and the volume of inoculation.[2] Genetic Instability: High-yielding strains can sometimes lose their productivity over successive generations of subculturing. Solution: Maintain master cell banks at ultra-low temperatures. Limit the number of subcultures from a single vial. Periodically re-select high-producing colonies to maintain strain potency.[4][5] |
Data Summary Tables
Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces
| Parameter | Typical Range | Rationale & Key Considerations |
| Temperature | 25-30°C | Affects enzyme activity and microbial growth rate.[2] Must be optimized for secondary metabolite production, which may differ from the optimal growth temperature. |
| Initial pH | 6.5 - 7.5 | Crucial for nutrient uptake and enzyme stability. The pH can shift during fermentation, so buffering is important.[2] |
| Agitation Rate (RPM) | 120 - 250 RPM | Ensures homogenous mixing of nutrients and prevents cell sedimentation. Higher rates improve oxygen transfer but can cause shear stress.[3] |
| Aeration (VVM) | 0.5 - 1.5 VVM | Provides dissolved oxygen (DO), which is essential for aerobic actinomycetes. High aeration can sometimes have a negative effect.[3] |
| Inoculum Volume | 3 - 10% (v/v) | A standardized inoculum size is critical for reproducible fermentations.[2][17] |
| Fermentation Time | 4 - 12 days | Secondary metabolite production is time-dependent; the peak yield must be determined experimentally.[2][18] |
Table 2: Common Media Components for Streptomyces Fermentation
| Component | Examples | Purpose & Optimization Notes |
| Carbon Sources | Glucose, Corn Starch, Dextrin, Glycerol | Primary energy source. The rate of carbon metabolism can influence the onset of secondary metabolism. A combination of a fast-metabolizing sugar (glucose) and a slow-metabolizing one (starch) is often effective.[6][19][20] |
| Nitrogen Sources | Soybean Meal, Yeast Extract, Peptone, L-Asparagine | Provides nitrogen for amino acids and nucleic acids. Organic nitrogen sources like soybean meal often support higher antibiotic yields.[14][19][20] |
| Precursors | L-Arginine, L-Aspartate | Direct building blocks for the antibiotic molecule. Aspartic acid is a precursor for the aziridine moiety in some antibiotics.[15] Supplementation can boost yield. |
| Trace Minerals | MgSO₄, CaCO₃ | Essential cofactors for enzymes. CaCO₃ also acts as a pH buffer.[14][18] |
Experimental Protocols
Protocol 1: Basic Inoculum Preparation
-
Prepare a slant medium suitable for Streptomyces (e.g., ISP-2 medium).[18]
-
Aseptically transfer a colony from a master stock to the agar slant and incubate at 28-30°C until heavy sporulation is observed.
-
Harvest spores by adding a sterile saline solution (0.9% NaCl) to the slant and gently scraping the surface.[14]
-
Use this spore suspension to inoculate a liquid seed medium (e.g., 50 mL of ISP-2 broth in a 250 mL flask).
-
Incubate the seed culture for 2-3 days at 28-30°C on a rotary shaker (e.g., 180-220 rpm).[2][18] This liquid culture serves as the inoculum for the main production fermenter.
Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
This method helps identify the optimal concentration of a single medium component.
-
Prepare a baseline production medium.
-
To optimize the carbon source (e.g., glucose), set up a series of flasks where only the glucose concentration varies (e.g., 10, 20, 30, 40 g/L), keeping all other components constant.[20]
-
Inoculate all flasks with a standardized inoculum and run the fermentation under identical conditions.
-
At the determined optimal harvest time, measure the this compound yield for each concentration.
-
The concentration that provides the highest yield is considered the optimum for that component.
-
Repeat this process for other key components like the primary nitrogen source (e.g., soybean meal) and key minerals.[20]
Protocol 3: this compound Quantification (General HPLC Approach)
This is a generalized protocol, as the exact method for this compound may need specific development.
-
Sample Preparation: Centrifuge a sample of the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Chromatography:
-
System: A High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry, as this compound may lack a strong UV chromophore).
-
Column: A reverse-phase column (e.g., C18) is commonly used for antibiotic analysis.[7]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typical. The exact gradient must be optimized.[7]
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green analytical methods for simultaneous determination of compounds having relatively disparate absorbance; application to antibiotic formulation of azithromycin and levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Reconstitution of the Biosynthetic Pathway to the Nitroimidazole Antibiotic Azomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. foodgears.com.hk [foodgears.com.hk]
- 13. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Precursor-directed biosynthesis of azinomycin A and related metabolites by Streptomyces sahachiroi | Semantic Scholar [semanticscholar.org]
- 17. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajbasweb.com [ajbasweb.com]
- 20. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
Removal of toxic impurities from Azirinomycin extracts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of Azirinomycin extracts. Due to the inherent instability and toxicity of this compound, this guide focuses on strategies for handling the compound, minimizing its degradation, and interpreting analytical data.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the primary toxic impurities in this compound extracts? | Current research suggests that the toxicity observed in this compound extracts is primarily due to the inherent reactivity of the this compound molecule itself and its subsequent degradation products, rather than distinct, separable impurities from the fermentation process. The strained azirine ring makes the molecule highly susceptible to decomposition. |
| Q2: How can I minimize the degradation of this compound during extraction and purification? | Minimizing degradation is critical. Key strategies include: maintaining low temperatures (4°C or below) throughout all steps, working quickly to reduce exposure time to solvents and air, and using solvents with low water content. Exposure to light should also be minimized as it can promote degradation.[1][2] |
| Q3: What are the recommended storage conditions for this compound extracts and purified fractions? | For powdered or desiccated forms, store at -20°C or ideally at -80°C in a tightly sealed, light-protected container.[3] For solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Q4: My purified this compound shows inconsistent bioactivity. What could be the cause? | Inconsistent bioactivity is often a result of degradation. The active this compound molecule can degrade into less active or inactive compounds. It is crucial to correlate bioactivity data with analytical data (e.g., HPLC-MS) from the same batch to assess the purity and integrity of the compound at the time of the assay. |
| Q5: Are there any specific safety precautions I should take when handling this compound? | Yes. Due to its cytotoxicity, handle this compound and its extracts with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood to avoid inhalation of aerosols. |
Troubleshooting Guides
Problem 1: Low Yield of this compound After Purification
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Ensure all solvents are pre-chilled. Perform extraction steps on ice and minimize the time the extract is in solution. Consider using a nitrogen atmosphere to reduce oxidative degradation. |
| Degradation during chromatography | Use a chromatography resin that is compatible with unstable compounds. Silica gel can be acidic and cause degradation; consider using a neutral resin like alumina or a reversed-phase resin with a buffered mobile phase.[1] Keep the column and fraction collector chilled. |
| Loss during solvent evaporation | Use rotary evaporation at a low temperature and pressure. For small volumes, consider lyophilization (freeze-drying) to remove the solvent. |
Problem 2: Multiple Peaks in HPLC Analysis of Purified this compound
| Possible Cause | Troubleshooting Step |
| On-column degradation | The HPLC conditions (e.g., mobile phase pH, temperature) may be causing degradation. Try different mobile phase compositions and run the analysis at a lower temperature. |
| Degradation in the autosampler | If the sample sits in the autosampler for an extended period before injection, degradation can occur. Ensure the autosampler is cooled and analyze samples as quickly as possible after preparation. |
| Presence of isomers or degradation products | The multiple peaks may represent isomers of this compound or its degradation products. Use mass spectrometry (LC-MS) to identify the molecular weight of each peak and aid in their identification. |
Problem 3: High Cytotoxicity in "Blank" Fractions After Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of a toxic impurity | While specific toxic impurities are not well-characterized, it's possible a highly cytotoxic compound co-elutes. Try a different chromatography method (e.g., ion exchange followed by reversed-phase) to improve separation. |
| Degradation of this compound on the column | This compound may be degrading on the column, and the degradation products could be eluting in different fractions. Analyze all fractions by LC-MS to track the distribution of this compound and its potential degradation products. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Streptomyces aureus Culture
-
Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.
-
Extraction:
-
Adjust the pH of the supernatant to 7.0.
-
Extract the supernatant three times with an equal volume of cold ethyl acetate.
-
Pool the organic layers.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract under reduced pressure at a temperature below 30°C.
-
-
Storage: Store the crude extract at -80°C until further purification.
Protocol 2: Purification by Solid-Phase Extraction (SPE)
-
Column Equilibration: Equilibrate a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of 50% methanol and load it onto the equilibrated cartridge.
-
Washing: Wash the cartridge with 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound-containing fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Fraction Analysis: Analyze the fractions by HPLC-MS to identify those containing this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure at a low temperature.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa) at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the purified this compound fractions and a positive control (e.g., doxorubicin). Add the compounds to the cells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[4][5]
Data Presentation
Table 1: Example Data for SPE Fraction Analysis
| Fraction | Methanol (%) | This compound Peak Area (AU) | IC50 (µg/mL) |
| 1 | 20 | Not Detected | > 100 |
| 2 | 40 | 15,234 | 5.2 |
| 3 | 60 | 8,976 | 12.8 |
| 4 | 80 | 1,102 | 45.1 |
| 5 | 100 | Not Detected | > 100 |
Table 2: Stability of Purified this compound under Different Storage Conditions
| Storage Condition | Time Point | Purity by HPLC (%) |
| 4°C | 24 hours | 85 |
| 4°C | 72 hours | 62 |
| -20°C | 1 week | 95 |
| -20°C | 1 month | 88 |
| -80°C | 1 month | 98 |
| -80°C | 6 months | 96 |
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pestel-analysis.com [pestel-analysis.com]
- 3. goldbio.com [goldbio.com]
- 4. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azirinomycin & Its Biological Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with azirinomycin. The information provided is intended to help address common issues encountered during experimentation, with a focus on the impact of impurities on biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a natural antibiotic produced by the bacterium Streptomyces aureus.[1][2] It contains a highly reactive azirine ring and exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] Its mechanism of action is believed to involve the alkylation of DNA, leading to inhibition of DNA replication and ultimately cell death.[3][4][5]
Q2: Why is there a concern about impurities in this compound samples?
This compound is known to be a highly unstable compound, particularly in its pure, solvent-free form, where it can undergo spontaneous and explosive decomposition.[1][6] This inherent instability means that degradation products are a common source of impurities. Early studies on this compound that reported high toxicity used samples with only 50% purity.[1] It remains unclear whether the observed toxicity was due to this compound itself, its decomposition products, or other impurities from the synthesis process.[1] Therefore, the purity of the this compound sample is a critical factor that can significantly impact experimental results.
Q3: What are the potential sources of impurities in my this compound sample?
Impurities in an this compound sample can originate from several sources:
-
Synthesis Byproducts: The chemical synthesis of this compound can produce related compounds as byproducts.
-
Degradation Products: Due to its instability, this compound can degrade over time, especially when exposed to light, temperature changes, or certain solvents.
-
Starting Materials: Residual starting materials from the synthesis process may remain in the final product.
-
Residual Solvents: Solvents used during synthesis and purification may not be completely removed.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and suggests potential causes and solutions, with a focus on the role of impurities.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values across experiments | 1. Degradation of this compound Stock Solution: The antibiotic may be degrading during storage, leading to a decrease in the effective concentration. 2. Presence of Impurities with Antimicrobial Activity: Some impurities may have their own, albeit weaker, antimicrobial activity, which could affect the observed MIC. | 1. Prepare Fresh Stock Solutions: Prepare fresh this compound stock solutions immediately before each experiment. 2. Purity Analysis: If possible, analyze the purity of your this compound sample using techniques like HPLC-MS to identify and quantify impurities. 3. Consistent Storage: Store stock solutions at a low temperature (e.g., -80°C) and protected from light. Avoid repeated freeze-thaw cycles. |
| Higher than expected toxicity in cell-based assays | 1. Toxic Impurities: The observed toxicity may be due to impurities rather than this compound itself.[1] 2. Synergistic Effects: A combination of this compound and certain impurities might lead to synergistic toxicity. | 1. Purify the Sample: If you have the capability, repurify your this compound sample using chromatography techniques. 2. Test Impurity Fractions: If you can isolate impurity fractions, test their toxicity separately to determine their contribution to the overall toxicity. |
| Low or no antibacterial activity | 1. Complete Degradation: The this compound in your sample may have completely degraded. 2. Inactive Impurities: Your sample may consist primarily of inactive impurities. | 1. Verify Compound Integrity: Use analytical methods like NMR or mass spectrometry to confirm the presence and integrity of this compound in your sample. 2. Obtain a New Batch: If significant degradation is suspected, obtain a new, freshly synthesized batch of this compound. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | 1. Presence of Synthesis Byproducts or Degradation Products: These will appear as additional peaks in your chromatogram. | 1. Characterize Unknown Peaks: Use mass spectrometry (MS) coupled with your chromatography to determine the molecular weights of the compounds corresponding to the unknown peaks. This can help in their identification. 2. Review Synthesis/Purification Protocol: Examine the synthesis and purification methods for potential sources of the observed impurities. |
Experimental Protocols
Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a general framework for determining the MIC of this compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., MHB)
-
Plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to an OD600 of approximately 0.08-0.1 (corresponds to ~1 x 10⁸ CFU/mL).
-
Further dilute the culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate. Typically, this is done by adding a volume of the drug to the first well and then transferring half of that volume to the subsequent wells containing fresh media.
-
-
Inoculate the Plate:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (media only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the OD600 with a plate reader.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent this compound Activity
Caption: Troubleshooting workflow for inconsistent this compound activity.
Proposed Mechanism of Action for Aziridine Antibiotics
Caption: Proposed DNA damage pathway for aziridine antibiotics.
References
- 1. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound. II [jstage.jst.go.jp]
Technical Support Center: Azirinomycin Solubility for In Vitro Assays
Welcome to the technical support center for Azirinomycin. This resource provides researchers, scientists, and drug development professionals with detailed guidance on improving the solubility of this compound for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (3-methyl-2H-azirine-2-carboxylic acid) is a natural product antibiotic with a highly strained azirine ring, making it a reactive and potentially unstable compound.[1] Its limited solubility in aqueous solutions can pose a significant challenge for researchers conducting in vitro assays, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the general properties of this compound that I should be aware of?
A2: this compound has the molecular formula C₄H₅NO₂.[1] Due to its strained three-membered ring, it is susceptible to degradation, particularly in the presence of strong acids or bases and at elevated temperatures. Racemic this compound in its pure form has been reported to be unstable and can undergo spontaneous explosive decomposition.[2] Therefore, careful handling and storage at low temperatures (e.g., -20°C) are crucial.[2][3]
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A3: Precipitation of compounds in cell culture media can be caused by several factors, including:
-
Poor aqueous solubility: The compound's inherent low solubility in the aqueous environment of the culture medium.
-
pH shifts: Changes in the pH of the medium upon addition of the compound stock solution can decrease its solubility.
-
Temperature changes: "Temperature shock" from adding a cold stock solution to a warm medium can cause the compound to precipitate.
-
Interactions with media components: The compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.
-
High concentration: The final concentration of the compound in the assay may exceed its solubility limit in the culture medium.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Problem: this compound is not dissolving in my desired solvent.
Initial Solvent Selection
Based on the properties of related compounds, 2H-azirine-2-carboxylic acids are generally soluble in water and common organic solvents, with the exception of aliphatic hydrocarbons.[3]
Recommended Solvents:
-
Polar Protic Solvents: Water, Ethanol, Methanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
Solubility of a Synthetic this compound Analog (3-aryl-2H-azirine-2-carboxylic acid) in Water:
| Compound Form | Solubility in Water |
| Acid Form | ~1.5 mg/mL[3] |
| Potassium Salt | ~35 mg/mL[3] |
This data for a synthetic analog suggests that the solubility of this compound is likely limited in acidic aqueous solutions but can be significantly enhanced by forming a salt at a higher pH.
Problem: My this compound stock solution is cloudy or shows precipitation.
Workflow for Preparing a Clear Stock Solution
Caption: Workflow for preparing a stable this compound stock solution.
Problem: this compound precipitates when I add the stock solution to the cell culture medium.
Strategies to Prevent Precipitation in Cell Culture Media
-
Optimize the Final Concentration of Organic Solvent:
-
Most cell lines can tolerate low concentrations of DMSO or ethanol (typically <0.5%).
-
Perform a vehicle control experiment to determine the maximum solvent concentration your cells can tolerate without affecting viability.
-
-
Pre-warm the Cell Culture Medium:
-
Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C. This minimizes temperature shock that can cause precipitation.
-
-
Serial Dilution Method:
-
Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions.
-
First, dilute the stock solution in a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Experimental Workflow for Diluting this compound in Cell Culture Medium
Caption: Recommended workflow for diluting this compound stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh 1 mg of this compound (Molar Mass: 99.09 g/mol ) into the tared tube.
-
Add 100.9 µL of DMSO to the tube to achieve a 10 mM stock solution.
-
Vortex the tube gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If necessary, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at the desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for your cells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Signaling Pathway (Illustrative)
The exact mechanism of action of this compound is not fully elucidated, but as an alkylating agent, it is likely to interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 3. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Azirine Compound Instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thermally unstable azirine compounds.
Frequently Asked Questions (FAQs)
Q1: My azirine compound decomposes unexpectedly during synthesis. What are the common causes and how can I prevent this?
A1: Unexpected decomposition of azirine compounds during synthesis is a common issue, primarily due to their inherent ring strain.[1] The primary decomposition pathway involves thermal or photochemical ring-opening to form highly reactive intermediates like vinyl nitrenes or nitrile ylides.[2][3]
Troubleshooting Steps:
-
Temperature Control: Azirines are sensitive to heat. Ensure strict temperature control throughout the synthesis. For thermally induced reactions, such as the thermolysis of vinyl azides, carefully optimize the temperature and reaction time to favor azirine formation over decomposition.[2]
-
Light Protection: Photochemical decomposition is a significant issue.[3] Protect the reaction mixture from light, especially UV radiation, by wrapping the glassware in aluminum foil or using amber-colored glassware.
-
Inert Atmosphere: Azirines can be sensitive to air and moisture. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Choice of Synthesis Method: The stability of the azirine can be influenced by the synthetic route.
Q2: I'm observing low yields in my Neber rearrangement for azirine synthesis. What are the potential reasons and how can I improve the yield?
A2: Low yields in the Neber rearrangement can be frustrating. Several factors can contribute to this issue, including incomplete reaction, side reactions, and product decomposition.
Troubleshooting Steps:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Common bases include alkali metal alkoxides. Ensure the base is anhydrous and used in the correct stoichiometric amount. An excess or deficit of base can lead to side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents can participate in side reactions. Anhydrous, aprotic solvents are generally preferred.
-
Temperature and Reaction Time: While often performed at room temperature or below, some substrates may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or other analytical methods to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.
-
Substrate Quality: Ensure the starting ketoxime and sulfonylating agent are pure. Impurities can interfere with the reaction.
-
Side Reactions: The Beckmann rearrangement is a common side reaction in the Neber rearrangement.[5] The reaction conditions (solvent, temperature, and base) can be optimized to favor the Neber pathway.
Q3: My purified azirine compound decomposes upon storage. What are the recommended storage conditions?
A3: Due to their thermal lability, proper storage is crucial for maintaining the integrity of purified azirine compounds.
Storage Recommendations:
-
Low Temperature: Store purified azirines at low temperatures, preferably in a freezer at -20°C or below.[6]
-
Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Solvent-Free or in Anhydrous Solvent: If possible, store the compound neat (solvent-free) after thorough drying. If a solvent is necessary, use a dry, aprotic solvent in which the compound is stable.
-
Light Protection: Store in amber vials or wrap the container in aluminum foil to protect from light.[6]
Troubleshooting Guides
Problem: Poor Separation or Decomposition During Chromatographic Purification
Thermally labile azirines can be challenging to purify by column chromatography. Decomposition on the stationary phase is a common problem.
| Symptom | Possible Cause | Suggested Solution |
| Streaking or tailing of the product spot on TLC. | Interaction with the acidic silica gel. | 1. Deactivate the Silica Gel: Prepare a slurry of silica gel with a small percentage of a basic modifier like triethylamine in the eluent. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[7] A protocol to test the stability of your compound on different stationary phases before committing to a large-scale purification is highly recommended.[8] |
| Multiple spots on TLC after spotting a single purified fraction. | On-plate decomposition. | Run the TLC plate quickly and visualize it immediately after development. |
| Low recovery of the product after column chromatography. | Decomposition on the column. | 1. Run the column cold: If possible, perform the chromatography in a cold room or with a jacketed column. 2. Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column. 3. Choose a less polar eluent system: This can sometimes reduce interactions with the stationary phase. |
Problem: Presence of Persistent Impurities After Synthesis
Even with careful execution, side products can form during azirine synthesis.
| Impurity | Likely Source | Removal Strategy |
| Vinylideneamine | Rearrangement of the vinyl nitrene intermediate, especially at higher temperatures. | Careful temperature control during thermolysis is crucial. Purification by flash chromatography may be possible if the polarity difference is sufficient. |
| Ketone/Amine from hydrolysis | Reaction of the azirine with trace amounts of water. | Ensure all reagents and solvents are anhydrous. Work up the reaction under anhydrous conditions. These more polar byproducts can often be removed by column chromatography. |
| Starting vinyl azide | Incomplete reaction during thermolysis. | Optimize reaction time and temperature. Unreacted vinyl azide can often be separated by chromatography, but care must be taken due to its potential instability. |
Data Presentation
Table 1: Thermal Stability of Selected 2H-Azirine Derivatives
| Compound | Structure | Decomposition Temperature (°C) | Notes |
| 2,3-Diphenyl-2H-azirine | Ph-C=N-C(H)-Ph | ~250[2] | Heating in a sealed tube at 250°C for 3 hours leads to multiple rearrangement and decomposition products.[9] |
| Substituted 2H-azirines | General | 350-400[2] | The specific thermal behavior is highly dependent on the substituents on the azirine ring.[2] |
Table 2: Yields of Azirine Synthesis via Thermolysis of Vinyl Azides in a Flow Reactor
| Starting Vinyl Azide | Azirine Product | Yield (%) |
| 1-(1-azidovinyl)-4-methylbenzene | 3-(p-tolyl)-2H-azirine | 99 |
| 1-(1-azidovinyl)-4-methoxybenzene | 3-(4-methoxyphenyl)-2H-azirine | 98 |
| 1-(1-azidovinyl)-4-chlorobenzene | 3-(4-chlorophenyl)-2H-azirine | 99 |
| 2-azidodec-1-ene | 3-octyl-2H-azirine | 98 |
Data sourced from a sustainable flow-batch approach for the preparation of 2H-azirines.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-2H-azirine via Thermolysis of α-Azidostyrene
Materials:
-
α-Azidostyrene
-
Anhydrous toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Dissolve α-azidostyrene in anhydrous toluene in the round-bottom flask.
-
Heat the solution to reflux (approximately 110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or 1H NMR by periodically taking small aliquots from the reaction mixture. The disappearance of the vinyl azide signals and the appearance of the azirine signals will indicate reaction completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude 3-phenyl-2H-azirine can be purified by vacuum distillation or flash column chromatography on deactivated silica gel.
Caution: Organic azides are potentially explosive. Handle with appropriate safety precautions.
Protocol 2: Purification of a Thermally Labile Azirine using Flash Column Chromatography on Deactivated Silica Gel
Materials:
-
Crude azirine compound
-
Silica gel for flash chromatography
-
Triethylamine
-
Appropriate eluent system (e.g., hexane/ethyl acetate)
-
Chromatography column and accessories
Procedure:
-
Prepare the Deactivated Silica Gel: In a fume hood, prepare a slurry of silica gel in the chosen eluent system. Add triethylamine to the slurry (typically 1-2% by volume).
-
Pack the Column: Pack the chromatography column with the deactivated silica gel slurry.
-
Equilibrate the Column: Run the eluent through the column until the baseline is stable.
-
Load the Sample: Dissolve the crude azirine in a minimal amount of the eluent and load it onto the column.
-
Elute the Compound: Run the column with the eluent, collecting fractions.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the purified azirine.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid decomposition.
Mandatory Visualizations
References
- 1. Synthesis, structure, and stability of a novel 2H-azirine under pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Buy 2,3-Diphenyl-2H-azirine | 16483-98-0 [smolecule.com]
- 3. BJOC - A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach [beilstein-journals.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal rearrangements of 2,3-diphenyl-2H-azirine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Long-Term Storage of Synthesized Azirine-2-Carboxylic Acids
This technical support center provides guidance on the long-term storage, handling, and stability of synthesized azirine-2-carboxylic acids. It is intended for researchers, scientists, and professionals in drug development who work with these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with azirine-2-carboxylic acids?
A1: Azirine-2-carboxylic acids are highly strained molecules susceptible to degradation through several pathways. The main concerns are thermal decarboxylation, hydrolysis, and photolytic ring opening. While 3-aryl- and 3-heteroaryl-substituted derivatives exhibit greater stability, the parent compound and simple alkyl-substituted analogs, like the natural product Azirinomycin, are notably unstable and can decompose explosively in a pure, solvent-free state.[1]
Q2: What is the recommended general storage temperature for these compounds?
A2: For prolonged storage, it is highly recommended to store 3-aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids at -20°C.[1][2] At this temperature, they have been observed to be stable for months without significant decomposition.[1]
Q3: Is it safe to store azirine-2-carboxylic acids at room temperature?
A3: No, long-term storage at room temperature is not recommended. These compounds can undergo decarboxylation upon melting, a process that can be initiated at temperatures above ambient for some derivatives.[1][2]
Q4: Are there more stable forms of these compounds suitable for long-term storage?
A4: Yes, converting the carboxylic acid to its corresponding potassium salt can significantly enhance thermal stability and water solubility. This is a recommended strategy for the long-term storage of thermally unstable azirine-2-carboxylic acids.
Q5: How should I handle these compounds to minimize degradation?
A5: Handle these compounds in a controlled environment, minimizing exposure to heat, light, and moisture. For moisture-sensitive compounds, using a dry nitrogen or argon atmosphere is advisable. When transferring solutions, use syringe techniques with a blanket of inert gas to prevent the introduction of atmospheric moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of azirine-2-carboxylic acids.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the compound after storage. | 1. Degradation due to improper temperature: The compound may have been stored at a temperature that is too high, leading to thermal decomposition. 2. Hydrolysis: The compound may have been exposed to moisture during storage or handling. 3. Photodegradation: The storage container may not have adequately protected the compound from light. | 1. Verify storage temperature: Ensure that the compound is consistently stored at or below -20°C. 2. Use of desiccants and inert gas: Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure. 3. Use of amber vials: Store in amber-colored vials or wrap containers in aluminum foil to protect from light. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) after storage. | 1. Formation of degradation products: The new peaks likely correspond to products of decarboxylation, hydrolysis, or photolysis. 2. Solvent reactivity: The solvent used for storage or analysis may be reacting with the compound. | 1. Characterize degradation products: Use techniques like LC-MS or GC-MS to identify the degradation products and confirm the degradation pathway. 2. Solvent selection: Choose inert solvents for storage. For example, aprotic solvents like acetonitrile may be preferable to protic solvents if hydrolysis is a concern. |
| Inconsistent results in biological assays. | 1. Sample degradation: The active compound may be degrading in the assay medium. 2. Incomplete dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Assess stability in assay buffer: Perform a time-course experiment to monitor the stability of the compound in the assay medium using HPLC or NMR. 2. Improve solubility: Consider converting the acid to its more soluble potassium salt or using a co-solvent. |
| Solid compound appears discolored or has changed in appearance. | 1. Decomposition: The change in appearance is a strong indicator of chemical degradation. 2. Contamination: The sample may have been contaminated during handling. | 1. Re-analyze the compound: Use analytical techniques (NMR, HPLC, IR) to assess the purity of the compound. 2. Purify a small sample: If feasible, repurify a small amount of the material to see if the original appearance can be restored and to obtain a pure standard for comparison. |
Logical Flow for Troubleshooting Storage Issues
Caption: Troubleshooting workflow for storage instability of azirine-2-carboxylic acids.
Quantitative Stability Data
While specific kinetic data for the degradation of a wide range of azirine-2-carboxylic acids is not extensively available in the literature, the following table summarizes the known stability information. Researchers are encouraged to perform their own stability studies for their specific compounds.
| Compound Type | Storage Condition | Observation | Reference |
| 3-Aryl-2H-azirine-2-carboxylic acids | Solid, -20°C | Stable for months without notable decomposition. | [1] |
| 3-Aryl-2H-azirine-2-carboxylic acids | Solid, upon melting | Vigorous decomposition with loss of CO2. | [1] |
| rac-Azirinomycin (3-methyl-2H-azirine-2-carboxylic acid) | Pure, solvent-free | Spontaneous explosive decomposition. | [1] |
| Potassium salt of 3-phenyl-2H-azirine-2-carboxylic acid | Solid, room temperature | More thermally stable than the corresponding acid. | [1] |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for monitoring the stability of an azirine-2-carboxylic acid over time.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the azirine-2-carboxylic acid and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Store the stock solution at 4°C in a sealed vial.
-
-
Sample Preparation for Stability Study:
-
From the stock solution, prepare aliquots of the desired concentration in the storage solvent to be tested (e.g., different buffers, organic solvents).
-
Prepare separate sets of samples for each storage condition (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically used. The exact composition should be optimized for the specific compound.
-
Flow Rate: A flow rate of 1.0 - 1.5 mL/min is common.
-
Detection: A UV detector set at a wavelength where the compound has maximum absorbance (e.g., 210 nm or as determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
Analysis Schedule: Analyze the samples at regular intervals (e.g., time 0, 24 hours, 48 hours, 1 week, 1 month).
-
-
Data Analysis:
-
Create a calibration curve using freshly prepared standards of known concentrations.
-
Quantify the concentration of the azirine-2-carboxylic acid in each sample at each time point by comparing the peak area to the calibration curve.
-
Plot the concentration versus time for each storage condition to determine the degradation rate.
-
Protocol 2: Monitoring Thermal Decomposition by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is useful for observing the thermal degradation of an azirine-2-carboxylic acid in real-time.
-
Sample Preparation:
-
Dissolve a small amount of the azirine-2-carboxylic acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Initial NMR Spectrum:
-
Acquire a ¹H NMR spectrum at room temperature to serve as the baseline (time 0).
-
-
Heating and Monitoring:
-
Heat the NMR tube to the desired temperature in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes, every hour) to monitor the disappearance of the starting material signals and the appearance of new signals corresponding to degradation products.
-
-
Data Analysis:
-
Integrate the signals of the starting material and the degradation products at each time point.
-
The relative integrals can be used to determine the rate of decomposition at that temperature.
-
Degradation Pathways
The primary degradation pathways for azirine-2-carboxylic acids are illustrated below.
References
Minimizing side reactions in Azirinomycin synthesis
Welcome to the technical support center for Azirinomycin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic methodologies for this compound and its derivatives are the Neber rearrangement of ketoxime sulfonates and the iron(II) chloride (FeCl₂) catalyzed isomerization of 5-chloroisoxazoles. The FeCl₂-catalyzed method is a more recent, high-yield approach.
Q2: Why is this compound difficult to handle and purify?
A2: this compound is inherently unstable due to the high ring strain of the 2H-azirine core. In its pure, solvent-free form, racemic this compound has been reported to undergo spontaneous and potentially explosive decomposition[1][2]. It is also sensitive to heat and certain chromatographic conditions.
Q3: What are the known side reactions in this compound synthesis?
A3: The most common side reactions are the Beckmann rearrangement, which can compete with the desired Neber rearrangement, and the formation of oxazole byproducts during the FeCl₂-catalyzed isomerization, particularly at elevated temperatures. Decarboxylation of the carboxylic acid functionality can also occur under certain conditions[1].
Q4: What are the safety precautions for working with this compound?
A4: Due to its instability, it is crucial to handle pure this compound with care. Avoid isolating it in a pure, solvent-free state if possible. When handling, use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions and purifications should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low yield in the FeCl₂-catalyzed synthesis of this compound.
Possible Cause 1: Suboptimal Reaction Temperature
-
Symptoms: A significant amount of an oxazole byproduct is observed in the crude reaction mixture (identifiable by NMR and MS analysis).
-
Solution: The isomerization of the 5-chloroisoxazole precursor to the azirine is best performed at room temperature. Elevated temperatures can promote the ring-opening of the desired azirine to a nitrile ylide, which then cyclizes to form a stable oxazole byproduct. Maintain a strict temperature control, especially during the initial stages of the reaction.
Possible Cause 2: Inactive Catalyst
-
Symptoms: The reaction is sluggish or does not proceed to completion, with a large amount of starting 5-chloroisoxazole remaining.
-
Solution: Use anhydrous FeCl₂. The presence of water can deactivate the catalyst. Ensure that the acetonitrile solvent is dry.
Possible Cause 3: Incomplete Hydrolysis
-
Symptoms: The reaction appears complete by TLC (consumption of starting material), but the yield of the carboxylic acid is low after workup.
-
Solution: Ensure that the hydrolysis of the intermediate azirine-2-carbonyl chloride is complete. After the isomerization step, add water and stir vigorously for a sufficient amount of time to ensure full conversion to the carboxylic acid.
Problem 2: Presence of a major byproduct in the Neber rearrangement.
Possible Cause: Competing Beckmann Rearrangement
-
Symptoms: The major product isolated is an amide, corresponding to the Beckmann rearrangement product, instead of the desired α-amino ketone precursor to the azirine.
-
Solution: The choice of base and solvent is critical to favor the Neber rearrangement over the Beckmann rearrangement[3][4][5]. Strong, non-nucleophilic bases and aprotic solvents generally favor the Neber pathway. Consider the following adjustments:
-
Base: Switch from alkoxides (e.g., NaOEt, KOEt) to stronger, non-nucleophilic bases like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH). For substrates particularly prone to the Beckmann rearrangement, consider using potassium hydroxide (KOH), sodium amide (NaNH₂), or potassium carbonate (K₂CO₃).
-
Solvent: Change from protic solvents like ethanol to aprotic solvents such as tetrahydrofuran (THF), benzene, or toluene.
-
Problem 3: Decomposition of this compound during purification.
Possible Cause: Inappropriate Chromatographic Conditions
-
Symptoms: Significant loss of product during column chromatography, with smearing on the TLC plate.
-
Solution: Aziridines and related strained rings can be sensitive to silica gel. If decomposition is observed, consider using a less acidic stationary phase like basic alumina for purification. It is also advisable to keep the product in solution and at low temperatures whenever possible.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids via FeCl₂-catalyzed Isomerization
| Entry | Temperature (°C) | Yield of Azirine Dicarboxylic Acid (%) | Notes |
| 1 | Room Temperature | 64-98 | High yields are obtained for a variety of 3-aryl substituted precursors. |
| 2 | 82 | 0 | For sterically hindered substrates, no isomerization occurs at room temperature. At 82°C, an oxazole derivative is formed instead of the azirine. |
Data synthesized from literature reports on related 3-aryl-2H-azirine-2,2-dicarboxylic acids, as specific data for this compound was not available.
Table 2: Influence of Base and Solvent on the Outcome of the Rearrangement of Ketoxime Tosylates
| Entry | Base | Solvent | Predominant Reaction | Product Type |
| 1 | NaOEt | Ethanol | Neber/Beckmann | α-Amino Ketone / Amide |
| 2 | KOt-Bu | t-Butanol | Neber | α-Amino Ketone |
| 3 | KOH | Ethanol | Neber (for prone substrates) | α-Amino Ketone |
| 4 | NaNH₂ | Benzene | Neber (for prone substrates) | α-Amino Ketone |
| 5 | K₂CO₃ | THF | Neber (for prone substrates) | α-Amino Ketone |
This table provides a qualitative comparison based on literature descriptions of controlling the Neber vs. Beckmann rearrangement.
Experimental Protocols
Protocol 1: FeCl₂-catalyzed Synthesis of Racemic this compound
This protocol is adapted from the synthesis of related 3-aryl-2H-azirine-2-carboxylic acids[6].
-
Preparation of the Precursor: Synthesize 5-chloro-3-methylisoxazole from commercially available starting materials.
-
Isomerization: To a solution of 5-chloro-3-methylisoxazole (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (argon or nitrogen), add anhydrous FeCl₂ (0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Hydrolysis: Once the starting material is consumed, add water (10 mL) to the reaction mixture and stir vigorously for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on basic alumina, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Neber Rearrangement for the Synthesis of a 2H-Azirine Derivative
This is a general procedure for the Neber rearrangement of a ketoxime tosylate.
-
Preparation of the Ketoxime Tosylate: To a solution of the ketoxime (1.0 mmol) in pyridine (5 mL) at 0 °C, add p-toluenesulfonyl chloride (1.1 mmol) portion-wise. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude ketoxime tosylate.
-
Rearrangement: Dissolve the crude ketoxime tosylate in a suitable solvent (e.g., anhydrous THF or ethanol). Cool the solution to 0 °C and add the chosen base (e.g., potassium tert-butoxide, 1.2 mmol) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C or room temperature and monitor by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 2H-azirine.
-
Purification: Purify the product by column chromatography on basic alumina if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 3. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized Azirinomycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Azirinomycin. Our aim is to facilitate the production of high-purity this compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in obtaining high-purity this compound?
A1: The primary challenge is the inherent instability of the this compound molecule.[1][2] Pure, solvent-free racemic this compound is particularly unstable and can undergo spontaneous explosive decomposition.[2] This instability means that degradation products are a major source of impurities. The observed toxicity of this compound samples has been difficult to attribute definitively to the molecule itself or to these degradation products and other impurities from the synthesis.[1][2]
Q2: What are the common sources of impurities in synthesized this compound?
A2: Impurities in synthesized this compound can be broadly categorized into two types:
-
Process-related impurities: These include unreacted starting materials, reagents, and side-products from the synthesis route. For instance, in the synthesis involving the isomerization of 5-chloroisoxazoles, residual iron catalyst or unreacted isoxazole precursors could be present.
-
Degradation products: Due to its high ring strain, the 2H-azirine ring is susceptible to opening.[3] The degradation of this compound and related heterocyclic compounds can lead to the formation of various smaller molecules.[3] Hydrolysis of the azirine ring can also occur, leading to the formation of aminoketones, which may further react or self-condense.
Q3: How can I minimize the degradation of this compound during purification?
A3: Minimizing degradation is crucial for obtaining high-purity this compound. Key strategies include:
-
Low-temperature operations: Perform all purification steps, including extraction, chromatography, and solvent evaporation, at reduced temperatures (e.g., 0-4 °C) to slow down degradation kinetics.
-
pH control: The stability of related compounds can be pH-dependent. While specific data for this compound is limited, maintaining a mildly acidic pH during aqueous extractions and ion-exchange chromatography may help to stabilize the carboxylic acid form and prevent base-catalyzed degradation.
-
Inert atmosphere: For steps involving solvent evaporation or handling of the isolated product, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Minimize handling time: Plan your purification workflow to be as efficient as possible to reduce the time the compound spends in solution or exposed to ambient conditions.
-
Avoid concentrating to dryness: Given its explosive nature in pure form, it is advisable to keep this compound in a suitable solvent at all times.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of this compound and detecting impurities.[4][5][6][7][8] Due to its polar and acidic nature, reverse-phase chromatography with an acidic mobile phase is a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and for identifying the structure of impurities if they are present in sufficient quantities.[9][10][11]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of the parent compound and any impurities, including degradation products.[3][12][13][14]
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Degradation during purification | - Lower the temperature of all purification steps. - Ensure the pH of aqueous solutions is controlled (mildly acidic). - Reduce the duration of the purification process. - Avoid harsh acidic or basic conditions. |
| Incomplete extraction from the reaction mixture | - Optimize the solvent system for extraction. A polar organic solvent may be required. - Perform multiple extractions to ensure complete transfer of the product from the aqueous phase. - Adjust the pH of the aqueous layer to suppress the ionization of the carboxylic acid, which may improve extraction into an organic solvent. |
| Poor recovery from chromatography column | - Ensure the chosen stationary phase is appropriate. For unstable compounds, a less reactive stationary phase might be necessary. - Optimize the elution gradient to ensure the compound does not remain on the column for an extended period. - For ion-exchange chromatography, ensure the pH and ionic strength of the elution buffer are optimal for releasing the compound.[1][15][16][17][18] |
Presence of Multiple Impurity Peaks in HPLC
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction or side reactions | - Re-evaluate the synthesis protocol. Ensure the reaction has gone to completion using techniques like TLC or LC-MS before workup. - In the FeCl2-catalyzed isomerization of 5-chloroisoxazoles, ensure anhydrous conditions are maintained for the isomerization step before hydrolysis.[19][20] |
| Degradation during sample preparation for HPLC | - Prepare samples for HPLC analysis immediately before injection. - Use a chilled autosampler if available. - Ensure the mobile phase is compatible with the stability of this compound. |
| Contamination from solvents or reagents | - Use high-purity, HPLC-grade solvents and fresh reagents for both the synthesis and purification. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle | Reported Purity Achieved | Advantages | Disadvantages |
| Ion-Exchange Chromatography | Separation based on the net charge of the molecule.[16][17][18] | Potentially >90% (technique dependent) | High capacity and resolution for charged molecules like this compound.[1][15] | Can be time-consuming, and the ionic strength/pH changes may affect stability. |
| Solvent Extraction | Separation based on differential solubility between two immiscible liquids. | Variable, often used for initial cleanup. Reported 50% purity for natural isolates.[2] | Fast and suitable for large-scale initial purification. | Lower resolution compared to chromatography; may not remove impurities with similar solubility. |
| Preparative HPLC | High-resolution separation based on polarity. | Potentially >95% | High purity can be achieved. | Small scale, requires specialized equipment, can be time-consuming. |
Experimental Protocols
Detailed Methodology for Ion-Exchange Chromatography Purification of this compound
This protocol is a guideline and may require optimization based on the specific crude product and available equipment.
1. Materials and Reagents:
-
Crude this compound sample
-
Strong Anion Exchange (SAX) resin (e.g., quaternary ammonium-based)
-
Chromatography column
-
Loading Buffer: 20 mM Phosphate buffer, pH 6.0
-
Elution Buffer: 20 mM Phosphate buffer with a gradient of 0 to 1 M NaCl, pH 6.0
-
HPLC-grade water and solvents
-
pH meter
2. Column Packing:
-
Prepare a slurry of the SAX resin in the Loading Buffer.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed bed.
-
Equilibrate the column by washing with at least 5 column volumes of Loading Buffer until the pH and conductivity of the eluate are the same as the buffer.
3. Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of Loading Buffer.
-
Centrifuge or filter the sample to remove any particulate matter.
-
Carefully load the sample onto the top of the equilibrated column.
4. Elution:
-
Wash the column with 2-3 column volumes of Loading Buffer to remove any unbound, neutral, or positively charged impurities.
-
Begin the elution of this compound by applying a linear gradient of NaCl from 0 to 1 M in the Elution Buffer.
-
Collect fractions of a suitable volume (e.g., 1-5 mL).
5. Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using a suitable method such as UV-Vis spectroscopy or thin-layer chromatography (TLC).
-
Pool the fractions containing the pure product.
6. Desalting and Final Preparation:
-
The pooled fractions will contain a high concentration of salt. Desalting can be achieved by dialysis, size-exclusion chromatography, or reverse-phase solid-phase extraction.
-
After desalting, the sample can be concentrated under reduced pressure at a low temperature. Avoid complete evaporation of the solvent.
-
Store the purified this compound in a suitable solvent at -20°C or below.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
References
- 1. Isolation of natural products by ion-exchange methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and comparison of four methods for the extraction of antibiotics from a vegetative matrix | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. Impurity study of tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of Natural Products by Ion-Exchange Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 17. Ion chromatography - Wikipedia [en.wikipedia.org]
- 18. bio-rad.com [bio-rad.com]
- 19. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Azirinomycin and its Azirine-Containing Antibiotic Counterparts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Azirinomycin with other naturally occurring antibiotics that share the reactive azirine or aziridine moiety. The comparison focuses on their antibacterial performance, mechanisms of action, and biosynthetic origins, supported by available experimental data.
Introduction to Azirine-Containing Antibiotics
Azirine and aziridine-containing natural products are a class of potent antibiotics and antitumor agents. Their biological activity is largely attributed to the high ring strain of the three-membered nitrogen-containing heterocycle, which makes them effective alkylating agents of biological macromolecules like DNA.[1][2] This guide focuses on this compound and compares it with other notable members of this family, including the Azicemicins, Ficellomycin, and Azinomycins.
This compound, chemically known as 3-methyl-2H-azirine-2-carboxylic acid, is produced by the bacterium Streptomyces aureus and was first isolated in 1971.[3][4] It exhibits a broad spectrum of antibacterial activity in vitro; however, its development as a therapeutic has been hampered by its inherent toxicity.[3] A key structural feature for the antimicrobial activity of azirine-2-carboxylic acids is the presence of a free carboxylic group.[3]
Comparative Antibacterial Performance
The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While comprehensive, directly comparable MIC data for all these natural products against a standardized panel of bacteria is scarce in publicly available literature, this section presents the available quantitative and qualitative data.
Quantitative Data
The most complete quantitative data found is for Azicemicins A and B.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Azicemicins A and B [5]
| Microorganism | Azicemicin A | Azicemicin B |
| Staphylococcus aureus ATCC 6538P | >100 | 50 |
| Bacillus subtilis PCI 219 | 100 | 25 |
| Micrococcus luteus PCI 1001 | 50 | 12.5 |
| Corynebacterium bovis 1810 | 12.5 | 6.25 |
| Mycobacterium smegmatis ATCC 607 | 6.25 | 3.13 |
| Escherichia coli NIHJ | >100 | 50 |
| Klebsiella pneumoniae PCI 602 | >100 | >100 |
| Pseudomonas aeruginosa P-3 | >100 | >100 |
| Proteus vulgaris OX-19 | >100 | 100 |
| Sarcina lutea PCI 1001 | 50 | 12.5 |
As a proxy for this compound's potential activity, the following table presents MIC values for several synthetic 3-aryl-2H-azirine-2-carboxylic acids, which share the core azirine-2-carboxylic acid scaffold.
Table 2: Minimum Inhibitory Concentrations (MIC, µM) of Selected Synthetic 3-Aryl-2H-Azirine-2-Carboxylic Acids [5]
| Compound | E. faecium | S. aureus | K. pneumoniae | A. baumannii | P. aeruginosa | E. aerogenes |
| 3a | 56 | 56 | 225 | 450 | 56 | 56 |
| 3b | 50 | 50 | 200 | 600 | 600 | 600 |
| 3d | 304 | 19 | 76 | 608 | 608 | 304 |
| 3e | 152 | 38 | 76 | 608 | 608 | 608 |
| Sulfamethoxazole | 16 | 64 | 64 | 128 | 32 | 32 |
Qualitative Antibacterial Spectrum
-
This compound : Exhibits a wide spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria.[3] It is reported to be most active against Staphylococcus aureus, followed by Streptococcus faecalis, Proteus vulgaris, and Bacillus subtilis.[6] The methyl ester of this compound also shows broad-spectrum antibiotic activity.[6]
-
Ficellomycin : Produced by Streptomyces ficellus, this antibiotic shows high in vitro activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[7][8][9]
-
Azinomycins A and B : These antibiotics are active against both Gram-positive and Gram-negative bacteria.[10]
Mechanism of Action: DNA Alkylation
The primary mechanism of action for many aziridine-containing antibiotics is the alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. The strained aziridine ring is a potent electrophile that can be attacked by nucleophiles, such as the N7 position of guanine bases in DNA. This can result in the formation of DNA adducts and interstrand cross-links.
Biosynthesis of the Aziridine Ring
The biosynthesis of the aziridine ring varies among different antibiotics, with different precursors being utilized by distinct enzymatic pathways. For instance, aspartic acid is the precursor for the aziridine moiety in Azicemicins.[1]
The following diagram illustrates the proposed biosynthetic pathway for the aziridine carboxylate starter unit in Azicemicin biosynthesis.
This pathway is initiated by the activation of aspartate by an adenylyltransferase (AzicM), followed by its transfer to an acyl carrier protein (AzicP).[1] A decarboxylase (AzicN) then removes a carboxyl group, and subsequent enzymatic steps, likely involving oxygenases, lead to the formation of the aziridine ring.[1][2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Test antibiotic (e.g., this compound, Azicemicin)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
Workflow:
Procedure:
-
Preparation of Antibiotic Solutions: A stock solution of the test antibiotic is prepared and then serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
This compound and other azirine-containing antibiotics represent a fascinating class of natural products with potent biological activities. Their shared azirine/aziridine moiety confers a powerful DNA-alkylating mechanism of action. While this compound itself has been limited by toxicity, the study of its counterparts like the Azicemicins and Ficellomycin provides valuable insights for the development of new antimicrobial agents. The elucidation of their biosynthetic pathways opens up possibilities for biosynthetic engineering to create novel, potentially less toxic and more effective derivatives. Further research to obtain comprehensive and comparable quantitative data on the antibacterial activity of these compounds is crucial for advancing their therapeutic potential.
References
- 1. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic studies of aziridine formation in azicemicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 4. This compound. II. Isolation and chemical characterization as 3-methyl-2(2H) azirinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ficellomycin: an aziridine alkaloid antibiotic with potential therapeutic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotics produced by Streptomyces ficellus. I. Ficellomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Azirinomycin vs. its Methyl Ester: A Comparative Analysis of Antibacterial Efficacy
A comprehensive review of available data indicates that the free carboxylic acid moiety of Azirinomycin is crucial for its broad-spectrum antibacterial activity. In contrast, its methyl ester derivative exhibits significantly attenuated or negligible efficacy against a wide range of bacterial pathogens.
This compound, a naturally occurring antibiotic produced by Streptomyces aureus, has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[1] However, esterification of its carboxylic acid group to form this compound methyl ester leads to a substantial loss of this activity, underscoring the critical role of the free acid in its mechanism of action.[1][2]
Summary of Antibacterial Activity
The following table summarizes the known antibacterial profiles of this compound and its methyl ester. Due to the limited availability of direct comparative quantitative data in published literature, the information is presented qualitatively based on existing studies.
| Compound | Chemical Structure | Antibacterial Spectrum | Notes |
| This compound | 3-methyl-2H-azirine-2-carboxylic acid | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | The free carboxylic acid is essential for its antibacterial properties. |
| This compound Methyl Ester | Methyl 3-methyl-2H-azirine-2-carboxylate | Generally considered inactive against a broad range of bacteria. | Some studies on related azirine-2-carboxylic acid methyl esters have reported limited activity against specific strains like Klebsiella pneumoniae.[1][2] |
Experimental Protocols
The determination of antibacterial activity is primarily conducted through the measurement of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A generalized protocol for a broth microdilution MIC assay is detailed below.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth).
- The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (this compound or its methyl ester) is prepared in a suitable solvent.
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
- Control wells are included: a positive control (bacteria with no antimicrobial agent) and a negative control (broth only).
- The microtiter plate is then incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Experimental Workflow
The following diagram illustrates the typical workflow for comparing the antibacterial activity of this compound and its methyl ester.
The presented information highlights the structure-activity relationship for this compound, where the carboxylic acid functionality is a key determinant of its antibacterial properties. Further research with direct quantitative comparisons would be beneficial for a more detailed understanding of its mechanism and potential for derivatization.
References
Azirinomycin and its Derivatives: A Comparative Analysis of Efficacy Against Clinically Relevant Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Azirinomycin and its synthetic derivatives against clinically utilized antibiotics, with a focus on the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These pathogens are a major cause of hospital-acquired infections and are notorious for their multidrug resistance.
Executive Summary
This compound, a naturally occurring antibiotic containing a reactive azirine ring, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] However, its inherent instability and high in vivo toxicity have hindered its clinical development.[1][2] Recent research has focused on the synthesis of more stable and less toxic 3-aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acid derivatives. These derivatives have shown promising antibacterial activity against ESKAPE pathogens, in some cases comparable or superior to existing antibiotics like Sulfamethoxazole.[2] This guide presents available quantitative data on the efficacy of these derivatives and compares them with established antibiotics such as Meropenem, Ciprofloxacin, and Vancomycin.
Comparative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthetic azirine-2-carboxylic acid derivatives against the ESKAPE pathogens. For comparison, typical MIC ranges for clinically used antibiotics, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are also provided.
| Pathogen | Azirine-2-Carboxylic Acid Derivative 3a (µM)[2] | Azirine-2-Carboxylic Acid Derivative 3b (µM)[2] | Azirine-2-Carboxylic Acid Derivative 3d (µM)[2] | Azirine-2-Carboxylic Acid Derivative 3e (µM)[2] | Azirine-2-Carboxylic Acid Derivative 3m (µM)[2] | Meropenem (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Enterococcus faecium | 56 | 50 | 304 | 152 | >864 | 1 - 8 | 1 - 4 | 1 - 4 |
| Staphylococcus aureus | 56 | 50 | 19 | 38 | 864 | ≤0.5 - 4 | 0.25 - 2 | 0.5 - 2 |
| Klebsiella pneumoniae | 225 | 200 | 76 | 76 | 864 | ≤0.25 - 8 | ≤0.25 - 2 | N/A |
| Acinetobacter baumannii | 450 | 600 | 608 | 608 | 216 | 1 - 16 | 0.5 - 4 | N/A |
| Pseudomonas aeruginosa | 56 | 600 | 608 | 608 | 54 | ≤0.5 - 8 | ≤0.25 - 4 | N/A |
| Enterobacter aerogenes | 56 | 600 | 304 | 608 | >864 | ≤0.25 - 4 | ≤0.25 - 1 | N/A |
Note: The MIC values for the azirine derivatives are reported in µM. To allow for a general comparison, the molecular weights of the derivatives would be needed for a precise conversion to µg/mL. The provided MIC ranges for the commercial antibiotics are typical values and can vary depending on the specific strain and testing methodology. N/A indicates that the antibiotic is not typically used to treat infections caused by that pathogen.
Experimental Protocols
The determination of antibiotic efficacy relies on standardized experimental procedures. The two most common methods are Broth Microdilution and Disk Diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound derivative) is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
References
Structure-Activity Relationship of Azirinomycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various azirinomycin analogs, focusing on their antimicrobial and cytotoxic profiles. The data presented is compiled from recent studies to facilitate the rational design of new and more effective antimicrobial agents based on the azirine scaffold.
Introduction to this compound
This compound, a naturally occurring antibiotic produced by Streptomyces aureus, is characterized by a unique 2H-azirine-2-carboxylic acid core.[1][2] This highly strained three-membered ring is crucial for its biological activity. While this compound itself exhibits broad-spectrum antibacterial activity, its inherent instability and toxicity have limited its clinical application.[1][2] Consequently, research has focused on the synthesis and evaluation of more stable and selective analogs to harness the therapeutic potential of this chemical class. This guide delves into the key structural modifications that influence the biological activity of these analogs.
Comparative Antimicrobial Activity
The antimicrobial efficacy of synthetic this compound analogs has been evaluated against a panel of clinically relevant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter aerogenes). The minimum inhibitory concentration (MIC) is a key metric for this comparison.
A critical finding in the SAR of this compound analogs is the indispensable role of the free carboxylic acid group for antibacterial activity. Esterification of this group, as seen in the methyl ester of analog 3a , leads to a significant reduction or complete loss of activity against most bacterial strains, with the exception of some activity against Klebsiella pneumoniae.[1]
The nature of the substituent at the C3 position of the azirine ring significantly modulates the antimicrobial spectrum and potency. The following table summarizes the MIC values for a series of 3-aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids.
Table 1: Minimum Inhibitory Concentration (MIC, µM) of this compound Analogs against ESKAPE Pathogens [1][3]
| Compound | 3-Substituent | E. faecium | S. aureus | K. pneumoniae | A. baumannii | P. aeruginosa | E. aerogenes |
| 3a | Phenyl | 56 | 56 | 225 | 450 | 56 | 56 |
| 3b | 4-Fluorophenyl | 50 | 50 | 200 | 600 | 600 | 600 |
| 3d | 4-Bromophenyl | 304 | 19 | 76 | 608 | 608 | 304 |
| 3e | 4-Iodophenyl | 152 | 38 | 76 | 608 | 608 | 608 |
| 3m | 2-Thienyl | >864 | 864 | 864 | 216 | 54 | >864 |
| Sulfamethoxazole | (Reference) | 16 | 64 | 64 | 128 | 32 | 32 |
Data sourced from Sakharov et al., 2019.
Notably, analogs with halogen substituents at the para-position of the phenyl ring (3d and 3e ) demonstrated potent activity against Staphylococcus aureus, with MIC values lower than the reference antibiotic, Sulfamethoxazole.[1] In contrast, a heteroaryl substituent like 2-thienyl (3m ) resulted in a general loss of activity against most strains, with the exception of P. aeruginosa and A. baumannii.
Cytotoxicity Profile
A significant concern with the parent compound, this compound, is its toxicity.[1] Therefore, evaluating the cytotoxicity of novel analogs against human cell lines is a critical step in assessing their therapeutic potential. The following table presents the cell viability data for selected analogs against non-cancerous human retinal pigment epithelial (ARPE-19) and human epithelial kidney (HEK293) cell lines, as determined by the MTT assay.
Table 2: Cytotoxicity of this compound Analogs (Cell Viability % at 100 µM) [3]
| Compound | 3-Substituent | ARPE-19 Cell Viability (%) | HEK293 Cell Viability (%) |
| 3a | Phenyl | ~80% | ~90% |
| 3b | 4-Fluorophenyl | ~60% | ~75% |
| 3d | 4-Bromophenyl | ~65% | ~80% |
| 3e | 4-Iodophenyl | ~70% | ~85% |
| 3m | 2-Thienyl | ~90% | ~95% |
Data interpreted from graphical representations in Sakharov et al., 2019.
The tested compounds generally exhibited low cytotoxicity at concentrations effective against bacteria, indicating a favorable selectivity profile.[1][3]
Experimental Protocols
Synthesis of 3-Substituted-2H-azirine-2-carboxylic Acids
A general workflow for the synthesis and evaluation of this compound analogs is depicted in the diagram below. The synthesis typically involves the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles to form azirine-2-carbonyl chlorides, followed by hydrolysis to yield the final 2H-azirine-2-carboxylic acids.[1]
Caption: Synthetic and biological evaluation workflow for this compound analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains are grown on an appropriate agar medium. A standardized inoculum is prepared by suspending well-isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the this compound analogs is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cell lines (e.g., ARPE-19, HEK293) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
The structure-activity relationship studies of this compound analogs have provided valuable insights for the development of novel antimicrobial agents. The key takeaways are the necessity of the free carboxylic acid for activity and the significant influence of the 3-position substituent on the potency and spectrum of antibacterial activity. Analogs with 4-halophenyl substituents have emerged as promising candidates with potent activity against S. aureus and low cytotoxicity. Future research should focus on further optimizing this position to enhance efficacy against a broader range of pathogens, particularly Gram-negative bacteria, while maintaining a favorable safety profile.
References
Validating the Antibacterial Target of Azirinomycin: A Comparative Analysis
Azirinomycin: An Overview
This compound is a natural antibiotic produced by the bacterium Streptomyces aureus.[1] First isolated in 1971, its chemical structure was identified as 3-methyl-2H-azirine-2-carboxylic acid.[1][2] Early studies demonstrated that this compound exhibits a wide spectrum of activity against both Gram-positive and Gram-negative bacteria. However, the compound was also found to be toxic and unstable, which has limited its development and clinical use.[1]
The Unidentified Antibacterial Target
Extensive searches of scientific literature and databases for the validated antibacterial target of this compound have not yielded specific results. While the general mechanisms of action for many antibiotic classes are well-established—such as the inhibition of cell wall synthesis, protein synthesis, or DNA replication—there is no conclusive evidence in the available literature that definitively assigns this compound to any of these categories or identifies a specific molecular target (e.g., a particular enzyme or ribosomal subunit).
Due to this lack of foundational information, a detailed comparison guide with experimental data, as requested, cannot be constructed. The following sections outline the types of information that would be necessary for such a guide.
Comparison with Other Antibiotics: A Missing Link
A meaningful comparison of this compound's performance with other antibacterial agents is contingent on understanding its mechanism of action. For instance, if this compound were found to be an inhibitor of cell wall synthesis, it would be compared with antibiotics like β-lactams (e.g., penicillin, cephalosporins) and glycopeptides (e.g., vancomycin).[3][4][5] Similarly, if it were a protein synthesis inhibitor, a comparison with macrolides (e.g., erythromycin, azithromycin), tetracyclines, or aminoglycosides would be relevant.[6][7][8][9][10] If it targeted DNA replication, a comparison with fluoroquinolones would be appropriate.[11][][][14]
Without a known target, any such comparison would be purely speculative.
Table 1: Illustrative Comparison of Antibiotic Classes by Mechanism of Action
This table is provided as an example of how this compound could be compared if its target were known. The data for this compound is hypothetical.
| Antibiotic Class | Primary Target | Spectrum of Activity | Example(s) |
| This compound | [Undetermined] | Broad (Gram +/-) | N/A |
| β-Lactams | Penicillin-Binding Proteins (Cell Wall Synthesis) | Varies (Broad to Narrow) | Penicillin, Amoxicillin |
| Macrolides | 50S Ribosomal Subunit (Protein Synthesis) | Primarily Gram + | Erythromycin, Azithromycin |
| Fluoroquinolones | DNA Gyrase and Topoisomerase IV (DNA Replication) | Broad | Ciprofloxacin, Levofloxacin |
Experimental Protocols for Target Validation
The validation of a novel antibacterial target typically involves a series of well-defined experimental protocols. These experiments aim to identify the specific molecular interactions between the antibiotic and its target and to demonstrate that this interaction is responsible for the observed antibacterial effect.
Key Experimental Methodologies in Target Validation:
-
Biochemical Assays: These experiments test the ability of the antibiotic to inhibit the activity of specific purified enzymes or cellular processes in vitro. For example, if an enzyme is the suspected target, an assay would measure the reduction in enzyme activity in the presence of the antibiotic.
-
Genetic Studies: This involves creating and studying bacterial mutants that are resistant to the antibiotic. Sequencing the genome of these resistant mutants can often pinpoint the target protein, as mutations in the gene encoding the target are a common mechanism of resistance.
-
Affinity Chromatography and Pulldown Assays: These techniques are used to isolate the cellular components that physically bind to the antibiotic. The antibiotic is immobilized on a solid support and a cellular extract is passed over it. The molecules that bind to the antibiotic can then be eluted and identified.
-
Macromolecular Synthesis Assays: These experiments determine the effect of the antibiotic on the synthesis of major classes of macromolecules (DNA, RNA, protein, and peptidoglycan). By labeling the precursors of these macromolecules with radioactive isotopes, researchers can measure which synthesis pathway is inhibited first or most potently.
The workflow for a typical target validation study is illustrated below.
Figure 1. A generalized workflow for the identification and validation of an antibacterial target.
Conclusion
While this compound was identified as a broad-spectrum antibiotic several decades ago, the scientific community has not published a definitive validation of its specific antibacterial target. The inherent toxicity and instability of the molecule may have limited further research into its mechanism of action. As a result, the necessary experimental data to construct a comprehensive comparison guide, including quantitative performance data and detailed experimental protocols, is not available. Further research to elucidate the molecular target of this compound would be required before such a guide could be developed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. II. Isolation and chemical characterization as 3-methyl-2(2H) azirinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources [mdpi.com]
- 6. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. jetir.org [jetir.org]
- 11. youtube.com [youtube.com]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Azirinomycin's Antimicrobial Activity: A Look into Potential Cross-Resistance
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of Azirinomycin and its derivatives against various bacterial strains, including those with known resistance to other antibiotics. Due to the limited availability of direct cross-resistance studies on the natural product this compound, this guide focuses on the in vitro activity of synthetic azirine-2-carboxylic acids, structural analogs of this compound, to infer potential cross-resistance patterns.
This compound, a natural antibiotic produced by Streptomyces aureus, is a unique 2H-azirine-2-carboxylic acid that has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] While its inherent toxicity has limited its clinical use, the novel structure of this compound continues to be a scaffold of interest for the development of new antimicrobial agents.[2] Understanding its activity profile in comparison to existing antibiotics is crucial for gauging its potential and anticipating challenges such as cross-resistance.
Comparative Antimicrobial Activity of this compound Analogs
Recent studies on synthetic non-natural 2H-azirine-2-carboxylic acids, which are analogs of this compound, provide valuable insights into their potential efficacy against clinically relevant pathogens, including the notorious ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several synthetic analogs compared to the antibiotic Sulfamethoxazole.[1]
| Compound | S. aureus (μM) | K. pneumoniae (μM) | A. baumannii (μM) | P. aeruginosa (μM) | E. cloacae (μM) |
| Analog 3a | 56 | 56 | 225 | 450 | 56 |
| Analog 3b | 50 | 50 | 200 | 600 | 600 |
| Analog 3d | 19 | 76 | 608 | 608 | 304 |
| Analog 3e | 38 | 76 | 608 | 608 | 608 |
| Analog 3m | 864 | 864 | 216 | 54 | >864 |
| Sulfamethoxazole | 64 | 64 | 128 | >1024 | >1024 |
Data sourced from a 2019 study on non-natural 2H-azirine-2-carboxylic acids.[1]
The data indicates that certain this compound analogs exhibit potent activity against Staphylococcus aureus, with MIC values lower than that of Sulfamethoxazole.[1] Notably, some analogs also show activity against Gram-negative pathogens like Klebsiella pneumoniae and Acinetobacter baumannii. The variable activity profiles of the different analogs suggest that structural modifications to the azirine core can significantly impact their antibacterial spectrum and potency. The observation that some analogs are effective against bacteria that are less susceptible to Sulfamethoxazole suggests that their mechanism of action may differ, and cross-resistance may not be a significant issue. However, without further studies, this remains speculative.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented above was likely obtained using a method similar to the broth microdilution assay, a standard procedure recommended by clinical laboratory standards organizations.
Broth Microdilution MIC Assay Protocol
This protocol outlines the general steps for determining the MIC of a novel antimicrobial agent like an this compound analog.
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
The antibiotic compound to be tested, dissolved in a suitable solvent to create a stock solution.
-
Bacterial strains to be tested, grown overnight to a logarithmic phase.
-
-
Inoculum Preparation:
-
A few colonies of the test bacterium are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
A serial two-fold dilution of the antibiotic stock solution is prepared directly in the 96-well plate.
-
Typically, a column in the plate is used for each antibiotic, with concentrations ranging from a high starting concentration down to a very low concentration.
-
A growth control well (containing only bacteria and medium) and a sterility control well (containing only medium) are included on each plate.
-
-
Incubation:
-
The prepared microtiter plates are incubated at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for determining cross-resistance and a conceptual model of potential bacterial resistance mechanisms to a novel antibiotic like this compound.
Caption: Experimental workflow for assessing antibiotic cross-resistance.
Caption: Conceptual diagram of potential bacterial resistance mechanisms to this compound.
References
An In Vitro Comparative Analysis of Azirinomycin and Ficellomycin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of the antibiotics Azirinomycin and Ficellomycin. This document summarizes their mechanisms of action, antimicrobial activity, and cytotoxicity, supported by available experimental data and detailed protocols to facilitate further research.
Introduction
This compound and Ficellomycin are two antibiotics characterized by the presence of a strained three-membered ring system, an azirine and an aziridine ring, respectively. These reactive moieties are central to their antimicrobial activity. While both compounds target bacterial DNA synthesis, they exhibit distinct mechanisms and biological profiles. This guide aims to provide a comprehensive comparison based on currently available in vitro data.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula |
| This compound | 3-methyl-2H-azirine-2-carboxylic acid | C₄H₅NO₂ |
| Ficellomycin | A dipeptide containing an azabicyclohexane ring system | C₁₃H₂₄N₆O₃ |
Mechanism of Action
Both this compound and Ficellomycin interfere with bacterial DNA synthesis, a critical pathway for microbial survival and proliferation. However, they achieve this through different molecular interactions.
Ficellomycin acts by impairing the semi-conservative DNA replication process. It leads to the accumulation of deficient 34S DNA fragments, which are unable to be integrated into the larger bacterial chromosome.[1] This disruption of DNA maturation ultimately inhibits bacterial growth.
This compound , and other azirine-containing compounds, are known to be DNA synthesis inhibitors. While the precise mechanism is not as extensively detailed as for Ficellomycin, it is understood that antibiotics of this class can act as topoisomerase poisons.[2] They are thought to trap topoisomerase-DNA complexes, leading to double-strand breaks in the bacterial DNA and subsequent cell death.[2][][4]
References
Synergistic effects of Azirinomycin with other antibacterial agents
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the synergistic effects of Azirinomycin with other antibacterial agents. Despite its discovery in 1971, research into the combinatorial effects of this natural azirine antibiotic remains largely unexplored.
This compound, an antibiotic produced by the bacterium Streptomyces aureus, has been identified as a toxic compound, precluding its use in human medicine.[1] This inherent toxicity has likely contributed to the limited investigation into its potential therapeutic applications, including its synergistic activity with other drugs.
Our extensive search for experimental data on the synergistic effects of this compound yielded no specific studies detailing its combined action with other antibacterial agents. Consequently, quantitative data for comparison, detailed experimental protocols, and established signaling pathways related to its synergistic mechanisms are not available in the current body of scientific literature.
The lack of research in this area prevents the construction of a detailed comparison guide as initially intended. Such a guide would require robust experimental data from methodologies such as checkerboard assays, time-kill kinetics, and in vivo studies to objectively assess any synergistic, additive, or antagonistic interactions.
While the broader field of antibiotic synergy is a well-established area of research, with numerous studies investigating the combined effects of various antibacterial agents, this compound has not been a subject of these investigations.[2][3][4][5][6][7][8][9][10][11] The focus of existing research on azirine-containing compounds has primarily been on their synthesis, chemical properties, and the mechanism of action of other derivatives, not on the synergistic potential of this compound itself.[12][13][14][15]
Due to the absence of published research on the synergistic effects of this compound with other antibacterial agents, it is not possible to provide a comparison guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways. The toxicity of this compound has likely been a major factor in the historical lack of research in this specific area. Further investigation would be required to determine if this compound possesses any synergistic properties that could be of scientific interest, despite its unsuitability for clinical use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. STUDIES ON ANTIBIOTIC SYNERGISM AND ANTAGONISM: Synergism among Seven Antibiotics against Various Bacteria in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro synergy screens of FDA-approved drugs reveal novel zidovudine- and azithromycin-based combinations with last-line antibiotics against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial potential and synergistic interaction between natural polyphenolic extracts and synthetic antibiotic on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Systematic Review and Meta-Analysis of In Vitro Synergy of Polymyxins and Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 9. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of naturally occurring compounds with antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing New Antimicrobial Therapies: Are Synergistic Combinations of Plant Extracts/Compounds with Conventional Antibiotics the Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound. II [jstage.jst.go.jp]
- 13. This compound. II. Isolation and chemical characterization as 3-methyl-2(2H) azirinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studies on the mechanism of action of 5-aziridinyl-2,4-dinitrobenzamide (CB 1954), a selective inhibitor of the Walker tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Azirinomycin synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Azirinomycin, a naturally occurring antibiotic produced by Streptomyces aureus, holds interest in medicinal chemistry due to its unique and strained 2H-azirine-2-carboxylic acid scaffold.[1] Its synthesis, however, presents challenges due to the inherent instability of the azirine ring. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering insights into their methodologies, efficiency, and stereochemical control.
At a Glance: Comparison of this compound Synthesis Routes
| Parameter | FeCl2-Catalyzed Isomerization | Asymmetric Synthesis via Dehydrochlorination | Biosynthesis |
| Starting Material | 3-Methyl-5-chloroisoxazole | N-Sulfinyl imines and methyl dichloroacetate | L-isoleucine (proposed) |
| Key Reaction | FeCl2-catalyzed isomerization | Diastereoselective aza-Darzens reaction followed by dehydrochlorination | Enzymatic cascade |
| Product | Racemic this compound | Enantiopure this compound (proposed) | Enantiopure this compound |
| Stereocontrol | None (produces racemate) | High (potential for specific enantiomer) | Absolute stereocontrol |
| Overall Yield | High (reported for analogous compounds) | Moderate (multi-step process) | Variable (dependent on fermentation conditions) |
| Number of Steps | Short (typically 2 steps from isoxazolone) | Multi-step | N/A (fermentation) |
| Scalability | Potentially scalable | More complex for large scale | Dependent on fermentation optimization |
| Purity Concerns | Potential for catalyst residue | Requires careful purification to remove diastereomers and reagents | Requires extensive purification from culture broth |
Chemical Synthesis Route 1: FeCl2-Catalyzed Isomerization of 5-Chloroisoxazoles (Racemic Synthesis)
This route provides a direct and efficient method for the synthesis of racemic this compound. The key step involves the iron(II) chloride-catalyzed rearrangement of a 5-chloroisoxazole precursor to the corresponding 2H-azirine-2-carbonyl chloride, which is then hydrolyzed to yield the carboxylic acid.[1]
Experimental Protocol
Step 1: Synthesis of 3-Methyl-5-chloroisoxazole
The starting material, 3-methyl-5-chloroisoxazole, can be prepared from commercially available ethyl acetoacetate and hydroxylamine, followed by chlorination.
Step 2: FeCl2-Catalyzed Isomerization and Hydrolysis
-
To a solution of 3-methyl-5-chloroisoxazole (1 equivalent) in dry acetonitrile, add anhydrous iron(II) chloride (FeCl2, 0.2 equivalents) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).[2]
-
Upon completion, add water to the reaction mixture and stir for 15 minutes to hydrolyze the intermediate azirine-2-carbonyl chloride.[3]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound.
Note: this compound is known to be unstable, especially in concentrated form, and may undergo spontaneous decomposition.[1]
Logical Workflow for Racemic this compound Synthesis
Caption: Workflow for the racemic synthesis of this compound.
Chemical Synthesis Route 2: Asymmetric Synthesis via Dehydrochlorination
For the production of enantiomerically pure this compound, an asymmetric approach is necessary. A potential route is based on the work of Davis and Deng, which involves the diastereoselective synthesis of a chiral 2-chloroaziridine-2-carboxylate intermediate, followed by dehydrochlorination.[4]
Experimental Protocol (Proposed)
Step 1: Asymmetric Synthesis of Methyl 2-chloro-3-methylaziridine-2-carboxylate
-
Generate the lithium enolate of methyl dichloroacetate by treating it with a strong base like lithium hexamethyldisilazide (LiHMDS) at -78 °C.
-
React the enolate with an enantiopure N-sulfinylimine derived from acetaldehyde. This aza-Darzens reaction should proceed with high diastereoselectivity to form the corresponding N-sulfinyl-2-chloro-3-methylaziridine-2-carboxylate.[4]
-
Remove the sulfinyl group under acidic conditions to yield the enantiopure methyl 2-chloro-3-methylaziridine-2-carboxylate.
Step 2: Dehydrochlorination to Enantiopure this compound Methyl Ester
-
Treat the enantiopure methyl 2-chloro-3-methylaziridine-2-carboxylate with a non-nucleophilic base (e.g., DBU or a hindered alkoxide) to induce dehydrochlorination, forming the 2H-azirine-3-carboxylate.[4]
Step 3: Hydrolysis to Enantiopure this compound
-
Carefully hydrolyze the resulting methyl ester under mild basic conditions to yield the desired enantiopure this compound.
Signaling Pathway for Asymmetric this compound Synthesis
Caption: Proposed pathway for asymmetric this compound synthesis.
Biosynthesis of this compound
This compound is a natural product of Streptomyces aureus. While the complete biosynthetic pathway has not been fully elucidated, it is hypothesized to originate from the amino acid L-isoleucine, which possesses the same carbon skeleton. The biosynthesis would involve a series of enzymatic transformations, including oxidation and cyclization, to form the strained azirine ring. The study of the biosynthetic gene cluster in S. aureus will be crucial to fully understand the enzymatic machinery involved in its formation.
Proposed Biosynthetic Logic
References
- 1. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives [beilstein-journals.org]
- 3. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of 2H-Azirine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Azirinomycin and Other Natural Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of Azirinomycin, a natural antibiotic produced by Streptomyces aureus, with other well-established natural antibiotics. While this compound has demonstrated broad-spectrum antibacterial activity, its development for human use has been hindered by its reported toxicity.[1][2] This document aims to contextualize the cytotoxicity of this compound by comparing it with other natural antibiotics widely used in research and clinical settings, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is an azirine-containing natural product with notable antibacterial properties.[2] However, in vivo studies in mice have indicated its high toxicity, which has limited its therapeutic development.[3] In contrast, other natural antibiotics like Doxorubicin, Actinomycin D, and Mitomycin C, while also exhibiting significant cytotoxicity, have been successfully developed as anticancer agents due to their selective toxicity towards cancer cells. This guide will delve into the available cytotoxicity data, experimental protocols for its assessment, and the underlying signaling pathways affected by these compounds.
Comparative Cytotoxicity Data
Quantitative data on the in-vitro cytotoxicity of this compound is limited in publicly available literature. However, studies on synthetic 2H-azirine-2-carboxylic acids, which share the core chemical structure of this compound, have shown low cytotoxicity against non-cancerous human cell lines.[3] The following table summarizes the available cytotoxicity data (IC50 values) for comparator natural antibiotics across various cancer cell lines.
| Antibiotic | Source Organism | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Doxorubicin | Streptomyces peucetius var. caesius | HepG2 (Liver Carcinoma) | 3.91 - 9.56 | [4] |
| MCF-7 (Breast Adenocarcinoma) | 8.83 | [5] | ||
| HCT-116 (Colon Carcinoma) | 9.39 | [5] | ||
| Actinomycin D | Streptomyces parvulus | KLM1 (Pancreatic Cancer) | ~0.008 (10 ng/mL) | [6] |
| HepG2 (Hepatocellular Carcinoma) | Induces p53-dependent cell death | [7] | ||
| Mitomycin C | Streptomyces caespitosus | MCF-7 (Breast Adenocarcinoma) | Induces cytotoxicity through RAS and MAPK/ERK pathways | [8] |
| K562 (Chronic Myelogenous Leukemia) | Induces cytotoxicity through RAS and MAPK/ERK pathways | [8] |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the compounds discussed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an indicator of metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the antibiotic and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Signaling Pathways and Mechanisms of Action
The cytotoxicity of many natural antibiotics is mediated through the induction of apoptosis (programmed cell death) and interference with critical cellular processes like DNA replication and protein synthesis.
Aziridine-Containing Compounds: DNA Damage
The aziridine ring is a key functional group responsible for the biological activity of compounds like this compound and Mitomycin C.[9] This strained three-membered ring can act as an alkylating agent, forming covalent bonds with DNA. This DNA damage, if not repaired, can trigger cell cycle arrest and apoptosis.
Doxorubicin: Topoisomerase II Inhibition and Oxidative Stress
Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks and the activation of the p53 tumor suppressor protein, ultimately inducing apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), causing oxidative stress and further cellular damage.
Actinomycin D: Transcription Inhibition
Actinomycin D is a potent inhibitor of transcription. It intercalates into DNA at G-C rich regions, preventing RNA polymerase from moving along the DNA template. This blockage of transcription leads to a depletion of short-lived mRNAs and proteins essential for cell survival, ultimately triggering apoptosis. At high concentrations, it can also stabilize topoisomerase I-DNA complexes.[10]
Conclusion
While this compound exhibits promising antibacterial activity, its inherent toxicity remains a significant hurdle for its clinical application.[1][3] A direct quantitative comparison of its cytotoxicity with established natural antibiotics is challenging due to the lack of specific in-vitro data. However, by understanding the mechanisms of action and cytotoxic profiles of comparator compounds like Doxorubicin, Actinomycin D, and Mitomycin C, researchers can gain valuable insights into the structure-activity relationships that govern both efficacy and toxicity. Future research should focus on the synthesis of this compound analogs with improved therapeutic indices, potentially by modifying the aziridine ring to enhance selectivity for bacterial targets while minimizing off-target effects on mammalian cells. Further investigation into the specific cellular pathways affected by this compound is also crucial for a comprehensive understanding of its toxicological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]
- 10. Actinomycin D (#15021) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Azirinomycin: A Comparative Analysis of In Vitro Activity and Animal Model Validation
An Examination of a Broad-Spectrum Antibiotic with Limited In Vivo Potential
Azirinomycin, a natural antibiotic produced by the bacterium Streptomyces aureus, has demonstrated a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria.[1][2] However, its progression into clinical use has been hampered by significant toxicity observed in animal models. This guide provides a comparative analysis of this compound's in vitro efficacy against key bacterial strains and discusses its performance in animal studies, alongside a potential alternative, fosfomycin.
In Vitro Antimicrobial Activity
This compound has shown notable in vitro inhibitory effects against a range of bacteria. The initial discovery and characterization of this compound highlighted its activity against several clinically relevant pathogens.[1][2] The methyl ester of this compound has also been reported to exhibit broad-spectrum antibiotic activity.
Table 1: In Vitro Susceptibility Data for this compound and Comparator Antibiotics
| Microorganism | This compound MIC (µg/mL) | Fosfomycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Staphylococcus aureus | Data Not Available | ≤32[3] | 32-64 (MRSA) |
| Streptococcus faecalis (now Enterococcus faecalis) | Data Not Available | ≤64[3] | Data Not Available |
| Proteus vulgaris | Data Not Available | Data Not Available | Data Not Available |
| Bacillus subtilis | Data Not Available | Data Not Available | Data Not Available |
Note: Specific MIC values for this compound against the listed organisms from the original 1971 studies are not publicly available in the reviewed literature. The provided MIC values for comparator antibiotics are based on recent studies and may vary depending on the strain and testing methodology.
Animal Model Validation: A Hurdle of Toxicity
In contrast, other antibiotics with a similar broad-spectrum profile, such as fosfomycin, have shown efficacy in animal models. For instance, fosfomycin has been effective in treating murine urinary tract infections caused by multidrug-resistant E. coli.
Experimental Protocols
Detailed experimental protocols from the original in vitro and in vivo studies on this compound are not extensively described in the available literature. However, standard methodologies for such evaluations are outlined below.
In Vitro Susceptibility Testing
The in vitro activity of an antibiotic is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. Standard methods include:
-
Broth Dilution Method: This involves preparing a series of dilutions of the antibiotic in a liquid growth medium in test tubes or microtiter plates. Each tube is then inoculated with a standardized suspension of the test bacterium. Following incubation, the lowest concentration of the antibiotic that prevents visible growth is recorded as the MIC.
-
Agar Dilution Method: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. The MIC is the lowest concentration of the antibiotic that inhibits bacterial growth on the agar surface.
In Vivo Efficacy and Toxicity Testing in Animal Models
Animal models, most commonly mice, are used to assess the in vivo efficacy and toxicity of a new antibiotic.
-
Efficacy Studies: Mice are first infected with a specific pathogen to induce a systemic or localized infection. The animals are then treated with the antibiotic at various doses and schedules. The efficacy is typically measured by observing survival rates, reduction in bacterial load in target organs (e.g., blood, spleen, lungs), or amelioration of clinical signs of infection compared to an untreated control group.
-
Toxicity Studies: Acute toxicity is often determined by administering single, escalating doses of the compound to groups of mice to determine the dose at which 50% of the animals die (LD50). Sub-acute and chronic toxicity studies involve repeated administration of the drug over a longer period to assess for any adverse effects on organs and physiological functions.
Mechanism of Action
The precise mechanism of action of this compound has not been definitively elucidated. However, it belongs to the aziridine class of compounds. Aziridines are known to be reactive molecules that can act as alkylating agents.[3][4][5][6] This suggests that this compound may exert its antibacterial effect by alkylating DNA, thereby interfering with DNA replication and transcription and ultimately leading to bacterial cell death.[3][4][5][6] This proposed mechanism is shared by other aziridine-containing antitumor antibiotics like Mitomycin C.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of a novel antibiotic, from in vitro testing to in vivo validation.
Caption: A generalized workflow for the preclinical evaluation of a novel antibiotic.
Conclusion
References
- 1. This compound. I. Microbial production and biological characteristics. | Semantic Scholar [semanticscholar.org]
- 2. This compound. I. Microbial production and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azirinomycin and β-Lactam Antibiotics: Mechanism of Action
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the mechanisms of action of the natural antibiotic azirinomycin and the widely used β-lactam class of antibiotics. This document synthesizes available experimental data to highlight the distinct and potentially convergent pathways through which these compounds exert their antimicrobial effects.
Introduction
The relentless challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with diverse mechanisms of action. This compound, a natural product from Streptomyces aureus, and the extensive family of β-lactam antibiotics represent two distinct chemical scaffolds with antibacterial properties. While β-lactams are among the most well-characterized and clinically significant antibiotics, the mechanism of action of this compound remains largely enigmatic, primarily due to its inherent toxicity which has precluded its clinical development.[1] This guide aims to provide a comprehensive comparison based on current scientific literature, offering insights into their established and putative modes of action.
I. Chemical Structure and Class
This compound is characterized by a highly strained 2H-azirine-2-carboxylic acid heterocyclic ring system.[2] Its simple structure belies a significant reactivity, which is likely central to its biological activity. The carboxylic acid moiety has been shown to be critical for its antibacterial efficacy, as esterification leads to a marked reduction in activity.
β-Lactam antibiotics are a broad class of compounds defined by the presence of a four-membered β-lactam ring. This class is further subdivided into penicillins, cephalosporins, carbapenems, and monobactams, each with distinct structural modifications that influence their spectrum of activity and resistance to bacterial enzymes.
II. Mechanism of Action: A Tale of Two Rings
A. β-Lactam Antibiotics: Inhibition of Peptidoglycan Synthesis
The mechanism of action of β-lactam antibiotics is well-established and targets the final stages of bacterial cell wall biosynthesis. The structural similarity of the β-lactam ring to the D-alanyl-D-alanine dipeptide, the natural substrate of penicillin-binding proteins (PBPs), is the cornerstone of their antibacterial activity.[]
Key Steps in the Mechanism of Action:
-
Target Recognition: β-lactam antibiotics bind to the active site of PBPs, which are bacterial transpeptidases essential for cross-linking the peptidoglycan chains that form the rigid cell wall.
-
Covalent Inhibition: The strained β-lactam ring undergoes nucleophilic attack by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation inactivates the PBP.
-
Inhibition of Cell Wall Synthesis: The inactivation of multiple PBP molecules prevents the formation of peptidoglycan cross-links, compromising the structural integrity of the bacterial cell wall.[][4]
-
Bactericidal Effect: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[]
Signaling Pathway of β-Lactam Antibiotic Action
Caption: Mechanism of β-lactam antibiotics.
B. This compound: A Putative Mechanism of Action
The precise molecular target and mechanism of action of this compound have not been definitively elucidated. Its high toxicity has hampered detailed in vivo and in vitro studies.[1] However, based on its chemical structure and the known reactivity of aziridines and azirines, a number of hypotheses can be proposed. Aziridines are known to be potent alkylating agents.[5]
Potential Mechanisms of Action:
-
Alkylation of Nucleophilic Targets: The strained azirine ring is highly electrophilic and susceptible to nucleophilic attack. It is plausible that this compound acts as an alkylating agent, forming covalent bonds with essential biomolecules within the bacterial cell, such as DNA, proteins (including enzymes), or other nucleophiles. This indiscriminate alkylation could explain its broad-spectrum activity and high toxicity.
-
Enzyme Inhibition: this compound could act as an irreversible inhibitor of specific enzymes crucial for bacterial survival. The covalent modification of an enzyme's active site would lead to its inactivation. While the specific enzyme target is unknown, possibilities include enzymes involved in metabolic pathways or macromolecular synthesis.
-
Disruption of Cell Membrane Integrity: Some studies on other aziridine-containing compounds suggest they may disrupt cell membrane function. While there is no direct evidence for this with this compound, it remains a possibility.
It is important to reiterate that these proposed mechanisms are speculative and require experimental validation.
III. Spectrum of Antibacterial Activity
β-Lactam Antibiotics: The spectrum of activity of β-lactams varies widely depending on the specific agent. Penicillins are generally more effective against Gram-positive bacteria, while later-generation cephalosporins and carbapenems have a broader spectrum that includes many Gram-negative organisms.
This compound: Early studies reported that this compound exhibits a wide spectrum of antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria.[6] Synthetic derivatives of 2H-azirine-2-carboxylic acids have shown activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[7]
IV. Mechanisms of Resistance
A. β-Lactam Antibiotics
Bacterial resistance to β-lactam antibiotics is a major clinical concern and occurs through several primary mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes is the most common resistance mechanism. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.
-
Target Modification: Alterations in the structure of PBPs, resulting from chromosomal mutations or the acquisition of new PBP genes (e.g., mecA in MRSA), can reduce the binding affinity of β-lactam antibiotics, rendering them less effective.
-
Reduced Permeability: In Gram-negative bacteria, changes in the expression or structure of outer membrane porins can limit the influx of β-lactam antibiotics into the periplasmic space where the PBPs are located.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport β-lactam antibiotics out of the cell.
Mechanisms of β-Lactam Resistance
Caption: Overview of β-lactam resistance.
B. This compound
Due to the limited research on this compound, no specific mechanisms of resistance have been identified. However, based on its putative mechanisms of action, potential resistance strategies could include:
-
Reduced Uptake/Increased Efflux: Similar to other antibiotics, bacteria could develop resistance by limiting the intracellular concentration of this compound.
-
Target Modification: If this compound has a specific molecular target, mutations in the gene encoding that target could confer resistance.
-
Enzymatic Detoxification: Bacteria might evolve enzymes capable of detoxifying this compound, for instance, by opening the azirine ring.
V. Quantitative Data and Experimental Protocols
Due to the lack of extensive research, quantitative data directly comparing the efficacy of this compound and β-lactam antibiotics is not available in the public domain. The provided table summarizes the available Minimum Inhibitory Concentration (MIC) data for some synthetic 2H-azirine-2-carboxylic acid derivatives against selected ESKAPE pathogens, offering a glimpse into their potential antibacterial activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Synthetic 2H-Azirine-2-Carboxylic Acids against ESKAPE Pathogens
| Compound | S. aureus (μM) | K. pneumoniae (μM) | A. baumannii (μM) | P. aeruginosa (μM) | E. cloacae (μM) |
| 3a | 62.5 | 125 | 125 | >125 | 125 |
| 3b | 62.5 | 125 | 125 | 125 | 125 |
| 3d | 31.25 | 62.5 | 62.5 | 125 | 62.5 |
| 3e | 62.5 | 125 | 125 | >125 | 125 |
| Sulfamethoxazole | 125 | 62.5 | 125 | >125 | 62.5 |
Data extracted from a study on non-natural 2H-azirine-2-carboxylic acids.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
A standardized protocol for determining the MIC of an antimicrobial agent is crucial for assessing its potency.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Experimental Workflow for MIC Determination
Caption: MIC determination workflow.
VI. Conclusion
The comparison between this compound and β-lactam antibiotics highlights a significant gap in our understanding of novel antibiotic mechanisms. While β-lactams serve as a paradigm of targeted drug action with a well-defined mechanism and known resistance pathways, this compound represents a largely unexplored area of antibiotic research. Its broad-spectrum activity is promising, but its toxicity presents a major hurdle. The putative mechanism of indiscriminate alkylation, if confirmed, would starkly contrast with the specific enzyme inhibition of β-lactams. Further research into the molecular target and mechanism of action of this compound and its less toxic derivatives is imperative. Elucidating these details could not only unveil new antibacterial strategies but also provide a deeper understanding of fundamental bacterial physiology. The development of synthetic azirine-based compounds with improved safety profiles may yet unlock the therapeutic potential of this intriguing class of molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. II [jstage.jst.go.jp]
- 4. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Azirinomycin Derivatives: Unveiling Therapeutic Potential
A new wave of synthetic azirinomycin derivatives is demonstrating significant promise in the ongoing battle against drug-resistant bacteria and cancer. These novel compounds, born from the structural backbone of the natural antibiotic this compound, are exhibiting potent antimicrobial and anticancer activities, in some cases surpassing existing therapeutic options. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising therapeutic landscape.
Antibacterial Activity: A Renewed Assault on Resistant Pathogens
Synthetic this compound derivatives have shown remarkable efficacy against a broad spectrum of bacteria, including notoriously resistant strains. The core antibacterial mechanism of many aziridine-containing compounds lies in their ability to act as alkylating agents. This action leads to the cross-linking of DNA strands, thereby inhibiting replication and ultimately causing cell death.[1]
Comparative Efficacy of this compound Derivatives
A notable class of derivatives, aziridine-thioureas, has demonstrated significant bactericidal activity. Studies have shown certain compounds in this class to be more effective against Methicillin-resistant Staphylococcus aureus (MRSA) than conventional antibiotics like ampicillin and streptomycin.[1] Similarly, non-natural 2H-azirine-2-carboxylic acids have exhibited potent activity against ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance.[2][3][4]
The presence of a free carboxyl group in the structure of 2H-azirine-2-carboxylic acid derivatives has been identified as crucial for their antimicrobial activity.[2][3][4] Esterification of this group has been shown to significantly reduce antibacterial efficacy.[2][4]
| Derivative Class | Target Pathogens | Key Findings | Reference Compound(s) |
| Aziridine-thiourea derivatives | Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, MRSA | More effective against MRSA than ampicillin and streptomycin. | Ampicillin, Streptomycin |
| 2H-azirine-2-carboxylic acids | ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) | Exhibit broad-spectrum activity against resistant bacteria. Low cytotoxicity observed in some derivatives. | Sulfamethoxazole |
| Methyl ester of this compound | Gram-positive and Gram-negative bacteria | Exhibits broad-spectrum antibiotic activity in vitro. | This compound |
Anticancer Potential: A Multi-pronged Attack on Tumor Cells
The therapeutic potential of this compound derivatives extends into oncology. The fundamental mechanism of action for many of these compounds in cancer cells mirrors their antibacterial activity – the alkylation of DNA, leading to cell death.[1] However, other mechanisms, such as the induction of apoptosis through the generation of reactive oxygen species (ROS), have also been identified.[1]
For instance, the anticancer agent Imexon, an aziridine derivative, is known to deplete cellular thiols like glutathione and cysteine, leading to increased ROS levels, mitochondrial swelling, and ultimately, apoptosis.[1] Other synthetic derivatives, such as 6-aziridinylbenzimidazole derivatives, have shown potent cytotoxicity against various cancer cell lines, with efficacy comparable or superior to the established chemotherapeutic agent Mitomycin C.[5]
| Derivative Class | Cancer Cell Lines | Mechanism of Action | Key Findings |
| Imexon (Aziridine derivative) | Human myeloma cells | Induction of apoptosis via increased ROS | Disrupts redox balance and inhibits protein translation. |
| 6-Aziridinylbenzimidazole derivatives | Mouse lymphocytic leukemia (P388, B16), Human gastric carcinoma (SNU-16) | Not specified | Cytotoxicity equal to or greater than Mitomycin C. |
| 2H-azirine-2-azetidinones | Leukemia (HL-60), Colon cancer (HCT-8), Melanoma (MDA-MB-435), CNS cancer (SF-295) | Induction of apoptosis | Showed cytotoxicity with IC50 values in the micromolar range. |
Experimental Protocols
Synthesis of Aziridine-thiourea Derivatives
A common synthetic route involves the reaction of chiral amino alcohols to form NH aziridines via a modified Wenker synthesis.[1] These aziridines are then reacted with isocyanates or isothiocyanates to yield the final urea or thiourea derivatives.[1] The structures are typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and HR-MS.[1]
References
- 1. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]
- 3. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 6-aziridinylbenzimidazole derivatives and their in vitro antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Azirinomycin and Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Azirinomycin and Mitomycin C. While Mitomycin C is a well-characterized chemotherapeutic agent, data on the bioactivity of the natural product this compound in mammalian cells is limited. This comparison leverages available information on Mitomycin C and discusses the potential bioactivity of this compound based on the known reactivity of its core aziridine functional group, supported by data from related aziridine-containing compounds.
Executive Summary
Mitomycin C is a potent DNA crosslinking agent with well-documented cytotoxic and anti-tumor properties. Its mechanism of action involves reductive activation, leading to the formation of interstrand DNA crosslinks, which trigger cell cycle arrest and apoptosis. This compound, a natural product containing a reactive aziridine ring, is known to be toxic, but its specific mechanism of action and bioactivity in mammalian cells are not well-elucidated. This guide synthesizes the available data, highlighting the established bioactivity of Mitomycin C and postulating the potential activities of this compound based on the broader class of aziridine-containing compounds.
Data Presentation: Quantitative Bioactivity
The following tables summarize the available quantitative data for Mitomycin C. Due to a lack of specific experimental data for this compound's bioactivity in mammalian cancer cell lines, a direct quantitative comparison is not possible at this time. Data for other synthetic aziridine-containing compounds are included to provide a potential context for this compound's activity.
Table 1: Cytotoxicity of Mitomycin C in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| Chang's conjunctival cells | Conjunctival Carcinoma | > 0.004% (concentration) | 2-4 minutes | [1][2] |
| HEK293 | Human Embryonic Kidney | Concentration-dependent decrease in activity | 0-40 hours | [3] |
| IMR-90 (Mer+) | Human Embryonic Fibroblast | Less cytotoxic | Not specified | [4] |
| VA-13 (Mer-) | Human Embryonic Fibroblast | More cytotoxic | Not specified | [4] |
| HeLa S3 | Cervical Cancer | Significant growth inhibition at 3 x 10⁻³ mM | 24 hours | [5] |
Table 2: Cytotoxicity of Various Aziridine-Containing Compounds (for contextual comparison)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| 2H-azirine-2-azetidinone 1 | HL-60 | Leukemia | 1.1 - 10.5 | [6] |
| 2H-azirine-2-azetidinone 2 | HL-60 | Leukemia | 3.8 - 26.6 | [6] |
| Acyl derivative of aziridine-2-carboxylic acid 349 | Various | Various | 26.0 (PDIA1 inhibition) | |
| Trifluoromethyl-aziridine derivative 350 | CCRF-CEM | Leukemia | 25.45 | |
| Aziridine derivative 351 | Breast Cancer Lines | Breast Cancer | 1.47 |
Mechanisms of Action
Mitomycin C:
Mitomycin C is a bioreductive alkylating agent. Its cytotoxic effects are primarily due to the induction of DNA interstrand crosslinks (ICLs).[7][8] The mechanism involves enzymatic reduction of the quinone moiety within the cell, which activates the compound to become a bifunctional alkylating agent. This activated form can then covalently bind to two different guanine bases on opposite DNA strands, typically in 5'-CpG-3' sequences, preventing DNA replication and transcription. This leads to cell cycle arrest, primarily in the S phase, and ultimately induces apoptosis.[9]
This compound and Aziridine Compounds:
The bioactivity of this compound is attributed to its strained three-membered aziridine ring.[10] Aziridines are known to be reactive electrophiles that can be attacked by nucleophiles, such as the nitrogenous bases in DNA, leading to alkylation.[8] This reactivity is the basis for the mutagenic and potential cytotoxic effects of many aziridine-containing compounds.[8] While the precise mechanism of this compound is uncharacterized, it is plausible that it acts as a monofunctional or bifunctional alkylating agent, leading to DNA damage. Studies on synthetic aziridine derivatives have shown they can induce apoptosis in cancer cells.[6] Some aziridinyl quinones can also induce DNA crosslinks after reduction, similar to Mitomycin C.[7]
Signaling Pathways
Mitomycin C Induced DNA Damage Response:
The DNA interstrand crosslinks formed by Mitomycin C are highly cytotoxic lesions that activate a complex DNA damage response (DDR) network. The Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases are key sensors of this damage.[9] ATR, in particular, is activated during S-phase arrest induced by MMC.[9] Activation of these kinases leads to the phosphorylation of a cascade of downstream proteins, including the tumor suppressor p53 and the checkpoint kinase Chk1.[11] This signaling cascade results in cell cycle arrest to allow for DNA repair, and if the damage is too extensive, it triggers apoptosis.[8][11]
Hypothesized this compound Bioactivity Pathway:
Based on the known reactivity of aziridine compounds, a hypothetical pathway for this compound's bioactivity would involve direct DNA alkylation. This DNA damage would likely also trigger a DDR, leading to cell cycle arrest and apoptosis, potentially through similar pathways as Mitomycin C.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of Mitomycin C and applicable to aziridine compounds are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Mitomycin C or this compound) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. DNA Crosslinking Assessment (Alkaline Comet Assay)
This assay is used to detect DNA interstrand crosslinks.
-
Materials:
-
Microscope slides
-
Normal and low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
-
-
Procedure:
-
Treat cells with the test compound.
-
Induce random DNA strand breaks using a fixed dose of ionizing radiation (e.g., X-rays).
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells in a high salt and detergent solution to remove membranes and proteins, leaving behind nucleoids.
-
Immerse the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." DNA with interstrand crosslinks will migrate slower.
-
Neutralize and stain the DNA.
-
Visualize the comets under a fluorescence microscope and quantify the tail moment using image analysis software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA crosslinks.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Flow cytometer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
PBS
-
-
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Conclusion
Mitomycin C is a well-established DNA crosslinking agent with a clearly defined mechanism of action and a significant body of supporting experimental data. Its bioactivity is intrinsically linked to its ability to induce cytotoxic DNA interstrand crosslinks, leading to cell cycle arrest and apoptosis.
In contrast, the bioactivity of this compound in mammalian systems remains largely unexplored. However, its aziridine moiety suggests a potential role as a DNA alkylating agent. Further research is imperative to elucidate the specific mechanism of action, cytotoxicity, and effects on cellular signaling pathways of this compound. Comparative studies with well-characterized agents like Mitomycin C will be crucial in determining its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Synthesis and Application of Bioactive N‐Functionalized Aziridines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Azirinomycin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Azirinomycin, a toxic and unstable antibiotic, requires meticulous disposal procedures due to its hazardous nature. This guide provides essential safety and logistical information for the proper disposal of this compound, consolidating data from available safety information and general hazardous waste protocols.
Chemical Profile of this compound
This compound is an antibiotic derived from the bacterium Streptomyces aureus.[1] It is known for its toxicity, which precludes its use in human medicine.[1] A critical characteristic of this compound is its instability; in its pure form, racemic this compound has been observed to undergo spontaneous explosive decomposition.[2] This high reactivity and toxicity underscore the need for stringent disposal protocols.
| Property | Information | Source |
| Molecular Formula | C4H5NO2 | [1] |
| Molar Mass | 99.089 g·mol−1 | [1] |
| Appearance | Unspecified, but noted to be unstable in concentrated form. | [3] |
| Key Hazards | Toxic, Unstable (potential for explosive decomposition in pure, concentrated form). | [1][2] |
Operational and Disposal Plan
Given the absence of specific disposal guidelines for this compound from regulatory bodies, the following procedures are based on best practices for the disposal of hazardous antibiotic and chemical waste. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment must be conducted. Due to its toxicity, appropriate PPE is crucial. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
-
Respiratory protection may be necessary depending on the form of the this compound (e.g., powder vs. solution) and the specific handling procedures.
Step 2: Waste Segregation and Collection
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Pure this compound and Concentrated Stock Solutions: These are considered hazardous chemical waste and should never be disposed of down the drain.[4] They must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a clearly labeled hazardous waste bag or container.
-
Dilute Solutions (e.g., in media): While some antibiotics can be deactivated by autoclaving, the effectiveness of this method for this compound is unknown.[4] Therefore, it is safest to treat all media and solutions containing this compound as hazardous chemical waste.
Step 3: Labeling and Storage
Properly label all waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations. Store the waste in a designated, secure area away from incompatible materials, heat, and sources of ignition, pending collection by a certified hazardous waste disposal company.
Step 4: Professional Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this. The Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste, and all procedures must comply with federal, state, and local regulations.[5][6][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific protocols and your Environmental Health and Safety department for guidance on the disposal of hazardous materials like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. II [jstage.jst.go.jp]
- 4. bitesizebio.com [bitesizebio.com]
- 5. epa.gov [epa.gov]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
